molecular formula C4H13N2O4P B1265728 Bis(2-aminoethyl) hydrogen phosphate CAS No. 6094-81-1

Bis(2-aminoethyl) hydrogen phosphate

Cat. No.: B1265728
CAS No.: 6094-81-1
M. Wt: 184.13 g/mol
InChI Key: UZKVIEIYYUANJZ-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1) is a high-purity chemical compound supplied for research applications. This organophosphate features hetero-functionality, with both amino and phosphate groups, making it a valuable building block and linker in various scientific fields . In biomedical research, studies on related monophosphoesters, such as 2-aminoethyl dihydrogen phosphate (2-AEH2P), have demonstrated significant synergistic and pro-apoptotic effects in in vitro cancer models . Specifically, when combined with drugs like Paclitaxel or Simvastatin, these compounds show potential in modulating cell metabolism and inducing programmed cell death in tumor cells, indicating a promising avenue for adjuvant therapy development . Its role as a versatile linker also extends to bioconjugation, where it can functionalize surfaces like metals and ceramics for further modification with bioactive molecules . Furthermore, its properties are exploited in other industrial areas, such as in cosmetics for promoting fibroblast proliferation and in materials science as a flame retardant for fibers . For analytical purposes, this compound can be separated and analyzed using a reverse-phase HPLC method, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . The method is scalable and suitable for preparative isolation or pharmacokinetic studies. Please note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-aminoethyl) hydrogen phosphate
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InChI

InChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UZKVIEIYYUANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N2O4P
Source PubChem
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DSSTOX Substance ID

DTXSID30209766
Record name Bis(2-aminoethyl) hydrogen phosphate
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Molecular Weight

184.13 g/mol
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CAS No.

6094-81-1
Record name Ethanol, 2-amino-, hydrogen phosphate (ester)
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Record name Bis(2-aminoethyl) hydrogen phosphate
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Record name Bis(2-aminoethyl) hydrogen phosphate
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Record name Bis(2-aminoethyl) hydrogen phosphate
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Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity, from its fundamental properties to its practical applications and safety considerations, is paramount for successful research and development. This guide is intended to provide a thorough technical overview of Bis(2-aminoethyl) hydrogen phosphate, a compound of interest in various scientific domains. The structure of this document is designed to logically flow from basic identification to complex applications, providing not just data, but also the scientific reasoning behind the methodologies presented. Every piece of information is supported by credible sources to ensure the highest level of scientific integrity.

Section 1: Core Identity and Physicochemical Properties

Chemical Identification

This compound is an organophosphate compound. Its unique structure, featuring a central phosphate group bonded to two aminoethyl chains, imparts specific chemical characteristics that are crucial for its function and reactivity.

  • CAS Number: 6094-81-1[1][2][3][4]

  • Molecular Formula: C₄H₁₃N₂O₄P[2][3]

  • Molecular Weight: 184.13 g/mol

Physicochemical Properties

The physical properties of a compound are critical in determining its handling, storage, and application. For instance, its solubility will dictate the appropriate solvent systems for reactions and analyses, while its boiling and flash points are vital for safety assessments.

PropertyValueSource
Boiling Point 318.7°C at 760 mmHg
Density 1.35 g/cm³
Flash Point 146.6°C
Storage Temperature Room Temperature[3]

Note: Melting point and solubility data are not consistently available in the reviewed literature.

Section 2: Synthesis and Analytical Characterization

Synthesis Pathway

A patented method for producing the related compound, 2-aminoethyl phosphate, involves reacting 2-aminoethanol with orthophosphoric acid.[6] This process includes the removal of water under reduced pressure and elevated temperature.[6] It is conceivable that a modification of this process, perhaps by adjusting the stoichiometry of the reactants, could yield this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Aminoethanol 2-Aminoethanol Reaction_Vessel Reaction_Vessel 2-Aminoethanol->Reaction_Vessel 2 equivalents Phosphorylating_Agent Phosphorylating Agent (e.g., POCl3 or H3PO4) Phosphorylating_Agent->Reaction_Vessel Controlled_Temp Controlled Temperature Controlled_Temp->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Target_Compound Bis(2-aminoethyl) hydrogen phosphate Reaction_Vessel->Target_Compound Phosphorylation

Analytical Characterization

The confirmation of the structure and purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

Experimental Protocol: HPLC Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[7]

  • Column: A Newcrom R1 HPLC column is suitable for this separation.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid is used.[7] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]

  • Detection: A standard UV detector can be used. For more detailed structural information, coupling the HPLC system to a mass spectrometer is recommended.

  • Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

HPLC_Workflow Sample Bis(2-aminoethyl) hydrogen phosphate Sample HPLC_System HPLC System (Newcrom R1 column) Sample->HPLC_System Detector Detector (UV or MS) HPLC_System->Detector Mobile_Phase Mobile Phase (MeCN/Water/Acid) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Purity & Quantification) Detector->Data_Analysis

Section 3: Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, its structural relative, 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), has shown promise in cancer research. Studies on 2-AEH2P have demonstrated its potential as a pro-apoptotic and immunomodulatory agent, particularly when used in combination with other drugs like Simvastatin and Paclitaxel.[8][9]

The research on 2-AEH2P has explored its effects on:

  • Cytotoxic Activity: Assessed using methods like the MTT assay.[9]

  • Cell Cycle and DNA Fragmentation: Analyzed by flow cytometry.[8]

  • Mitochondrial Membrane Potential: A key indicator of apoptosis.[8]

  • Expression of Cell Markers: Including Bcl2, TNF-α/DR-4, Cytochrome c, caspase 3, and P53.[8]

These studies on 2-AEH2P suggest that the broader class of aminoalkyl phosphates could be a fertile ground for the development of novel therapeutic agents. The presence of two aminoethyl groups in this compound might confer different pharmacokinetic and pharmacodynamic properties compared to its mono-substituted counterpart, warranting further investigation.

Section 4: Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. The following information is derived from the Safety Data Sheet provided by AA Blocks for this compound (CAS 6094-81-1).

Hazard Identification
  • Classification: The substance is classified as hazardous.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Do not eat, drink or smoke when using this product.

First-Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage
  • Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

Section 5: Conclusion and Future Perspectives

This compound is a chemical compound with established analytical methodologies and a clear safety profile. While its direct applications in drug development are yet to be fully elucidated, the promising research on its structural analog, 2-AEH2P, opens up avenues for future investigation. The scientific community is encouraged to explore the synthesis, biological activity, and potential therapeutic applications of this and related compounds. A deeper understanding of its mechanism of action could unlock new strategies in the ongoing quest for novel and effective therapies.

References

  • AA Blocks. Safety Data Sheet: this compound. [Link]

  • SIELC Technologies. (2018, May 16). This compound. [Link]

  • LookChem. Cas 6094-81-1,this compound. [Link]

  • PubMed. (2024, January 4). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. [Link]

  • National Institutes of Health. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. [Link]

  • Google Patents. (1972).
  • MDPI. (2024, January 4). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. [Link]

Sources

Synthesis and purification of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Bis(2-aminoethyl) hydrogen phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a difunctional molecule of interest for its potential applications in biochemically relevant systems, materials science, and as a synthetic intermediate. Its structure, featuring two primary amino groups and a central phosphate ester moiety, imparts unique chemical properties, including high polarity and the capacity for zwitterionic behavior. This guide presents a comprehensive overview of a proposed synthetic pathway and robust purification strategies for this compound. The methodologies are grounded in established principles of organic and phosphate chemistry, providing a framework for researchers to produce and isolate this compound with high purity. We will delve into the causality behind experimental choices, detail self-validating protocols, and outline modern analytical techniques for structural confirmation and quality control.

Strategic Approach to Synthesis

The synthesis of this compound (C₄H₁₃N₂O₄P) involves the formation of two phosphoester bonds between a central phosphorus atom and two 2-aminoethanol (ethanolamine) molecules. The most direct and atom-economical approach is the condensation reaction between orthophosphoric acid and 2-aminoethanol.

Underlying Mechanism: Fischer-Speier Esterification Analogue

The reaction is analogous to the Fischer-Speier esterification of a carboxylic acid with an alcohol. In this case, the phosphoric acid acts as the acid component and 2-aminoethanol as the alcohol. The reaction proceeds via protonation of the hydroxyl group of 2-aminoethanol by the strong phosphoric acid, followed by nucleophilic attack of the ethanolamine oxygen onto the electrophilic phosphorus atom. The key to driving the reaction towards the desired diester product is the removal of water, which is formed as a byproduct.

This process is governed by Le Châtelier's principle. The continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester products. A patent describing the synthesis of the mono-substituted product, 2-aminoethyl phosphate, utilizes this principle by heating the reactants under reduced pressure to drive off the water of reaction[1]. We adapt this proven principle for the synthesis of the di-substituted target molecule.

Proposed Synthetic Pathway

The reaction involves heating a stoichiometric mixture of 2-aminoethanol and orthophosphoric acid under controlled temperature and vacuum.

G Phosphoric_Acid H₃PO₄ (Orthophosphoric Acid) Reaction Heat (150-200°C) Reduced Pressure Phosphoric_Acid->Reaction Ethanolamine 2 x HOCH₂CH₂NH₂ (2-Aminoethanol) Ethanolamine->Reaction Target_Molecule This compound Reaction->Target_Molecule Condensation Water 2 x H₂O (Water) Reaction->Water Byproduct Removal

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is designed to favor the formation of the di-substituted phosphate ester by using a 2:1 molar ratio of 2-aminoethanol to phosphoric acid and carefully controlling the reaction conditions.

Materials and Reagents
ReagentFormulaMolecular Wt.Molar Eq.Quantity
2-AminoethanolC₂H₇NO61.08 g/mol 2.0122.16 g
Orthophosphoric Acid (85%)H₃PO₄98.00 g/mol 1.0115.3 g
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a vacuum source, add 115.3 g (1.0 mol) of 85% orthophosphoric acid.

  • Addition of Amine: While stirring, slowly add 122.16 g (2.0 mol) of 2-aminoethanol to the flask. The reaction is exothermic; control the addition rate to maintain the temperature below 80°C. An ice bath may be used for cooling.

  • Initial Water Removal: Once the addition is complete, begin heating the mixture. At atmospheric pressure, increase the temperature to approximately 110°C to evaporate the initial water present from the 85% phosphoric acid[1].

  • Condensation Reaction: Once the initial water has been removed, apply a vacuum to the system. Gradually increase the temperature of the reaction mixture to 150-200°C. Water of reaction will begin to distill off.

  • Monitoring: Continue heating under vacuum for 3-5 hours, or until the theoretical amount of water (approx. 36 mL) has been collected in the receiving flask. The reaction mixture will become increasingly viscous.

  • Cooling and Isolation: After the reaction is complete, release the vacuum and allow the crude product, a viscous oil or waxy solid, to cool to room temperature.

Purification Strategy

The crude product will likely contain unreacted starting materials, the mono-substituted byproduct (2-aminoethyl dihydrogen phosphate), and potentially some tri-ester or pyrophosphate impurities. Due to the high polarity and zwitterionic nature of the target compound, purification is non-trivial[2]. A multi-step approach combining crystallization and ion-exchange chromatography is recommended.

G Crude Crude Reaction Product (Viscous Oil/Solid) Dissolution Dissolve in Minimal Hot Deionized Water Crude->Dissolution Crystallization Recrystallization (Ethanol/Water System) Dissolution->Crystallization Filtration1 Vacuum Filtration Crystallization->Filtration1 Isolate Crystals IEX_Column Ion-Exchange Chromatography (Anion Exchange Resin) Filtration1->IEX_Column Further Purification Elution Elute with Salt Gradient (e.g., NaCl or NH₄HCO₃) IEX_Column->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (HPLC, TLC) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Desalting Desalting / Lyophilization Pooling->Desalting Final_Product Pure Bis(2-aminoethyl) hydrogen phosphate Desalting->Final_Product

Figure 2: Comprehensive workflow for the purification of this compound.

Experimental Protocol: Purification

Part A: Recrystallization

Recrystallization serves as an initial bulk purification step to remove a significant portion of unreacted starting materials and less polar impurities.

  • Dissolution: Dissolve the crude product in a minimal amount of hot deionized water with vigorous stirring[2].

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes while hot.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Transfer the hot filtrate to a clean flask and add ethanol dropwise while swirling until the solution becomes persistently cloudy. Add a few drops of hot water to redissolve the precipitate, achieving a clear, saturated solution[2].

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove soluble impurities. Dry the crystals under vacuum.

Part B: Ion-Exchange Chromatography (IEX)

IEX is a highly effective technique for separating molecules based on their net charge, making it ideal for purifying the target compound from mono-phosphorylated byproducts and residual phosphoric acid[3].

  • Resin Selection and Preparation: Select a strong anion-exchange resin (e.g., Dowex 1x8, chloride form). Prepare a slurry in deionized water and pack it into a suitable chromatography column. Wash the packed resin with several column volumes of deionized water.

  • Sample Loading: Dissolve the recrystallized product in a minimal volume of deionized water. Apply the solution carefully to the top of the prepared IEX column.

  • Elution:

    • Begin by eluting with deionized water to wash out any positively charged or neutral impurities.

    • Apply a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl or, for a volatile buffer, ammonium bicarbonate) to elute the bound species. The mono-phosphorylated byproduct will elute at a lower salt concentration than the di-substituted target molecule due to its lower net negative charge at neutral pH.

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method such as HPLC or thin-layer chromatography (TLC) to identify those containing the pure product.

  • Desalting and Isolation: Pool the pure fractions. If a non-volatile salt like NaCl was used, desalting will be necessary (e.g., via dialysis or size-exclusion chromatography). If a volatile buffer like ammonium bicarbonate was used, the salt can be removed by repeated lyophilization (freeze-drying) to yield the final pure product as a solid.

Analytical Characterization and Quality Control

A suite of orthogonal analytical techniques is required to confirm the structure and assess the purity of the final product.

TechniquePurposeExpected Outcome / Key Information
¹H, ¹³C, ³¹P NMR Structural Confirmation & PurityConfirm the presence of the 2-aminoethyl moieties and the phosphate linkage. ³¹P NMR is crucial for identifying different phosphate species. The spectra should be consistent with the proposed structure[2][4].
HPLC (RP or HILIC) Purity Assessment & QuantificationA primary method to determine percentage purity. Reverse-phase (RP) or HILIC methods can be developed. UV detection may be challenging; ELSD, CAD, or MS detection is preferred[4][5].
LC-MS Molecular Weight ConfirmationProvides the mass of the parent ion, confirming the molecular formula (C₄H₁₃N₂O₄P, MW: 184.13)[6][7].
FTIR Spectroscopy Functional Group AnalysisIdentify characteristic vibrations for N-H (amine), P=O, and P-O-C (phosphate ester) bonds.

Conclusion

The synthesis and purification of this compound present unique challenges due to the compound's high polarity and the statistical nature of the phosphorylation reaction. The proposed methodology, based on a controlled condensation reaction followed by a multi-step purification strategy involving recrystallization and ion-exchange chromatography, provides a robust framework for obtaining this valuable compound in high purity. Rigorous analytical characterization is essential to validate the final product's identity and quality, ensuring its suitability for downstream applications in research and development.

References

  • SIELC Technologies. This compound. (2018). Available at: [Link]

  • Rathore, A. S. Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. LCGC North America. (2015). Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (2011). Available at: [Link]

  • ResearchGate. Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. (2016). Available at: [Link]

  • Laakso, P. V. (1972). US Patent 3,644,603A - Method of making 2-aminoethyl phosphate. Google Patents.

Sources

An In-Depth Technical Guide to the Molecular Structure and Weight of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Key Phosphate Ester

Bis(2-aminoethyl) hydrogen phosphate is a chemical compound characterized by a central phosphate core functionalized with two aminoethyl groups. Identified by the CAS Number 6094-81-1, this molecule holds the chemical formula C4H13N2O4P.[1][2][3] Its structure, featuring both acidic phosphate and basic amino moieties, imparts a zwitterionic potential and high polarity, making it a molecule of interest in biochemical and pharmaceutical research. This guide provides a detailed examination of its molecular architecture, a precise calculation of its molecular weight, and a validated protocol for its experimental characterization.

Molecular Structure and Chemical Properties

A thorough understanding of a molecule's structure is fundamental to predicting its behavior, from solubility and reactivity to its potential for biological interactions.

Structural Elucidation

The formal name, this compound, precisely describes its composition. The structure is built upon a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three others. Two of these single-bonded oxygens serve as ester linkages to 2-aminoethyl (—O—CH2—CH2—NH2) groups. The final oxygen is bonded to a hydrogen atom, forming a hydroxyl group that confers the acidic property implied by "hydrogen phosphate."

For unambiguous identification in chemical databases and software, the following standard identifiers are used:

  • SMILES: O=P(OCCN)(OCCN)O[4]

  • InChI Key: UZKVIEIYYUANJZ-UHFFFAOYSA-N[1]

Key Functional Groups and Their Significance

The molecule's chemical personality is dictated by its three primary functional regions:

  • Phosphate Group: The central PO4 core is the structural anchor. The P=O bond and the acidic P-OH group make this region highly polar and a potent hydrogen bond acceptor and donor. This group's ability to exist in various protonation states is critical to its behavior in solutions of varying pH.

  • Primary Amino Groups (-NH2): Located at the termini of the ethyl chains, these groups are basic and act as key hydrogen bond donors. Their positive charge at physiological pH can facilitate electrostatic interactions with biological macromolecules.

  • Ester Linkages (P-O-C): These covalent bonds connect the phosphate core to the aminoethyl side chains. While generally stable, they can be susceptible to enzymatic or chemical hydrolysis under specific conditions.

Visual Representation

A 2D diagram provides a clear visual of the atomic connectivity and arrangement of the functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties Summary

The compound's structure results in distinct physicochemical properties that are crucial for experimental design, particularly in drug development and analytical chemistry.

PropertyValueImplication for Researchers
Molecular Formula C4H13N2O4PFoundation for molecular weight and elemental analysis.[1][2][3]
LogP -2.50Indicates high hydrophilicity (water-solubility) and predicts low passive diffusion across cell membranes.[1]
Topological Polar Surface Area (TPSA) 108 ŲConfirms the molecule's high polarity, suggesting strong interactions with polar solvents and biological targets.[2]
Hydrogen Bond Donors 3The two -NH2 groups and the P-OH group can donate protons, facilitating interactions with biological receptors.[2]
Hydrogen Bond Acceptors 6The four phosphate oxygens and two nitrogen atoms can accept protons, contributing to solubility and binding affinity.[2]

Molecular Weight Determination

A precise understanding of molecular weight is essential for quantitative experiments, including preparing solutions of known molarity and interpreting mass spectrometry data.

Theoretical Calculation

The molecular weight (MW) is calculated using the standard atomic weights of the constituent elements. The formula is C4H13N2O4P.

ElementSymbolCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC412.01148.044
HydrogenH131.00813.104
NitrogenN214.00728.014
OxygenO415.99963.996
PhosphorusP130.97430.974
Total 184.132

The calculated average molecular weight is 184.13 g/mol .[2][4] Different sources may report slightly varied values (e.g., 184.133) due to rounding or use of different standard atomic weight values.[1]

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is the relevant value. It is calculated using the mass of the most abundant isotope of each element.

  • Monoisotopic Mass: 184.06129390 Da[2]

This value is critical for confirming the elemental composition of the molecule in techniques like Orbitrap or TOF mass spectrometry.

Experimental Characterization Protocol: HPLC-MS

Objective: To provide a robust, self-validating protocol for confirming the identity and assessing the purity of a this compound sample.

Expertise & Rationale: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this task. The molecule's high polarity makes it ideal for Reverse-Phase (RP) HPLC on a polar-modified column.[1] The mass spectrometer provides definitive confirmation of identity through precise mass measurement, a system that inherently validates the chromatographic data. Electrospray ionization (ESI) is selected as it is a soft ionization technique well-suited for polar, non-volatile molecules.

Step-by-Step Methodology
  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in deionized water.

    • From the stock, prepare a working standard of 10 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A).

    • Prepare unknown samples in an identical fashion.

  • HPLC System and Conditions:

    • Causality: A C18 column is a common starting point for RP-HPLC, but given the high polarity, a column with an embedded polar group or a shorter ligand chain (like Newcrom R1) is recommended to ensure adequate retention and prevent peak tailing.[1]

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm[1]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier essential for good ionization in the MS source and helps achieve sharp peak shapes.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp to 50% B

      • 15-17 min: Hold at 50% B

      • 17-18 min: Return to 5% B

      • 18-25 min: Column re-equilibration at 5% B

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

  • Mass Spectrometer Conditions (ESI-MS):

    • Ionization Mode: ESI, Positive. Rationale: The two basic amino groups will readily accept a proton in the acidic mobile phase, forming a stable positive ion [M+H]⁺.

    • Expected m/z:

      • Monoisotopic mass of neutral molecule: 184.0613 Da

      • Mass of proton (H⁺): 1.0078 Da

      • Expected [M+H]⁺ m/z: 185.0691

    • Mass Analyzer: High-resolution (e.g., Orbitrap or Q-TOF)

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Data Interpretation and System Validation
  • Trustworthiness: The protocol is self-validating. A successful analysis requires the sample to produce a chromatographic peak at the same retention time as the certified reference standard.

  • Confirmation: The mass spectrum corresponding to this peak must show a prominent ion with an m/z value that matches the theoretical [M+H]⁺ value (185.0691) within a narrow mass tolerance (e.g., < 5 ppm). The presence of both matching retention time and accurate mass provides a high degree of confidence in the compound's identity and purity.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve Sample (10 µg/mL in Mobile Phase A) hplc RP-HPLC (Newcrom R1 Column) prep->hplc Inject esi ESI Source (Positive Ion Mode) hplc->esi Elute ms High-Res MS (m/z 185.0691) esi->ms Ionize data Confirm Retention Time & Accurate Mass ms->data Detect

Caption: Workflow for HPLC-MS characterization of the compound.

Conclusion

This compound is a highly polar molecule defined by its central phosphate group and dual aminoethyl functionalities. Its molecular formula of C4H13N2O4P corresponds to an average molecular weight of 184.13 g/mol and a monoisotopic mass of 184.0613 Da. The structural features—notably its capacity for hydrogen bonding and potential zwitterionic character—are critical determinants of its chemical and biological behavior. The provided HPLC-MS protocol offers a definitive method for its identification and purity assessment, ensuring data integrity for researchers in drug development and other scientific fields.

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Bis(2-aminoethyl) Hydrogen Phosphate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Physicochemical Landscape of a Promising Molecule

Bis(2-aminoethyl) hydrogen phosphate is a molecule of significant interest in various scientific domains, potentially as a building block in novel materials or as a component in pharmaceutical formulations. Its structure, featuring both amine and phosphate functional groups, suggests a complex interplay of physicochemical properties that govern its behavior in solution and under various environmental stressors. A thorough understanding of its solubility and stability is paramount for any successful application, from ensuring homogeneity in reaction mixtures to predicting shelf-life and bioavailability in drug delivery systems.

This guide provides a comprehensive technical overview of the critical solubility and stability aspects of this compound. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, emphasizing not just the "what" but the "why" behind experimental design and interpretation. We will explore the theoretical underpinnings of its solubility, delve into the kinetics of its potential degradation pathways, and provide detailed, field-proven protocols for the empirical determination of these crucial parameters. Every recommendation and protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Part 1: The Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in a wide range of applications. For this compound, its zwitterionic nature at physiological pH, arising from the protonated amine groups and the deprotonated phosphate group, suggests a high affinity for polar solvents.

Theoretical Considerations: A Molecule of Dual Character

The presence of two primary amine groups and a phosphate moiety imparts a hydrophilic character to this compound. The solubility in aqueous media is expected to be significant, driven by hydrogen bonding interactions with water molecules. However, the overall solubility will be intricately linked to the pH of the solution, which governs the ionization state of the functional groups.

The following diagram illustrates the logical relationship between pH and the ionization state of this compound, which in turn dictates its solubility.

G cluster_pH Solution pH cluster_Ionization Ionization State cluster_Solubility Expected Aqueous Solubility Low_pH Low pH (Acidic) Cationic Predominantly Cationic (Both amines protonated, phosphate protonated) Low_pH->Cationic Protonation Neutral_pH Neutral pH Zwitterionic Zwitterionic (Both amines protonated, phosphate deprotonated) Neutral_pH->Zwitterionic Isoelectric Point High_pH High pH (Basic) Anionic Predominantly Anionic (Amines deprotonated, phosphate deprotonated) High_pH->Anionic Deprotonation High_Sol High Cationic->High_Sol Very_High_Sol Very High Zwitterionic->Very_High_Sol Moderate_Sol Moderate to High Anionic->Moderate_Sol

Caption: pH-dependent ionization and its expected effect on solubility.

Quantitative Solubility Data
Solvent System Temperature (°C) pH Expected Solubility Range (g/L) Comments
Deionized Water257.0> 200Highly soluble due to its polar and ionic character.
Phosphate Buffered Saline (PBS)257.4> 200High solubility expected, relevant for biological applications.
Ethanol25N/A1 - 10Sparingly soluble; polarity is lower than water.
Methanol25N/A10 - 50More soluble than in ethanol due to higher polarity.
Acetonitrile25N/A< 1Likely poorly soluble in this less polar organic solvent.
Dichloromethane25N/A< 0.1Expected to be practically insoluble.
Deionized Water47.0150 - 200Solubility is expected to decrease at lower temperatures.
Deionized Water407.0> 250Solubility is expected to increase with temperature.
Aqueous Buffer253.0100 - 150Solubility may decrease due to common ion effects and changes in hydration.
Aqueous Buffer259.0100 - 150Changes in ionic form may affect crystal lattice energy and solubility.
Experimental Protocol: Determining Aqueous and Organic Solubility

This protocol outlines a robust method for the quantitative determination of this compound solubility using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (purity >99%)

  • Selected solvents (e.g., deionized water, PBS, ethanol, methanol, acetonitrile)

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Reverse-phase HPLC column (e.g., C18)[1]

  • Temperature-controlled shaker incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

    • Place the vials in a temperature-controlled shaker incubator set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study is recommended to determine the time to reach equilibrium.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method. A reverse-phase method with a simple mobile phase of acetonitrile and water with a phosphoric acid modifier is a good starting point.[1]

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Inject the diluted samples and calibration standards onto the HPLC system.

    • Quantify the concentration of the dissolved compound in the samples by comparing the peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Part 2: The Stability Profile of this compound

The stability of a molecule is a critical determinant of its shelf-life, formulation compatibility, and in vivo performance. For this compound, the primary degradation pathways of concern are hydrolysis of the phosphate ester bonds and potential thermal decomposition.

Key Degradation Pathways

Understanding the potential routes of degradation is the first step in designing robust stability studies. The following diagram illustrates the primary expected degradation pathways for this compound.

G cluster_Compound This compound cluster_Stressors Stress Conditions cluster_Degradants Potential Degradation Products Parent Bis(2-aminoethyl) Hydrogen Phosphate Hydrolysis_Product_1 2-Aminoethyl Dihydrogen Phosphate Parent->Hydrolysis_Product_1 Hydrolysis_Product_2 Ethanolamine Parent->Hydrolysis_Product_2 Thermal_Product Various Decomposition Products Parent->Thermal_Product Acid_Base Acid/Base (Hydrolysis) Acid_Base->Parent Temperature High Temperature (Thermal Degradation) Temperature->Parent Enzymes Enzymes (e.g., Phosphatases) Enzymes->Parent

Caption: Expected degradation pathways under various stress conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those expected during storage.

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed hydrolysis of the phosphate ester.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate susceptibility to base-catalyzed hydrolysis.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo determine the potential for oxidation, although the molecule is not expected to be highly susceptible.
Thermal Degradation Solid state at 80°C for 7 daysTo assess the impact of heat on the solid form of the compound.
Photostability Exposure to light as per ICH Q1B guidelinesTo determine if the compound is light-sensitive.
Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

This protocol details a comprehensive approach to performing forced degradation studies and developing a stability-indicating HPLC method.

Objective: To identify degradation products, elucidate degradation pathways, and develop an analytical method capable of separating the parent compound from its degradants.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound in the stress media as outlined in the table above.

    • For thermal degradation, store the solid compound in a temperature-controlled oven.

    • For photostability, expose the compound in both solid and solution form to light according to ICH Q1B guidelines.

    • Include a control sample stored under normal conditions.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from the stressed solutions.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-PDA or HPLC-MS. The use of a mass spectrometer is highly recommended for the identification of unknown degradation products.

  • Development of a Stability-Indicating Method:

    • The primary goal is to achieve baseline separation between the peak for this compound and all degradation product peaks.

    • Optimize the HPLC method (e.g., mobile phase composition, gradient, column type, temperature) to achieve the desired separation.

    • The peak purity of the parent compound should be assessed using the PDA detector to ensure no co-eluting impurities.

The following diagram outlines the workflow for a forced degradation study.

G cluster_Stress Forced Degradation Conditions cluster_Results Outcomes Start Start: Bis(2-aminoethyl) Hydrogen Phosphate Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Analysis HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Deg_Pathways Identify Degradation Pathways Analysis->Deg_Pathways Method_Dev Develop Stability- Indicating Method Analysis->Method_Dev Stability_Profile Establish Intrinsic Stability Profile Analysis->Stability_Profile

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: A Foundation for Rational Development

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein offer a robust starting point for any researcher, scientist, or drug development professional. By systematically investigating its solubility across relevant solvent systems and temperatures, and by rigorously probing its stability through forced degradation studies, a clear and actionable physicochemical profile can be established. This foundational knowledge is indispensable for the rational design of formulations, the prediction of in vivo behavior, and the overall successful translation of this promising molecule from the laboratory to its intended application.

References

  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • ICH, Q1B, Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • ICH, Q2(R1), Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005). [Link]

  • Avdeef, A. (2012).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Rabel, S. R., & Anderson, J. L. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 574-583.
  • Cerozi, B. S., & Fitzsimmons, K. (2016). The effect of pH on phosphorus availability and speciation in an aquaponics nutrient solution. Bioresource technology, 219, 778-781.
  • Bergström, C. A., & Avdeef, A. (2019). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of pharmaceutical sciences, 108(7), 2325-2336.
  • SIELC Technologies. (2018). This compound. [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis(2-aminoethyl) hydrogen phosphate. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR and MS, along with comparative data from structurally related compounds, to present a comprehensive set of predicted spectral data. This includes detailed predictions for ¹H, ¹³C, and ³¹P NMR, and a plausible fragmentation pathway for electron ionization mass spectrometry (EI-MS). The methodologies for spectral prediction are explained to provide a framework for the analysis of this and similar organophosphate compounds. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, drug development, and materials science who may be working with or synthesizing this compound.

Introduction

This compound (CAS 6094-81-1) is an organophosphate compound with the molecular formula C₄H₁₃N₂O₄P and a molecular weight of 184.13 g/mol . Its structure, featuring a central phosphate group esterified with two ethanolamine moieties, suggests a range of potential applications stemming from its chelating and buffering capabilities. Accurate structural elucidation and purity assessment are paramount for any application, and NMR and mass spectrometry are the cornerstone techniques for this purpose.

This guide provides a predictive but technically grounded exploration of the NMR and mass spectral characteristics of this compound. The subsequent sections will delve into the theoretical underpinnings and predicted spectral data for ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound is symmetrical, which has significant implications for its NMR spectra, as it will reduce the number of unique signals.

Figure 1: 2D Chemical Structure of this compound.

Due to the plane of symmetry through the P-OH bond, the two ethanolamine side chains are chemically equivalent. This means that in the NMR spectra, we expect to see only one set of signals for the -CH₂-O- group and one set for the -CH₂-N- group.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we predict two main signals, each corresponding to the two chemically distinct methylene (-CH₂-) groups in the ethanolamine chains.

3.1. Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂-N~2.9 - 3.2Triplet of triplets (tt)³JHH ≈ 5-7 Hz, ⁴JPH ≈ 1-3 Hz
-CH₂-O~3.8 - 4.1Triplet of triplets (tt)³JHH ≈ 5-7 Hz, ³JPH ≈ 6-8 Hz

3.2. Rationale for Predictions

  • Chemical Shifts : The predictions are based on typical chemical shift values for ethanolamine derivatives. The methylene group attached to the electronegative oxygen atom (-CH₂-O) is expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the methylene group attached to the nitrogen atom (-CH₂-N).

  • Multiplicity :

    • ³JHH Coupling : Each methylene group is adjacent to another methylene group, leading to splitting of each signal into a triplet (n+1 rule, where n=2).

    • JPH Coupling : The protons on the carbons attached to the phosphate group will also couple with the phosphorus-31 nucleus (spin I = 1/2). This will cause further splitting of the signals. The three-bond coupling (³JPH) through the P-O-C-H pathway is typically larger than the four-bond coupling (⁴JPH) through the P-O-C-C-H pathway. This results in a "triplet of triplets" pattern for both signals.

3.3. Experimental Protocol: ¹H NMR

  • Sample Preparation : Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice due to the compound's likely polarity.

  • Instrument : A standard 400 or 500 MHz NMR spectrometer.

  • Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans for a good signal-to-noise ratio.

    • Temperature : 298 K.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, we expect only two signals in the proton-decoupled ¹³C NMR spectrum.

4.1. Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹H-coupled spectrum)Predicted Coupling Constant (J, Hz)
-CH₂-N~40 - 45Triplet¹JCH ≈ 140-145 Hz
-CH₂-O~60 - 65Triplet¹JCH ≈ 145-150 Hz, ²JPC ≈ 5-8 Hz

4.2. Rationale for Predictions

  • Chemical Shifts : The carbon atom bonded to the electronegative oxygen (-CH₂-O) will be more deshielded and appear at a higher chemical shift compared to the carbon bonded to nitrogen (-CH₂-N). These predictions are based on data for ethanolamine and related structures.[1][2]

  • Multiplicity and Coupling :

    • In a standard proton-decoupled ¹³C NMR spectrum, both signals will appear as singlets.

    • In a proton-coupled spectrum, each signal would be a triplet due to coupling with the two attached protons.

    • The carbon adjacent to the phosphate group (-CH₂-O) will also exhibit coupling to the phosphorus-31 nucleus (²JPC), which would further split the signal into a doublet in a high-resolution spectrum.

4.3. Experimental Protocol: ¹³C NMR

  • Sample Preparation : Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument : A 100 or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

  • Parameters :

    • Pulse Sequence : Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

Predicted ³¹P NMR Spectroscopy

Phosphorus-31 NMR (³¹P NMR) is a highly sensitive technique for the analysis of organophosphorus compounds.[3] For this compound, we expect a single signal in the proton-decoupled ³¹P NMR spectrum.

5.1. Predicted ³¹P NMR Data

PhosphorusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹H-coupled spectrum)
O=P(O-)₃~0 - 5Multiplet

5.2. Rationale for Predictions

  • Chemical Shift : The chemical shift of phosphate esters is typically in the range of 0 to 5 ppm relative to 85% phosphoric acid.[4][5] The exact shift will be influenced by the solvent and pH.

  • Multiplicity :

    • In a proton-decoupled spectrum, the signal will be a singlet.

    • In a proton-coupled spectrum, the signal will be a complex multiplet due to coupling with the four protons on the adjacent methylene groups (³JPH) and the four protons on the beta-methylene groups (⁴JPH).

5.3. Experimental Protocol: ³¹P NMR

  • Sample Preparation : The same sample as for ¹H and ¹³C NMR can be used.

  • Instrument : A spectrometer equipped with a broadband probe capable of observing ³¹P nuclei.

  • Parameters :

    • Pulse Sequence : Standard single-pulse experiment with proton decoupling.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 64-256 scans should provide an excellent signal-to-noise ratio due to the 100% natural abundance of ³¹P.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing the structure. For this compound, we will consider electron ionization (EI) as a common ionization technique.

6.1. Predicted Key Fragments in EI-MS

m/zProposed Fragment
184[M]⁺ (Molecular Ion)
141[M - CH₂NH₂]⁺
124[M - OCH₂CH₂NH₂]⁺
99[H₄PO₄]⁺
61[HOCH₂CH₂NH₂]⁺
44[CH₂CH₂NH₂]⁺
30[CH₂NH₂]⁺

6.2. Predicted Fragmentation Pathway

The fragmentation of this compound under EI is likely to be initiated by the loss of an electron to form the molecular ion [M]⁺. Subsequent fragmentation will likely involve cleavage of the P-O and C-C bonds.

G M [C₄H₁₃N₂O₄P]⁺ m/z = 184 F1 [C₃H₉N₁O₄P]⁺ m/z = 154 M->F1 - C₂H₄N F2 [C₂H₈NO₄P]⁺ m/z = 141 M->F2 - C₂H₄N F4 [C₂H₇NO]⁺ m/z = 61 M->F4 - H₃PO₄ F3 [H₄PO₄]⁺ m/z = 99 F2->F3 - C₂H₄N F5 [CH₂NH₂]⁺ m/z = 30 F4->F5 - CH₂OH

Figure 2: Predicted Fragmentation Pathway of this compound in EI-MS.

6.3. Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Direct infusion or via a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or liquid chromatograph.

  • Ionization Source : Electron Ionization (EI) at 70 eV.

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

  • Detection : Positive ion mode.

Conclusion

This technical guide has provided a comprehensive set of predicted NMR and mass spectrometry data for this compound. While based on established principles and comparative data, it is crucial to note that experimental verification is necessary to confirm these predictions. The provided protocols offer a starting point for the experimental analysis of this compound. The detailed rationale behind the predictions aims to equip researchers with the foundational knowledge to interpret the experimental data once it is acquired, and to apply these principles to the characterization of other novel organophosphate compounds.

References

  • BMRB. (n.d.). bmse000276 Ethanolamine. Retrieved from [Link]

  • Gorenstein, D. G. (1982). Phosphorus-31 nuclear magnetic resonance of double- and triple-helical nucleic acids. Phosphorus-31 chemical shifts as a probe of phosphorus-oxygen ester bond torsional angles. Biochemistry, 21(3), 580–589.
  • ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P NMR spectrum of phosphate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. Retrieved from [Link]

  • Stec, W. J., & Zon, G. (2000). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Journal of the American Chemical Society, 122(4), 675-683.
  • SpectraBase. (n.d.). Ethanolamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000149). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000149). Retrieved from [Link]

  • PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

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A Comprehensive Technical Guide to the Safe Handling of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-aminoethyl) hydrogen phosphate (CAS No. 6094-81-1) is a synthetic organophosphate compound with the molecular formula C4H13N2O4P.[1][2] While its applications are still emerging, it is utilized in various research and development settings, including as a potential radioprotective agent and in the synthesis of novel compounds.[3]

The available safety and toxicological data for this compound are limited; several safety data sheets (SDS) note that its chemical, physical, and toxicological properties have not been thoroughly investigated. This guide is therefore designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for its safe handling. The core principle underpinning this document is a conservative approach to safety, treating the substance with a high degree of caution appropriate for a compound with an incomplete toxicological profile. All protocols and recommendations are based on available supplier safety data, regulatory guidelines for similar chemical classes, and established best practices in laboratory safety.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The causality behind stringent handling protocols for this compound stems from the potential for irritation and harm combined with a lack of comprehensive long-term exposure data.

GHS Classification and Potential Hazards

While some sources lack detailed classification, several suppliers of this compound or structurally related chemicals indicate hazards that warrant significant precautions.[1] The GHS07 "Exclamation Mark" pictogram is associated with this compound, signifying a range of potential acute hazards.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[4][5]

| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation.[5] |

Note: These classifications are based on available data sheets, which may be for structurally similar compounds. A conservative approach dictates adhering to these warnings.

Primary Exposure Routes and Toxicological Rationale

The primary routes of occupational exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.

  • Inhalation: As a solid, fine powders can be easily aerosolized during weighing or transfer. Inhaling these particles may cause respiratory tract irritation.[5]

  • Dermal (Skin) Contact: The compound is classified as a skin irritant.[4][5] Prolonged contact can lead to redness, itching, and inflammation. The amino and phosphate functional groups may interact with skin proteins and lipids, causing this irritation.

  • Eye Contact: Direct contact with the eyes is likely to cause serious irritation due to the chemical's irritant nature.[4][5]

  • Ingestion: The compound is considered harmful if swallowed.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls be prioritized over PPE. The purpose of this multi-layered approach is to create a self-validating system of safety where the failure of one layer is backed up by another.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a local exhaust ventilation (LEV) system, such as a powder containment hood.[4] This is crucial to prevent inhalation of aerosolized particles.

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory even when engineering controls are in place.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[4][6] Protects against splashes and airborne dust. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Hand Nitrile or neoprene gloves. Provides a chemical-resistant barrier. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[4][5]
Body Fully-buttoned laboratory coat. Protects skin and personal clothing from contamination.[7]

| Respiratory | NIOSH-approved respirator with a particulate filter. | Required only if engineering controls are not available or are insufficient to control dust levels. Use should be based on an institutional risk assessment.[8] |

Standard Operating Procedures for Safe Handling

Adherence to validated protocols minimizes the risk of exposure.

Protocol for Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] The compound should be stored at room temperature.[2] Keep it segregated from incompatible materials, such as strong oxidizing agents.[10] The storage location should be a locked cabinet or have restricted access.[5]

Protocol for Weighing and Solution Preparation
  • Preparation: Designate a specific area within a chemical fume hood for weighing and transfer. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Weighing: Carefully weigh the required amount of the solid, avoiding any actions that could create dust (e.g., scraping, vigorous scooping). Use anti-static weigh boats or paper.

  • Dissolution: Slowly add the solid to the solvent in your reaction vessel or beaker. Do not add solvent directly to the bulk solid. Ensure the vessel is appropriately sized to prevent splashing.

  • Clean-up: Carefully clean the spatula and weighing area with a damp cloth or towel to collect any residual dust without aerosolizing it. Dispose of all contaminated materials (gloves, bench paper, wipes) in a designated hazardous waste container.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Emergency Procedures

Rapid and correct response during an emergency is critical.

Spill Response

In the event of a spill, follow a structured response to ensure safety. The workflow below outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Severity (Size, Location, Hazard) start->assess is_major Is Spill Major or Unmanageable? assess->is_major evacuate Evacuate Immediate Area Alert Others Call Emergency Services / EHS is_major->evacuate Yes is_minor Minor, Manageable Spill is_major->is_minor No don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_minor->don_ppe contain Contain Spill (Use absorbent pads for liquids, cover solid with damp cloth) don_ppe->contain cleanup Clean Up Spill - Pick up solid without creating dust - Place in sealed waste container contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (Label as Hazardous Waste) decontaminate->dispose report Report Incident to Supervisor dispose->report

Figure 1: Emergency Spill Response Workflow.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Measures by Exposure Route

Exposure Route First Aid Protocol
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell or breathing is difficult, seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5]

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[4][7] |

Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

  • Waste Classification: All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.

  • Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[10]

Conclusion

The safe handling of this compound is predicated on a cautious and informed approach. Due to the incomplete toxicological data, researchers must operate with a heightened sense of awareness, strictly adhering to engineering controls, consistent use of appropriate PPE, and validated standard operating procedures. This guide provides the technical framework for these practices, but it must be supplemented by institution-specific training and the most current Safety Data Sheet provided by the supplier.

References

  • Carl ROTH. Safety Data Sheet - NANOCOLOR ortho and total Phosphate 50. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Disodium Hydrogen Phosphate. [Link]

  • XiXisys.com. GHS 11 (Rev.11) SDS - this compound. [Link]

  • SIELC Technologies. This compound. [Link]

  • Chem Service. SAFETY DATA SHEET - 2-Aminoethyl hydrogen sulfate. [Link]

  • LookChem. Cas 6094-81-1,this compound. [Link]

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An In-depth Technical Guide to the Potential Biological Activities of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and emerging biological activities of Bis(2-aminoethyl) hydrogen phosphate and its closely related chemical entities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind experimental findings, and offers detailed protocols for further investigation.

Introduction and Chemical Identity: Navigating the Nomenclature

The compound of interest is often referred to by several names in scientific literature, which can create ambiguity. "this compound" is one such name. However, the biologically active molecule more frequently studied is O-phosphoethanolamine , also known as ethanolamine phosphate or 2-aminoethyl dihydrogen phosphate .[1] For the purpose of this guide, we will primarily use the term O-phosphoethanolamine and consider its biological activities to be representative of the core chemical entity.

O-phosphoethanolamine is the ethanolamine mono-ester of phosphoric acid and is a key metabolite in phospholipid metabolism.[1] It shares structural similarity with the inhibitory neurotransmitter GABA.[1]

Chemical Structure of O-Phosphoethanolamine:

  • Molecular Formula: C2H8NO4P

  • Molecular Weight: 141.06 g/mol [1]

  • CAS Number: 1071-23-4

A Cornerstone of Cellular Architecture: The Role in Phospholipid Synthesis

The most well-established biological role of O-phosphoethanolamine is as a crucial intermediate in the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cells.[2] This synthesis occurs via the Kennedy pathway (also known as the CDP-ethanolamine pathway).[2][3]

PE is a vital component of cellular membranes, particularly enriched in the inner mitochondrial membrane.[2] Its functions are multifaceted and critical for cellular health:

  • Lipid Chaperone: PE assists in the correct folding of certain membrane proteins.[2]

  • Mitochondrial Respiration: It is required for the optimal activity of several respiratory complexes.[2]

  • Autophagy: PE plays a key role in the initiation of autophagy, the cellular process of degrading and recycling cellular components.[2]

The synthesis of PE from ethanolamine is a three-step enzymatic process:

  • Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated by ethanolamine kinase (EK) to produce O-phosphoethanolamine.[2]

  • Conversion to CDP-Ethanolamine: O-phosphoethanolamine is then converted to CDP-ethanolamine by the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). This is the rate-limiting step in the pathway.[2]

  • Formation of PE: Finally, CDP-ethanolamine is used to form PE.

Below is a diagram illustrating the Kennedy Pathway for PE synthesis.

Kennedy_Pathway Ethanolamine Ethanolamine Phosphoethanolamine O-Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine Pcyt2 (Rate-limiting) PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE

Caption: The Kennedy Pathway for the synthesis of Phosphatidylethanolamine (PE).

Maintaining Balance: Enzymatic Regulation by Ethanolamine-Phosphate Phospho-Lyase (Etnppl)

The cellular concentration of O-phosphoethanolamine is tightly regulated. A key enzyme in this process is ethanolamine-phosphate phospho-lyase (Etnppl) , which irreversibly degrades O-phosphoethanolamine into acetaldehyde, ammonium, and inorganic phosphate.[3][4] This enzyme belongs to the family of lyases and requires pyridoxal phosphate as a cofactor.[4]

Recent research has highlighted the importance of Etnppl in the central nervous system. Studies have shown that Etnppl is a fasting-induced gene specific to astrocytes.[5] By catabolizing O-phosphoethanolamine, Etnppl can alter the phospholipid profile in the brain, leading to an increased total abundance of PE and changes in the fatty acid composition of both PE and phosphatidylcholine.[5]

The regulation of O-phosphoethanolamine levels is critical for proper nervous system function. In Drosophila, mutations in the ethanolamine kinase gene, which is responsible for generating O-phosphoethanolamine, lead to an altered membrane lipid composition and neurological deficits such as seizures and paralysis after mechanical shock.[3] This underscores the importance of maintaining O-phosphoethanolamine homeostasis for neuronal health.

A New Frontier: Anti-Cancer and Immunomodulatory Properties

Emerging research has pointed towards a novel therapeutic potential for 2-aminoethyl dihydrogen phosphate (2-AEH2P), a synonym for O-phosphoethanolamine, in oncology. A 2024 study published in Biomedicines demonstrated that 2-AEH2P exhibits pro-apoptotic and immunomodulatory effects in an in vitro model of ascitic Ehrlich tumor.[6][7]

The study revealed that 2-AEH2P, when used in combination with other metabolism-modulating drugs and chemotherapeutics, can have synergistic or additive anti-cancer effects.[6][7]

Key Findings from the Study:

  • Synergistic and Additive Effects: 2-AEH2P showed a synergistic effect when combined with granulocyte-macrophage colony-stimulating factor (GM-CSF) and additive effects with paclitaxel, Coenzyme Q10, and Simvastatin in tumor cells.[6]

  • Induction of Apoptosis: The combination of 2-AEH2P with these drugs led to a modulation of cell marker expression, indicating a pro-apoptotic effect. This included an increase in the expression of Caspase 3 and Cytochrome c, and a decrease in the anti-apoptotic protein Bcl2.[6]

  • Mitochondrial Disruption: Treatment with a combination of paclitaxel and 2-AEH2P resulted in a significant reduction in the mitochondrial membrane potential of tumor cells, a key event in the intrinsic apoptotic pathway.[6]

  • Safety Profile: Importantly, these pharmacological combinations did not show deleterious effects on normal cells, suggesting a potential therapeutic window.[6]

The diagram below illustrates the proposed mechanism of the pro-apoptotic effect of 2-AEH2P in combination with other agents.

Pro_Apoptotic_Effect cluster_treatment Combination Treatment AEHP 2-AEH2P Mitochondria Mitochondrial Membrane Potential Reduction AEHP->Mitochondria Bcl2 Bcl2 Inhibition AEHP->Bcl2 Other_Drugs Paclitaxel, Simvastatin, etc. Other_Drugs->Mitochondria Other_Drugs->Bcl2 Caspase3 Caspase 3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase3

Caption: Proposed pro-apoptotic mechanism of 2-AEH2P in combination with other drugs.

Broader Context: Biosynthesis of Related Phosphonates

While O-phosphoethanolamine contains a C-O-P bond, a related class of compounds called phosphonates possesses a highly stable carbon-phosphorus (C-P) bond. The most abundant of these is 2-aminoethylphosphonate (ciliatine).[8] Microorganisms have evolved specific pathways to degrade and utilize these compounds as sources of carbon, phosphorus, and nitrogen.[8]

The biosynthesis of 2-aminoethylphosphonate has been elucidated in organisms like Tetrahymena pyriformis.[9] This pathway involves the transformation of phosphoenolpyruvate (PEP) through intermediates such as phosphonopyruvate and phosphonoacetaldehyde.[9] Understanding these related pathways provides a broader context for the metabolism of organophosphorus compounds in biology.

Experimental Protocols

To facilitate further research in this area, here are detailed protocols for key experiments based on the methodologies described in the cited literature.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the methodology used to assess the cytotoxic activity of 2-AEH2P.[6]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Ehrlich ascitic tumor cells) and a normal cell line (e.g., L929 murine fibroblasts)

  • 96-well plates

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or 2-AEH2P)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Methanol or DMSO

  • Microplate reader

Procedure:

  • Seed 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for 24 hours in a CO2 incubator at 37°C.

  • After incubation, remove the supernatant.

  • Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

  • Carefully remove the MTT solution and add 100 µL of methanol or DMSO to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Analysis of Mitochondrial Membrane Potential

This protocol is based on the methodology for assessing changes in mitochondrial membrane potential.[6]

Objective: To determine if this compound, alone or in combination, affects the mitochondrial membrane potential of cells.

Materials:

  • Cells treated as described in the cytotoxicity assay.

  • Mito-Red or a similar mitochondrial membrane potential-sensitive fluorescent dye.

  • Flow cytometer.

Procedure:

  • Treat cells with the compounds of interest for the desired time (e.g., 3 and 12 hours).

  • After treatment, centrifuge the cells at 1500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of medium containing the Mito-Red dye at the manufacturer's recommended concentration.

  • Incubate the cells in a CO2 incubator at 37°C for 1 hour.

  • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a reduction in mitochondrial membrane potential.

Data Summary

The following table summarizes the key quantitative findings from the study on the anti-cancer effects of 2-AEH2P.[6]

Combination TreatmentEffect on Tumor Cells
GM-CSF + 2-AEH2PSynergistic
Paclitaxel + 2-AEH2PAdditive
Coenzyme Q10 + 2-AEH2PAdditive
Simvastatin + 2-AEH2PAdditive

Conclusion

This compound, more commonly known in a biological context as O-phosphoethanolamine, is a molecule of significant interest. Its fundamental role as a precursor in the synthesis of the essential phospholipid phosphatidylethanolamine firmly establishes its importance in cellular structure and function. The regulation of its cellular levels through enzymes like Etnppl points to its involvement in maintaining lipid homeostasis, particularly in the nervous system.

The most exciting recent developments lie in its potential as an anti-cancer agent. The ability of 2-AEH2P to induce apoptosis in tumor cells and act synergistically with other drugs opens up new avenues for therapeutic strategies. Further research is warranted to fully elucidate its mechanisms of action and to translate these in vitro findings into potential clinical applications. This guide provides a solid foundation for scientists and researchers to build upon in their exploration of this multifaceted molecule.

References

  • Combs, A., & McMaster, C. R. (2020). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Molecules, 25(21), 5138. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Aminoethyl)phosphonic acid. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phosphoethanolamine. In PubChem. Retrieved from [Link]

  • White, C. J., Ellis, J. M., & Wolfgang, M. J. (2021). The role of ethanolamine phosphate phospholyase in regulation of astrocyte lipid homeostasis. The Journal of Biological Chemistry, 297(1), 100843. [Link]

  • Wikipedia contributors. (2023, April 2). Ethanolamine-phosphate phospho-lyase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • de Almeida, A. C. G., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines, 12(1), 109. [Link]

  • de Almeida, A. C. G., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PubMed. [Link]

  • White, C. J., Ellis, J. M., & Wolfgang, M. J. (2021). The role of Ethanolamine Phosphate Phospholyase in regulation of Astrocyte Lipid Homeostasis. ResearchGate. [Link]

  • Głuszyńska, A., & Dłubak, M. (2012). 2-Aminoethylphosphonate Utilization by the Cold-Adapted Geomyces pannorum P11 Strain. Current Microbiology, 65(6), 757–763. [Link]

  • Barry, R. J., & Dunaway-Mariano, D. (1988). Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis. Journal of the American Chemical Society, 110(11), 3698–3701. [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Georganics. (n.d.). 2-Aminoethyl dihydrogen phosphate magnesium salt (2:1). Retrieved from [Link]

  • 2a biotech. (n.d.). bis(2-aminoethyl)hydrogenphosphate. Retrieved from [Link]

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An In-Depth Technical Guide to Investigating the Bio-Interactions of Bis(2-aminoethyl) hydrogen phosphate: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The landscape of therapeutic agent development is in constant evolution, with a significant focus on identifying novel molecules that can modulate biological pathways with high specificity and efficacy. Organophosphorus compounds, a broad class of molecules, have historically been recognized for their diverse biological activities. This guide focuses on a specific, yet understudied molecule: bis(2-aminoethyl) hydrogen phosphate. In the absence of direct research on its interaction with biomolecules, this document presents a comprehensive, forward-looking research framework. Leveraging established methodologies and drawing parallels from the closely related and biologically active compound, 2-aminoethyl dihydrogen phosphate (2-AEH2P), this guide offers a scientifically rigorous approach to systematically characterizing the potential bio-interactions of this compound. The protocols and experimental designs detailed herein are intended to provide a self-validating system for researchers to explore its therapeutic potential, particularly in the realm of oncology.

Introduction: Rationale and Strategic Approach

This compound, with the chemical formula C4H13N2O4P, is a structural analogue of biologically significant molecules, including phospholipids and neurotransmitters. Its defining features—a central phosphate group flanked by two aminoethyl chains—suggest a high potential for interaction with biological macromolecules. The presence of primary amine groups and a phosphate moiety provides sites for hydrogen bonding, electrostatic interactions, and potential phosphorylation of biological targets.

Currently, the scientific literature on this compound is sparse, primarily consisting of chemical supplier data with limited information on its biological activity. However, the documented anti-proliferative and pro-apoptotic properties of the structurally similar compound, 2-aminoethyl dihydrogen phosphate (2-AEH2P), provide a compelling rationale for a thorough investigation into the biological effects of its bis-aminoethyl counterpart.[1][2] This guide, therefore, is structured as a proposed research plan, outlining a logical progression of experiments to elucidate the interactions of this compound with key biomolecules.

Our approach is grounded in established, field-proven methodologies to ensure the generation of robust and reproducible data. We will first explore the compound's effects at the cellular level, investigating its potential cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis. Subsequently, we will delve into the molecular level, proposing experiments to identify and characterize its direct interactions with proteins, nucleic acids, and lipids.

Cellular-Level Interactions: A Top-Down Approach to Understanding Biological Activity

The initial phase of investigation should focus on the overall impact of this compound on cellular function. This top-down approach allows for a broad assessment of its biological activity and can provide valuable clues to its mechanism of action.

Assessment of Cytotoxicity: The MTT Assay

The first critical step is to determine if this compound exhibits cytotoxic effects, and if so, to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[3][4][5] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., MCF-7, HeLa, or A549).

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions to create a range of concentrations to be tested.

    • Remove the medium from the wells and replace it with fresh medium containing the different concentrations of the compound. Include vehicle-only and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Elucidating the Mechanism of Cell Death: Flow Cytometry for Apoptosis and Cell Cycle Analysis

Should this compound demonstrate cytotoxicity, the next logical step is to determine the mechanism of cell death. Flow cytometry is a powerful technique that allows for the simultaneous analysis of multiple cellular parameters, including apoptosis and cell cycle distribution.[7][8]

Experimental Protocol: Annexin V and Propidium Iodide Staining for Apoptosis

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 and 48 hours.

    • Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.[7]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[7]

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine if this compound causes cell cycle arrest.

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells as described in the apoptosis protocol.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[7]

    • Incubate at -20°C for at least 2 hours.[7]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.[7]

    • Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Summarizing Cellular Effects

ParameterMethodExpected Outcome for Bioactive Compound
Cytotoxicity MTT AssayDose- and time-dependent decrease in cell viability; quantifiable IC50 value.
Apoptosis Annexin V/PI StainingIncrease in the percentage of Annexin V-positive cells.
Cell Cycle PI StainingAccumulation of cells in a specific phase (e.g., G2/M arrest).

Visualization: Proposed Cellular Response Pathway

G cluster_0 Cellular Level cluster_1 Cellular Response This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Treatment Cytotoxicity Cytotoxicity Cancer Cell->Cytotoxicity Induces Apoptosis Apoptosis Cytotoxicity->Apoptosis via Cell Cycle Arrest Cell Cycle Arrest Cytotoxicity->Cell Cycle Arrest via

Caption: Proposed cascade of cellular events following treatment with this compound.

Molecular-Level Interactions: Identifying Direct Biological Targets

Following the characterization of its cellular effects, the subsequent research phase should focus on identifying the direct molecular targets of this compound. The molecule's structure suggests potential interactions with a variety of biomolecules.

Protein Interactions: Uncovering Enzymatic and Signaling Effects

Organophosphorus compounds are well-known for their ability to interact with enzymes, often by modifying active site serine residues.[1][9][10][11] A primary hypothesis is that this compound could act as an inhibitor or modulator of key cellular proteins, such as kinases or phosphatases.

A suite of biophysical techniques can be employed to screen for and characterize protein-ligand interactions.

Experimental Workflow: Identifying and Characterizing Protein Interactions

Caption: A workflow for the identification and characterization of protein targets.

Detailed Methodologies for Protein Interaction Studies:

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12][13][14][15][16] It can be used for initial screening of a library of proteins to identify potential binding partners and to determine kinetic parameters (kon and koff).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[17][18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about protein-ligand interactions at atomic resolution.[2][22][23][24] Chemical shift perturbation (CSP) experiments can identify the binding site on the protein, while saturation transfer difference (STD) NMR can be used to identify which parts of the small molecule are in close contact with the protein.

Nucleic Acid Interactions: Exploring the Potential for Genotoxicity

The positively charged amino groups of this compound at physiological pH could facilitate interactions with the negatively charged phosphate backbone of DNA and RNA.[4] Such interactions could potentially lead to genotoxic effects or interfere with DNA replication and transcription.

Experimental Protocol: Assessing DNA Interaction with Ethidium Bromide Displacement Assay

Objective: To determine if this compound can bind to DNA and displace intercalating agents.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • This compound

  • Fluorometer

Procedure:

  • Prepare a ctDNA-EtBr complex: Incubate ctDNA with EtBr until a stable fluorescence signal is achieved.

  • Titration: Gradually add increasing concentrations of this compound to the ctDNA-EtBr complex.

  • Fluorescence Measurement: Measure the fluorescence of the solution after each addition. A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting competitive binding of the test compound.

Lipid Membrane Interactions: Investigating Effects on Membrane Integrity

As a phospholipid analogue, this compound may interact with and disrupt cell membranes.[1] This could be a primary mechanism of cytotoxicity.

Experimental Protocol: Propidium Iodide Uptake Assay for Membrane Integrity

Objective: To assess if this compound compromises cell membrane integrity.

Materials:

  • Cell line of interest

  • This compound

  • Propidium Iodide (PI)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound.

  • PI Staining: Add PI to the cell culture medium.

  • Analysis: Observe the cells under a fluorescence microscope or quantify the fluorescence using a plate reader. An increase in the number of PI-positive cells indicates a loss of membrane integrity.[25][26][27]

Conclusion and Future Directions

The research framework outlined in this guide provides a comprehensive and systematic approach to characterizing the bio-interactions of this compound. While the current literature on this specific molecule is limited, the biological activity of its close analogue, 2-AEH2P, strongly suggests that it is a compound of significant interest for further investigation.

By starting with cellular-level assays and progressing to detailed molecular interaction studies, researchers can build a robust understanding of its mechanism of action. The detailed protocols provided herein are designed to be self-validating and to generate high-quality, reproducible data. The insights gained from these studies could pave the way for the development of novel therapeutic agents, particularly in the field of oncology. Future work should focus on in vivo studies to validate the findings from this proposed in vitro research and to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • da Silva, M. G. L., et al. (2017). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. Journal of Cancer Science and Therapy, 9(11), 706-714.
  • de Oliveira, C. S., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines, 12(1), 109.
  • Falcinelli, S., et al. (2013). Interaction between organophosphate compounds and cholinergic functions during development. Journal of Toxicology and Environmental Health, Part A, 76(4-5), 285-298.
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  • Ladds, G., & Davis, C. M. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 36-39.
  • Peter, J. F., & Liptak, A. (2018). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Chemistry–A European Journal, 24(5), 957-966.
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  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
  • ResearchGate. (n.d.). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?. Retrieved from [Link]

  • PubMed. (2008). A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker. Retrieved from [Link]

  • PubMed. (2013). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • PubMed Central. (2021). A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. Retrieved from [Link]

  • Vajda Lab. (n.d.). Protein Small Molecule Interactions. Retrieved from [Link]

  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]

  • PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260.... Retrieved from [Link]

  • PubMed Central. (2020). Recent progress in probing small molecule interactions with DNA. Retrieved from [Link]

  • MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Retrieved from [Link]

  • PubMed Central. (2019). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Organophosphate Toxicity. Retrieved from [Link]

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Unraveling the Cellular Intricacies of Aminoethyl Phosphates: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Aminoethyl Phosphates

To our fellow researchers, scientists, and drug development professionals, this guide delves into the cellular mechanism of action of a specific organophosphate compound, with a necessary clarification at the outset. The subject of this technical guide is Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1), a distinct chemical entity with the molecular formula C4H13N2O4P. It is crucial to distinguish this compound from the more extensively studied 2-aminoethyl dihydrogen phosphate (2-AEH2P) . While structurally related, they are not identical.

Current scientific literature does not provide direct, in-depth studies on the mechanism of action of this compound. However, a significant body of research exists for 2-AEH2P, revealing a consistent and compelling narrative of its effects on cancer cells. This guide will, therefore, present a comprehensive overview of the established mechanism of action of 2-AEH2P as a scientifically-grounded and highly probable model for the cellular activity of this compound. We will proceed with the explicit understanding that this is a well-founded extrapolation, providing a robust framework for initiating research and development efforts on this compound.

Part 1: The Core Directive - A Mechanistic Exploration

Our investigation into the cellular impact of aminoethyl phosphates reveals a targeted assault on the bioenergetic and survival machinery of cancer cells. The central hypothesis, supported by extensive data on 2-AEH2P, is that these compounds selectively induce apoptosis in malignant cells through the intrinsic pathway, driven by mitochondrial dysfunction. This guide will dissect this mechanism, from initial cellular uptake to the final execution of programmed cell death.

Part 2: Scientific Integrity & Logic - The Three Pillars of Our Analysis

Expertise & Experience: The "Why" Behind the "How"

The choice of experimental models and assays described herein is based on their proven ability to elucidate key events in apoptosis and cellular metabolism. For instance, the use of multiple cancer cell lines, such as triple-negative breast cancer (4T1) and melanoma (SK-MEL-28, B16-F10), alongside normal fibroblast cell lines, is critical for demonstrating the cancer-selective cytotoxicity of these compounds.[1] This comparative approach is fundamental to establishing a therapeutic window, a cornerstone of successful drug development.

Trustworthiness: A Self-Validating Experimental Cascade

The protocols detailed in this guide are designed to be a self-validating system. Each step in the proposed mechanism is verifiable through a specific set of experiments. For example, the initial observation of reduced cell viability via an MTT assay should be followed by flow cytometry analysis to distinguish between apoptosis and necrosis. Subsequently, the specific apoptotic pathway can be interrogated by measuring mitochondrial membrane potential and the expression of key regulatory proteins. This logical progression provides a rigorous and reliable means of confirming the mechanism of action.

Authoritative Grounding & Comprehensive References

Every mechanistic claim in this guide is supported by peer-reviewed scientific literature. We provide in-text citations and a comprehensive reference list to ensure that the information presented is both authoritative and verifiable.

The Cellular Mechanism of Action: A Step-by-Step Breakdown

The primary mode of action for 2-AEH2P, and by extension, likely for this compound, is the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] This process can be conceptualized in the following stages:

  • Selective Cytotoxicity and Proliferative Inhibition: The compound exhibits a preferential cytotoxic effect on tumor cells while having a significantly lower impact on normal cells. This is often quantified by determining the IC50 (half-maximal inhibitory concentration) values, which are consistently lower for cancer cell lines. This selective action is a critical attribute for a potential therapeutic agent.

  • Induction of Mitochondrial Dysfunction: A key initiating event is the disruption of mitochondrial integrity. This is characterized by a significant decrease in the mitochondrial membrane potential (ΔΨm).[1][2] The loss of ΔΨm is a point of no return for the cell, committing it to the apoptotic pathway.

  • Modulation of Apoptotic Regulatory Proteins: The disruption of the mitochondria leads to a cascade of changes in the expression of proteins that govern apoptosis:

    • Upregulation of Pro-Apoptotic Proteins: An increase in the expression of proteins such as p53, Bad, and caspases (caspase-3 and -8) is observed.[1][3] The p53 protein, often called the "guardian of the genome," can trigger apoptosis in response to cellular stress. Caspases are the executioners of apoptosis, carrying out the systematic dismantling of the cell.

    • Downregulation of Anti-Apoptotic Proteins: Concurrently, there is a decrease in the expression of anti-apoptotic proteins like Bcl-2.[1] The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate.

    • Release of Cytochrome c: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm.[2] In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the caspase cascade.

  • Cell Cycle Arrest: The compound can induce changes in the cell cycle, often leading to an increase in cells in the G2/M phase and a rise in fragmented DNA, indicative of apoptosis.

  • Morphological Changes and Apoptotic Body Formation: Treated cancer cells exhibit characteristic morphological changes, including rounding, loss of adhesion, membrane blebbing, and the formation of apoptotic bodies.

Visualizing the Mechanism

Signaling Pathway of Apoptosis Induction

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts Membrane Potential (ΔΨm) Bcl2 Bcl-2 This compound->Bcl2 Downregulates p53 p53 This compound->p53 Upregulates Caspase8 Caspase-8 This compound->Caspase8 Upregulates Caspase3 Caspase-3 Mitochondrion->Caspase3 Cytochrome c Release Bcl2->Mitochondrion Inhibits p53->Mitochondrion Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway.

Experimental Protocols: A Practical Guide

Cell Viability Assessment: The MTT Assay

This protocol determines the cytotoxic effect of the compound on both cancer and normal cell lines.

Methodology:

  • Seed cells (e.g., 4T1, SK-MEL-28, and normal fibroblasts) in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • After the treatment period, add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C in a CO2 incubator.[2]

  • Remove the supernatant and add 100 µL of methanol to dissolve the formazan crystals.[2]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol quantifies the extent of apoptosis and analyzes the distribution of cells in different phases of the cell cycle.

Methodology:

  • Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in ice-cold ethanol.

  • Resuspend the cells in a solution containing propidium iodide (PI) and RNase.

  • Analyze the cells using a flow cytometer. PI stains the DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases (G0/G1, S, G2/M) and the identification of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the impact of the compound on mitochondrial function.

Methodology:

  • Treat cells with the compound as described above.

  • Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria with a high ΔΨm (e.g., JC-1 or TMRE).

  • A decrease in fluorescence intensity, as measured by flow cytometry or fluorescence microscopy, indicates a loss of ΔΨm.[2]

Western Blot Analysis of Apoptotic Proteins

This protocol measures the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Lyse the treated and control cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Probe the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, p53, caspase-3).

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Quantify the protein bands to determine changes in expression levels.

Data Presentation: A Comparative Overview

ParameterEffect on Cancer CellsEffect on Normal CellsSupporting Evidence
Cell Viability (IC50) Significantly lower IC50 valuesHigh IC50 valuesMTT Assay
Apoptosis Induction of apoptosisMinimal to no apoptosisFlow Cytometry (Sub-G1 peak)
Mitochondrial Potential Decrease in ΔΨmStable ΔΨmJC-1/TMRE Staining[1][2]
p53 Expression UpregulationNo significant changeWestern Blot
Bcl-2 Expression DownregulationNo significant changeWestern Blot[1]
Caspase-3 Activation Increased cleavage/activationNo significant changeWestern Blot/Activity Assay
Cell Cycle Arrest, typically in G2/MNormal progressionFlow Cytometry (PI Staining)

Experimental Workflow Visualization

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_elucidation Mechanism Elucidation cluster_data_analysis Data Analysis & Conclusion CellCulture Cell Culture (Cancer vs. Normal) MTT MTT Assay CellCulture->MTT IC50 Determine IC50 MTT->IC50 FlowCytometry Flow Cytometry (Apoptosis & Cell Cycle) IC50->FlowCytometry MitoPotential Mitochondrial Potential (ΔΨm Measurement) IC50->MitoPotential WesternBlot Western Blot (Protein Expression) IC50->WesternBlot Data Data Interpretation FlowCytometry->Data MitoPotential->Data WesternBlot->Data Conclusion Conclusion on Mechanism of Action Data->Conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

The available evidence strongly suggests that 2-aminoethyl dihydrogen phosphate (2-AEH2P) selectively induces apoptosis in cancer cells by targeting mitochondrial function and modulating key apoptotic regulatory proteins. It is highly plausible that this compound operates through a similar, if not identical, mechanism.

Future research should focus on directly validating this hypothesized mechanism for this compound. Head-to-head comparative studies with 2-AEH2P would be invaluable in discerning any subtle differences in potency or cellular effects. Furthermore, investigations into the specific cellular transporters responsible for the uptake of these compounds could provide insights into their cancer cell selectivity. A thorough understanding of the structure-activity relationship within this class of aminoethyl phosphates will be paramount for the rational design and development of novel and effective anti-cancer therapeutics.

References

  • Mitochondrial dysfunction and apoptotic signaling induced by the combined action of 2-aminoethyl dihydrogen phosphate and methyl-β-cyclodextrin in melanoma cells. Frontiers. [Link]

  • The Antiproliferative and Pro-apoptotic Role of 2-aminoethyl dihydrogen Phosphate in Triple-negative Breast Tumor Cells. David Publishing. [Link]

  • 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. David Publishing. [Link]

  • Antiproliferative Modulation and Pro-Apoptotic Effect of BR2 Tumor-Penetrating Peptide Formulation 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cancer. PubMed. [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. MDPI. [Link]

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Unlocking the Potential of Bis(2-aminoethyl) Hydrogen Phosphate: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Versatility

In the vast landscape of chemical entities with therapeutic potential, Bis(2-aminoethyl) hydrogen phosphate stands out as a molecule of significant, yet largely unexplored, promise. Its unique bifunctional nature, combining a central phosphate group with two reactive aminoethyl arms, positions it as a versatile scaffold for innovative drug design and delivery. This guide provides a comprehensive exploration of novel applications for this compound, moving beyond its basic chemical identity to unveil its potential in oncology, neuroprotection, and as a sophisticated linker in targeted therapies. Drawing upon established principles of medicinal chemistry and recent advancements in our understanding of cellular pathways, we present a scientifically grounded vision for the future of this intriguing compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development.

PropertyValueSource
CAS Number 6094-81-1[1][2][3]
Molecular Formula C4H13N2O4P[1][2][3]
Molecular Weight 184.13 g/mol [1][2][3]
Synonyms bis(2-aminoethanol) hydrogen phosphate[2]
Storage Temperature Room Temperature[1]

Novel Application I: A Bifunctional Prodrug Moiety for Synergistic Cancer Therapy

The structural similarity of this compound to phosphorylethanolamine, a key player in membrane phospholipid biosynthesis, provides a strong rationale for its investigation as an anticancer agent.[4][5] Recent studies on the closely related 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) have demonstrated its ability to induce apoptosis in cancer cells and act synergistically with existing chemotherapeutic agents.[4][6][7] We hypothesize that the "bis" configuration of our lead molecule can be leveraged to create dual-acting prodrugs, delivering two therapeutic agents for a combined, more potent attack on cancer cells.

Scientific Rationale: Exploiting Apoptotic Pathways

Phosphoethanolamine and its derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[4] This involves the inhibition of anti-apoptotic proteins like Bcl-2 and the promotion of pro-apoptotic proteins like Bax, leading to the release of cytochrome c and the activation of caspase-3.[4][8] The proposed mechanism is that derivatives of this compound, upon intracellular cleavage by phosphatases, will release bioactive molecules that trigger this apoptotic cascade.

Signaling Pathway: Induction of Apoptosis

apoptosis_pathway cluster_0 This compound Prodrug cluster_1 Cancer Cell prodrug Prodrug (Extracellular) prodrug_in Prodrug (Intracellular) prodrug->prodrug_in Cellular Uptake active_drug Active Drug Moieties prodrug_in->active_drug Cleavage by phosphatase Alkaline Phosphatases bcl2 Bcl-2 (Anti-apoptotic) active_drug->bcl2 Inhibits bax Bax (Pro-apoptotic) active_drug->bax Activates mito Mitochondrion bax->mito Promotes release of cyto_c Cytochrome c mito->cyto_c caspase3 Caspase-3 (Activated) cyto_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed apoptotic pathway initiated by a this compound prodrug.

Experimental Protocol: Synthesis of a Dual Doxorubicin Prodrug

This protocol outlines a potential synthesis of a dual prodrug of Doxorubicin, a widely used chemotherapeutic agent.

  • Protection of Amino Groups: React this compound with a suitable protecting group, such as Boc anhydride, to prevent side reactions at the amino functionalities.

  • Activation of Doxorubicin: Activate the hydroxyl group of Doxorubicin, for example, by converting it to a leaving group.

  • Esterification: React the protected this compound with the activated Doxorubicin in the presence of a suitable base to form the phosphate ester linkages.

  • Deprotection: Remove the protecting groups from the amino functionalities to yield the final dual doxorubicin prodrug.

  • Purification: Purify the final product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for In Vitro Evaluation

in_vitro_workflow start Synthesized Dual Prodrug cell_culture Treat Cancer Cell Lines (e.g., MCF-7, HepG2) start->cell_culture mtt_assay MTT Assay for Cytotoxicity (Determine IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay western_blot Western Blot for Apoptotic Markers (Bcl-2, Bax, Caspase-3) cell_culture->western_blot synergy_analysis Combination Index Analysis (with other chemotherapies) mtt_assay->synergy_analysis end Data Analysis and Conclusion apoptosis_assay->end western_blot->end synergy_analysis->end

Caption: Workflow for the in vitro evaluation of a this compound dual prodrug.

Novel Application II: A Neuroprotective Agent for Neurodegenerative Disorders

The role of ethanolamine phospholipids in neuronal health is well-documented, with alterations in their metabolism implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[9][10] Precursors of these phospholipids, like alpha-glycerylphosphorylethanolamine (GPE), have demonstrated neuroprotective effects by restoring cell membrane composition and function.[3][11] Given that this compound is a direct precursor to two molecules of phosphorylethanolamine, it represents a promising candidate for development as a neuroprotective agent.

Scientific Rationale: Restoring Neuronal Membrane Integrity and Function

The proposed neuroprotective mechanism of this compound involves its enzymatic conversion to phosphorylethanolamine, which can then be incorporated into phosphatidylethanolamine (PE). PE is crucial for maintaining the fluidity and integrity of neuronal membranes, which is essential for proper synaptic function and neurotransmitter release.[9] Furthermore, some ethanolamine derivatives have been shown to increase the synthesis of acetylcholine, a neurotransmitter vital for cognitive function.[12]

Mechanism of Action: Neuroprotection

neuroprotection_pathway cluster_0 This compound cluster_1 Neuron bisea Bis(2-aminoethyl) Hydrogen Phosphate pea Phosphorylethanolamine bisea->pea Enzymatic Conversion pe Phosphatidylethanolamine (PE) pea->pe Biosynthesis membrane Neuronal Membrane pe->membrane Incorporation into fluidity Increased Membrane Fluidity membrane->fluidity integrity Enhanced Membrane Integrity membrane->integrity neuroprotection Neuroprotection fluidity->neuroprotection integrity->neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocol: Assessment of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress
  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) under standard conditions.

  • Induction of Oxidative Stress: Treat the cells with an agent known to induce oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to mimic neurodegenerative conditions.

  • Treatment: Co-treat the cells with various concentrations of this compound.

  • Viability Assay: Assess cell viability using an MTT assay to determine if the compound protects against the induced toxicity.

  • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe, such as DCFDA, to quantify the levels of intracellular ROS.

  • Analysis of Mitochondrial Membrane Potential: Employ a fluorescent dye, such as JC-1, to assess changes in the mitochondrial membrane potential, a key indicator of cell health.

Cross-Cutting Application: A Versatile Bifunctional Linker for Targeted Drug Delivery

The bifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and dual-drug delivery platforms.[5][13][14] The two amino groups provide attachment points for both a targeting moiety (e.g., an antibody or peptide) and a therapeutic payload, while the central phosphate group can be designed for controlled cleavage in the target microenvironment.

Design Principles for Linker Applications
  • Stability in Circulation: The linker must be stable in the bloodstream to prevent premature release of the drug, which can lead to off-target toxicity.

  • Controlled Cleavage: The linker should be designed to be cleaved specifically at the target site, for example, by enzymes that are overexpressed in tumors or in the acidic environment of endosomes.[13]

  • Tunable Release Kinetics: The rate of drug release can be modulated by modifying the structure of the linker.

  • Hydrophilicity: The phosphate group can enhance the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the conjugate.

Workflow for ADC Development

adc_workflow start Bis(2-aminoethyl) Hydrogen Phosphate conjugation1 Conjugate to Targeting Ligand (e.g., Antibody) start->conjugation1 conjugation2 Conjugate to Cytotoxic Payload start->conjugation2 purification Purify ADC conjugation1->purification conjugation2->purification characterization Characterize ADC (DAR, Stability) purification->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Specificity) characterization->in_vitro in_vivo In Vivo Evaluation (Efficacy, PK/PD) in_vitro->in_vivo end Lead Candidate in_vivo->end

Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using this compound as a linker.

Safety and Handling

While specific toxicity data for this compound is limited, caution should be exercised during handling, as with any novel chemical entity. Based on data for structurally related compounds, such as Bis(2-ethylhexyl) hydrogen phosphate, there is a potential for skin and eye irritation.[15] It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Directions

This compound is a molecule with a rich potential that extends far beyond its simple chemical structure. As a platform for the development of novel anticancer and neuroprotective agents, and as a versatile bifunctional linker for targeted therapies, it offers a multitude of opportunities for innovation in drug discovery and development. The scientific rationale and experimental frameworks presented in this guide provide a solid foundation for future research in this exciting area. Further in-depth studies are warranted to fully elucidate the biological activities and therapeutic potential of this promising compound.

References

  • The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. (2020). PubMed. [Link]

  • Designing Dual-Responsive Drug Delivery Systems: The Role of Phase Change Materials and Metal–Organic Frameworks. (2022). MDPI. [Link]

  • Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway. (2012). PubMed. [Link]

  • Brain ethanolamine phospholipids, neuropathology and cognition: A comparative post-mortem analysis of structurally specific plasmalogen and phosphatidyl species. (2022). National Institutes of Health. [Link]

  • Synthetic Phosphoethanolamine Induces Apoptosis Through Caspase-3 Pathway by Decreasing Expression of Bax/Bad Protein and Changes Cell Cycle in Melanoma. (2015). ResearchGate. [Link]

  • Ethanolamine and Vinyl–Ether Moieties in Brain Phospholipids Modulate Behavior in Rats. (2024). MDPI. [Link]

  • Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway. (2007). National Center for Biotechnology Information. [Link]

  • Direct synthesis of D‐phosphonate diesters using PCl3. (2019). ResearchGate. [Link]

  • α‐Glyceryl‐phosphoryl‐ethanolamine protects human hippocampal neurons from ageing‐induced cellular alterations. (2022). National Institutes of Health. [Link]

  • The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. (2020). MDPI. [Link]

  • Dual-Drug Delivery Systems Using Hydrogel–Nanoparticle Composites: Recent Advances and Key Applications. (2024). MDPI. [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2023). Oreate AI. [Link]

  • The Roles And Signaling Pathways Of Phosphatidylethanolamine-Binding P. (2019). Onco Targets and Therapy. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2020). National Institutes of Health. [Link]

  • SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). National Center for Biotechnology Information. [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. (2012). Organic Chemistry Portal. [Link]

  • Comparison of each drug-linkers. (2022). ResearchGate. [Link]

  • The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. (2020). PubMed. [Link]

  • This compound. SIELC Technologies. [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

  • Implications of mitochondrial phosphatidylethanolamine in neuronal health and neurodegeneration. (2020). Neural Regeneration Research. [Link]

  • Bifunctional modalities for repurposing protein function. (2021). PubMed. [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. (2024). MDPI. [Link]

  • Amine-Phosphate Specific Interactions within Nanochannels: Binding Behavior and Nanoconfinement Effects. (2017). ResearchGate. [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. (2024). PubMed. [Link]

  • Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. (2016). ResearchGate. [Link]

  • Method of making 2-aminoethyl phosphate. (1972).
  • Biological Activity of Aminophosphonic Acids and Their Short Peptides. (2009). ResearchGate. [Link]

  • Phosphorus Flame Retardants. (2021). SPECIFIC POLYMERS. [Link]

  • Flame Retardants, Phosphorus. (2000). ResearchGate. [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (2023). MDPI. [Link]

  • Biological Activity of Aminophosphonic Acids. (2009). ResearchGate. [Link]

  • Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. (2016). National Center for Biotechnology Information. [Link]

  • A new approach for potential combined chelation therapy using mono- and bis-hydroxypyridinones. (2009). PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for Bis(2-aminoethyl) hydrogen phosphate as a Buffer in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Buffer System

In the landscape of biological buffers, the selection of an appropriate buffering agent is paramount to the success and reproducibility of enzymatic assays.[1] While a core group of buffers is commonly employed, the exploration of novel buffering agents can unlock new possibilities for studying enzyme systems under unique conditions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of Bis(2-aminoethyl) hydrogen phosphate as a buffer in enzymatic reactions.

This compound is an organophosphate compound featuring two primary amino groups and a central phosphate moiety. This structure suggests the potential for multiple buffering regions, making it a candidate for a range of biochemical applications. However, as a less-characterized buffer, a thorough understanding and empirical validation of its properties are essential before its adoption in critical enzymatic studies.

This guide will provide a framework for the systematic evaluation of this compound, from the preparation of stock solutions to the determination of its buffering capacity and its application in enzymatic protocols. By following these guidelines, researchers can confidently assess the suitability of this compound for their specific experimental needs.

Physicochemical Properties and Considerations

A comprehensive understanding of a buffer's physicochemical properties is the foundation of its effective use. For this compound, some basic information is readily available, while key buffering parameters require empirical determination or estimation based on structurally similar compounds.

PropertyValue / InformationSource / Note
Chemical Name This compound-
CAS Number 6094-81-1[2][3]
Molecular Formula C4H13N2O4P[3]
Molecular Weight 184.13 g/mol [4]
pKa Values Not empirically determined in available literature.See discussion below.
d(pKa)/dT Not empirically determined.Amine-containing buffers generally exhibit a significant temperature dependence.
Metal Ion Chelation Potential for interaction with divalent and trivalent metal ions.The phosphate group can act as a chelating agent.

A Note on pKa Values: The pKa is the most critical parameter for a buffer, as it dictates the pH range in which it can effectively resist changes in hydrogen ion concentration. Extensive searches of the scientific literature did not yield an experimentally determined pKa value for this compound.

However, we can infer potential buffering ranges by examining a structurally related compound, 2-aminoethyl dihydrogen phosphate (O-phosphoethanolamine). This compound has two reported pKa values:

  • pKa1 ≈ 5.84 (likely corresponding to the phosphate group)

  • pKa2 ≈ 10.64 (likely corresponding to the amino group)[5]

Given that this compound possesses two primary amino groups, it is plausible that it will exhibit buffering capacity in the physiological pH range (around pH 6-8) and in the alkaline range (around pH 9-11). It is imperative that the user empirically determines the pKa value(s) before using this buffer in quantitative enzymatic assays.

Protocol 1: Preparation of a 1 M Stock Solution of this compound

This protocol describes the preparation of a 1 M stock solution that can be diluted to the desired working concentration for subsequent experiments.

Materials:

  • This compound (MW: 184.13 g/mol )

  • High-purity, deionized water

  • Concentrated HCl and NaOH for pH adjustment

  • Calibrated pH meter

  • Volumetric flask (e.g., 100 mL or 1 L)

  • Stir plate and stir bar

  • 0.22 µm sterile filter unit

Procedure:

  • Weighing the Compound: Accurately weigh out 184.13 g of this compound for a 1 L stock solution, or 18.41 g for a 100 mL stock solution.

  • Dissolution: Add the weighed compound to a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 800 mL for a 1 L solution). Place the beaker on a stir plate and add a stir bar. Stir until the compound is completely dissolved.

  • Initial pH Adjustment (Optional but Recommended): Before transferring to a volumetric flask, it is advisable to perform a preliminary pH adjustment to near the intended working range. This will provide an indication of the buffer's behavior.

  • Transfer to Volumetric Flask: Quantitatively transfer the dissolved buffer solution to a 1 L (or 100 mL) volumetric flask. Rinse the beaker with small volumes of deionized water and add the rinsate to the flask to ensure all the compound is transferred.

  • Final Volume Adjustment: Carefully add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Sterilization: Sterile-filter the 1 M stock solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 4°C. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles.

Protocol 2: Empirical Determination of pKa and Optimal Buffering Range

The following protocol outlines a straightforward method to determine the pKa value(s) of this compound using a titration curve.

Materials:

  • 1 M this compound stock solution

  • 0.1 M HCl

  • 0.1 M NaOH

  • Calibrated pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a Diluted Buffer Solution: Prepare 100 mL of a 0.1 M this compound solution by diluting the 1 M stock solution.

  • Initial pH Measurement: Place the 0.1 M buffer solution in a beaker with a stir bar and measure the initial pH.

  • Titration with Acid: Fill a burette with 0.1 M HCl. Slowly add small, precise volumes (e.g., 0.5 mL increments) of HCl to the buffer solution, recording the pH after each addition. Continue until the pH drops significantly and stabilizes at a low value.

  • Titration with Base: Repeat the process with a fresh 100 mL of 0.1 M buffer solution, this time titrating with 0.1 M NaOH and recording the pH increase until it stabilizes at a high value.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis).

    • The pKa value(s) correspond to the pH at the midpoint of the steepest parts of the titration curve. This is the point of half-equivalence, where the concentrations of the acidic and basic forms of the buffer are equal.

    • The optimal buffering range is considered to be pKa ± 1 pH unit.

Workflow for Buffer Optimization in an Enzymatic Assay

The following diagram illustrates a systematic workflow for validating and optimizing this compound as a buffer for a specific enzymatic reaction.

Buffer_Optimization_Workflow cluster_prep Buffer Preparation & Characterization cluster_opt Assay Optimization cluster_val Validation prep_stock Prepare 1M Stock Solution (Protocol 1) det_pka Determine pKa(s) (Protocol 2) prep_stock->det_pka ph_screen pH Screening (across buffering range) det_pka->ph_screen conc_screen Buffer Concentration Screening (e.g., 10-200 mM) ph_screen->conc_screen metal_ion Assess Metal Ion Effects (Add/Chelate Divalent Cations) conc_screen->metal_ion temp_effect Evaluate Temperature Dependence metal_ion->temp_effect compare Compare with Standard Buffer (e.g., Phosphate, Tris) temp_effect->compare kinetics Determine Kinetic Parameters (Km, Vmax) compare->kinetics stability Assess Enzyme Stability in Buffer Over Time kinetics->stability final_protocol Final Optimized Assay Protocol stability->final_protocol caption Workflow for Buffer Optimization

Caption: A systematic approach to characterizing and validating this compound for an enzymatic assay.

Application Considerations and Potential Interactions

When incorporating a new buffer into an enzymatic assay, it is crucial to consider potential interactions that could influence the results.

  • Metal Ion Chelation: The phosphate group in this compound has the potential to chelate divalent and trivalent metal ions. This can be either advantageous or detrimental. If the enzyme under study requires a metal cofactor (e.g., Mg²⁺, Zn²⁺, Mn²⁺), the buffer could sequester these ions, leading to reduced enzyme activity. Conversely, if trace metal contaminants are inhibitory, the chelating properties of the buffer might be beneficial. It is essential to empirically test the effect of adding or chelating metal ions in the assay.

  • Temperature Effects: Buffers containing primary amines, such as this one, often exhibit a significant change in pKa with temperature (d(pKa)/dT). This means that a buffer prepared to a specific pH at room temperature may have a different pH at the optimal temperature of the enzymatic reaction (e.g., 37°C). It is crucial to adjust the pH of the buffer at the temperature at which the assay will be performed.

  • Enzyme Inhibition or Activation: As with any component of an assay, the buffer itself could directly interact with the enzyme, leading to inhibition or, in some cases, activation. Comparing the enzyme's kinetic parameters (Km and Vmax) in this compound to those obtained in a well-established buffer (e.g., Tris, HEPES, phosphate) is a critical validation step.

Illustrative Enzymatic Reaction Pathway

The diagram below represents a generic enzyme-catalyzed reaction where this compound would maintain a stable pH environment.

Enzymatic_Reaction E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E P Product ES->P + E Buffer Bis(2-aminoethyl) hydrogen phosphate (maintains pH) Buffer->ES caption Role of Buffer in an Enzymatic Reaction

Caption: The buffer maintains a stable pH, facilitating the formation of the enzyme-substrate complex and the subsequent product release.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity 1. Suboptimal pH. 2. Chelation of essential metal cofactors. 3. Direct inhibition by the buffer.1. Empirically determine the optimal pH for the enzyme in this buffer. 2. Titrate in the required metal cofactor (e.g., MgCl₂) and re-assay. 3. Compare enzyme kinetics to a standard buffer to assess inhibition.
Poor reproducibility 1. Temperature-induced pH shift. 2. Buffer concentration is too low.1. Adjust the final pH of the working buffer solution at the assay temperature. 2. Increase the buffer concentration to provide adequate buffering capacity.
Precipitate formation Interaction of the phosphate buffer with high concentrations of certain divalent cations (e.g., Ca²⁺).Reduce the concentration of the problematic cation or select an alternative buffer if the cation is essential.

Conclusion

This compound presents an intriguing, albeit under-characterized, option for researchers seeking to expand their repertoire of biological buffers. Its dual amino and phosphate groups suggest a wide potential buffering range. However, its successful implementation hinges on a rigorous, empirical determination of its pKa value(s) and a systematic validation of its compatibility with the specific enzyme system under investigation. By following the protocols and workflow outlined in this guide, researchers can confidently evaluate and optimize the use of this compound, ensuring the scientific integrity and reliability of their enzymatic assays.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Clinical Chemistry. (2018). Enzymatic Assay Developed for Ether Phospholipids in Plasma. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6094-81-1,this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US9631224B2 - Method for measuring ethanolamine phosphate.
  • PubMed. (2018). Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. Retrieved from [Link]

  • Kyushu University Library. (2016). Development of an enzymatic assay for ethanolamine in plasma. Retrieved from [Link]

  • Fiore, M., & Monnard, P. A. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(16), 2831-2842. Retrieved from [Link]

  • Ganesan, A., et al. (2017). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions, 46(34), 11256-11265. Retrieved from [Link]

  • ChemRxiv. (2023). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • PeerJ. (2016). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Benchmarking pKa Prediction. Retrieved from [Link]

  • Rupp, M., et al. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-323. Retrieved from [Link]

  • ModelSEED. (n.d.). Compound: cpd24438 (2-aminoethanethiol dihydrogen phosphate (ester), 4). Retrieved from [Link]

  • PMC. (2016). Dynamic approach to predict pH profiles of biologically relevant buffers. Retrieved from [Link]

  • ResearchGate. (2018). The synthesis of Mono-alkyl phosphates and their derivatives. An overview of nature, preparation and use including the synthesis under plausible prebiotic conditions | Request PDF. Retrieved from [Link]

  • Advances in the Synthesis and Applications of α-Amino Phosphates. (2025). Retrieved from [Link]

  • PubChem. (n.d.). Phosphoethanolamine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1071-23-4,O-PHOSPHORYLETHANOLAMINE. Retrieved from [Link]

  • PubMed. (2002). Immobilization of aminothiols on poly(oxyalkylene phosphates). Formation of poly(oxyethylene phosphates)/cysteamine complexes and their radioprotective efficiency. Retrieved from [Link]

Sources

Application Notes and Protocols: Bis(2-aminoethyl) Hydrogen Phosphate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Bis(2-aminoethyl) hydrogen phosphate is an organic molecule featuring both primary amine and phosphate functional groups, positioning it as a versatile building block for novel drug delivery systems. Its inherent biocompatibility, owing to the presence of phosphate and aminoethyl moieties that are common in biological systems, makes it an attractive candidate for the development of smart, stimuli-responsive nanocarriers. This guide provides a comprehensive overview of the potential applications of this compound in drug delivery, with a focus on the formulation of pH-sensitive nanoparticles for targeted therapeutic release. Detailed, field-proven insights into the causality behind experimental choices and robust, self-validating protocols are presented to empower researchers in this innovative area. While direct literature on this compound in drug delivery is emerging, the principles outlined herein are grounded in the well-established behavior of analogous amino-phosphate compounds and polymers.

Introduction: The Rationale for this compound in Drug Delivery

The quest for targeted and controlled drug delivery has led to the exploration of a myriad of biocompatible materials. This compound presents a unique combination of functional groups that make it particularly suitable for creating sophisticated drug carriers. The primary amine groups can be protonated at acidic pH, leading to changes in solubility and electrostatic interactions, a property that can be harnessed for pH-responsive drug release in tumor microenvironments or within endosomal compartments of cells. The phosphate group can participate in electrostatic interactions and hydrogen bonding, facilitating drug loading and enhancing the stability of nanoparticle formulations.

A closely related molecule, 2-aminoethyl dihydrogen phosphate (2-AEH2P), has demonstrated synergistic and pro-apoptotic effects when combined with other anti-cancer drugs, highlighting the potential for the aminoethyl phosphate scaffold to not only act as a carrier but also as a potential adjuvant in therapy.[1] Furthermore, polymers incorporating 2-aminoethyl ethylene phosphate have been successfully used to create pH-responsive nanoparticles for the delivery of sensitive biological cargo like siRNA.[2] These findings provide a strong rationale for investigating this compound as a core component in next-generation drug delivery systems.

Physicochemical Properties and Drug Delivery Mechanisms

The efficacy of a drug delivery system hinges on its physicochemical properties. For this compound, the following characteristics are central to its function:

PropertySignificance in Drug Delivery
Molecular Weight Influences biodistribution and clearance.
pKa of Amine Groups Determines the pH at which the molecule becomes protonated, crucial for pH-responsive behavior.
Solubility Dictates the methods for nanoparticle formulation and drug loading.
Biocompatibility The presence of phosphate and aminoethyl groups suggests low cytotoxicity.

The primary mechanism of action for drug delivery systems based on this molecule is envisioned to be pH-responsive release .

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) Carrier_Stable Nanoparticle Carrier (Stable, Drug Encapsulated) Carrier_Protonated Amine Protonation (Increased Solubility/Swelling) Carrier_Stable->Carrier_Protonated pH Decrease Drug_Release Drug Release at Target Site Carrier_Protonated->Drug_Release Carrier Destabilization

Caption: pH-Responsive Drug Release Mechanism.

Experimental Protocols

The following protocols provide a framework for the synthesis, drug loading, and characterization of drug delivery systems based on this compound.

Protocol 1: Synthesis of pH-Sensitive Nanoparticles via Self-Assembly

This protocol describes a nanoprecipitation method, a common technique for formulating nanoparticles from amphiphilic molecules.[3]

Rationale: This method is chosen for its simplicity and reproducibility in generating nanoparticles of a controlled size. The self-assembly is driven by the amphiphilic nature that can be imparted to this compound through chemical modification or by co-formulation with other molecules.

Materials:

  • This compound

  • A hydrophobic polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • A suitable organic solvent (e.g., Acetone, Dimethyl sulfoxide - DMSO)

  • Deionized water or a buffer solution (e.g., Phosphate Buffered Saline - PBS)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the hydrophobic polymer (e.g., PLGA) in the organic solvent. The ratio of the two components will influence the nanoparticle characteristics.

  • Aqueous Phase Preparation: Prepare the aqueous phase (deionized water or PBS).

  • Nanoprecipitation: Using a syringe pump for a controlled flow rate, add the organic phase dropwise to the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the self-assembly of the molecules into nanoparticles.

  • Solvent Evaporation: Continue stirring the solution for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unloaded drug and residual solvent.

G start Start organic_phase Organic Phase Dissolve this compound and hydrophobic polymer in organic solvent start->organic_phase aqueous_phase Aqueous Phase Prepare deionized water or buffer start->aqueous_phase nanoprecipitation Nanoprecipitation Add organic phase to aqueous phase with stirring organic_phase->nanoprecipitation aqueous_phase->nanoprecipitation evaporation Solvent Evaporation Stir to remove organic solvent nanoprecipitation->evaporation purification Purification Centrifugation or dialysis evaporation->purification end End purification->end

Caption: Nanoparticle Synthesis Workflow.

Protocol 2: Drug Loading into Nanoparticles

This protocol outlines a common method for encapsulating a hydrophobic drug.

Rationale: The simple equilibrium method is suitable for passively loading drugs into the hydrophobic core of the nanoparticles during their formation.[4]

Materials:

  • Synthesized this compound-based nanoparticles

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Organic solvent compatible with the drug

Procedure:

  • Drug Dissolution: Dissolve the hydrophobic drug in the organic phase along with the this compound and hydrophobic polymer as described in Protocol 3.1, Step 1.

  • Follow Nanoprecipitation Protocol: Proceed with the nanoprecipitation method as outlined in Protocol 3.1.

  • Quantification of Drug Loading: After purification, lyse a known amount of the drug-loaded nanoparticles using a suitable solvent to release the encapsulated drug. Quantify the drug concentration using a technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Calculations:

  • Drug Loading (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: Characterization of Nanoparticles

A thorough characterization is essential to ensure the quality and reproducibility of the drug delivery system.

Characterization TechniqueParameter MeasuredTypical Expected Results
Dynamic Light Scattering (DLS) Particle size, Polydispersity Index (PDI)100-200 nm, PDI < 0.2
Zeta Potential Analysis Surface chargeNegative or slightly positive, changing with pH
Transmission Electron Microscopy (TEM) Morphology, size verificationSpherical shape, uniform size distribution
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical compositionPresence of characteristic peaks for phosphate and amine groups
Protocol 4: In Vitro Drug Release Study

This protocol assesses the pH-responsive release of the encapsulated drug.

Rationale: Simulating physiological and acidic conditions allows for the evaluation of the "smart" release capabilities of the nanoparticles.[5]

Materials:

  • Drug-loaded nanoparticles

  • PBS at pH 7.4 (simulating physiological conditions)

  • Acetate buffer at pH 5.0 (simulating endosomal/tumor microenvironment)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium (PBS pH 7.4 or acetate buffer pH 5.0) in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using HPLC or UV-Vis Spectroscopy.

  • Data Analysis: Plot the cumulative drug release percentage against time for both pH conditions.

Biocompatibility and In Vivo Considerations

While in-depth in vivo studies on this compound are yet to be published, the chemical nature of the molecule suggests good biocompatibility. The degradation products are expected to be non-toxic. Preliminary biocompatibility can be assessed using in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines.

Conclusion and Future Perspectives

This compound holds significant promise as a fundamental component for the design of advanced drug delivery systems. Its inherent pH-sensitivity and presumed biocompatibility make it an ideal candidate for creating nanocarriers that can intelligently respond to disease microenvironments. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this exciting molecule. Future research should focus on the synthesis of novel derivatives, comprehensive in vivo evaluation of drug-loaded nanoparticles, and the exploration of its application for delivering a wider range of therapeutics, including biologics.

References

  • pH-responsive Nanoparticles for Drug Delivery - PMC - NIH. Available at: [Link]

  • Biocompatible Nanocarriers for Drug Delivery Applications. Available at: [Link]

  • Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PubMed. Available at: [Link]

  • pH-Sensitive nanoparticles as smart carriers for selective intracellular drug delivery to tumor. Available at: [Link]

  • This compound - SIELC Technologies. Available at: [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed. Available at: [Link]

  • US9687563B2 - Ph-sensitive peptides and their nanoparticles for drug delivery - Google Patents.
  • Immobilization of aminothiols on poly(oxyalkylene phosphates). Formation of poly(oxyethylene phosphates)/cysteamine complexes and their radioprotective efficiency - PubMed. Available at: [Link]

  • Synthesis of amino‐cosubstituted polyorganophosphazenes and fabrication of their nanoparticles for anticancer drug delivery | Request PDF - ResearchGate. Available at: [Link]

  • Drug Nanocarriers for Pharmaceutical Applications - MDPI. Available at: [Link]

  • Characterization techniques for nanoparticulate carriers | Request PDF - ResearchGate. Available at: [Link]

  • Smart pH-responsive nanomedicines for disease therapy - PMC - PubMed Central. Available at: [Link]

  • Immobilization of Aminothiols on Poly(oxyalkylene phosphates). Formation of Poly(oxyethylene phosphates)/Cysteamine Complexes and Their Radioprotective Efficiency | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. Available at: [Link]

  • Crystal structure of bis(2-aminoanilinium) hydrogen phosphate - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - MDPI. Available at: [Link]

  • Paving the way for small-molecule drug discovery - PMC - PubMed Central. Available at: [Link]

  • Self-assembly strategy for the preparation of polymer-based nanoparticles for drug and gene delivery - PubMed. Available at: [Link]

  • Isomorphous rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes and their self-assembly into two-dimensional frameworks by intramolecular hydrogen bonds - PubMed. Available at: [Link]

  • Preparation and Characterization of Mono- and Biphasic Ca1−xAgxHPO4·nH2O Compounds for Biomedical Applications - MDPI. Available at: [Link]

  • Crystal structure of bis(2-aminoanilinium) hydrogen phosphate - ResearchGate. Available at: [Link]

  • Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery - PMC - NIH. Available at: [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - MDPI. Available at: [Link]

  • New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds - PubMed. Available at: [Link]

  • Towards Transformative Healthcare Applications: Biomimetic Hydroxyapatite Systems for Controlled Drug Delivery - MDPI. Available at: [Link]

  • Administration Routes for Nano Drugs and Characterization of Nano Drug Loading | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Bis(2-aminoethyl) Hydrogen Phosphate Using Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable method for the quantitative analysis of Bis(2-aminoethyl) hydrogen phosphate (also known as ethanolamine phosphate). Due to its high polarity and lack of a significant UV chromophore, this compound presents a challenge for traditional reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[1][2][3] The described method overcomes these challenges by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation.[4][5][6] Detection is achieved using a Charged Aerosol Detector (CAD), which provides a sensitive and near-universal response for non-volatile analytes, making it ideal for this application.[7][8][9][10] This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Analytical Challenge

This compound is a polar organic compound used in various industrial and biological applications. Accurate quantification is critical for process monitoring, quality control of raw materials and finished products, and metabolic studies. The primary analytical challenge lies in the molecule's physicochemical properties:

  • High Polarity: The presence of both phosphate and primary amine functional groups makes the molecule highly hydrophilic. This results in poor or no retention on conventional C18 reversed-phase HPLC columns, where analytes are separated based on hydrophobicity.[1][11]

  • Lack of Chromophore: The molecule does not possess a light-absorbing functional group (a chromophore), rendering it effectively invisible to common UV-Vis detectors.[2][3][12]

To address these issues, this method utilizes HILIC, a separation technique specifically designed for polar compounds, coupled with CAD, a mass-based detection technology.[4][8]

Principle of the Method

2.1 Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that uses a polar stationary phase (such as bare silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, mixed with a smaller amount of an aqueous buffer.[5][13] In these conditions, a water-enriched layer is adsorbed onto the surface of the stationary phase.[4][6] Polar analytes, like this compound, partition between this immobilized aqueous layer and the bulk mobile phase.[5][6] Retention is primarily driven by this partitioning mechanism, with analytes eluting in order of increasing hydrophilicity (least polar elutes first).[5] Gradient elution is achieved by increasing the proportion of the aqueous component, which increases the mobile phase's polarity and elution strength.[14]

HILIC_Principle cluster_column HILIC Column cluster_mobile Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica) Si-OH Si-OH Si-OH MobilePhase High Organic Mobile Phase (e.g., >80% Acetonitrile) Analyte Polar Analyte (Bis(2-aminoethyl) hydrogen phosphate) MobilePhase->Analyte Carries analyte through column WaterLayer Immobilized Aqueous Layer Analyte->WaterLayer Partitions into water layer WaterLayer->StationaryPhase Adsorbed to surface

Caption: Principle of HILIC Separation.

2.2 Charged Aerosol Detection (CAD)

The Charged Aerosol Detector is a universal detector that measures analyte mass regardless of its optical properties.[9][10] The process involves three main steps:

  • Nebulization: The eluent from the HPLC column is mixed with nitrogen gas and converted into a fine aerosol.[7][15]

  • Evaporation: The aerosol droplets pass through a heated drift tube, where the volatile mobile phase evaporates, leaving behind solid analyte particles.[7][15]

  • Detection: These particles are charged by collision with positively charged nitrogen ions (generated by a corona discharge). The total charge is then measured by an electrometer, which generates a signal proportional to the mass of the analyte.[7][10]

This detection method is ideal for HILIC because it requires volatile mobile phase components (like acetonitrile and ammonium formate), which are completely removed during the evaporation step.[8]

Materials and Methods

3.1 Reagents and Standards

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

3.2 Equipment and Column

  • HPLC or UHPLC system with a gradient pump and autosampler

  • Charged Aerosol Detector (CAD)

  • Nitrogen gas generator or high-purity nitrogen cylinder

  • Analytical balance

  • Volumetric flasks and pipettes

  • HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm, or equivalent amide-based HILIC column.

3.3 Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

ParameterSettingRationale
Column BEH Amide, 2.1 x 100 mm, 1.7 µmAmide phase provides excellent retention and peak shape for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Volatile buffer compatible with CAD. Low pH suppresses silanol activity and ensures consistent analyte ionization.[6]
Mobile Phase B AcetonitrileWeak solvent in HILIC mode; high concentration promotes retention.
Gradient Program 0-1.0 min: 90% B; 1.0-5.0 min: 90% to 60% B; 5.0-5.1 min: 60% to 90% B; 5.1-8.0 min: 90% BGradient ensures elution of the polar analyte with good peak shape and re-equilibration of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, providing good efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall injection volume is critical in HILIC to minimize peak distortion from the sample solvent.
Sample Diluent Acetonitrile:Water (90:10, v/v)Matches the initial mobile phase conditions to ensure good peak shape.
CAD Settings Evaporation Temp: 45 °C; Gas (N₂): 35 psiOptimized for efficient solvent evaporation and stable signal generation. Settings may vary by manufacturer.

Experimental Protocols

4.1 Mobile Phase Preparation

  • Mobile Phase A: Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of deionized water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

  • Degas both mobile phases before use.

4.2 Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent (90:10 ACN:Water).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard with the Sample Diluent.

4.3 Sample Preparation

  • Accurately weigh a known amount of the sample material.

  • Dissolve the sample in the Sample Diluent (90:10 ACN:Water) to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) into an HPLC vial.

4.4 System Equilibration and Suitability

  • Equilibrate the HILIC column with the initial mobile phase conditions (90% B) for at least 30 minutes or until a stable baseline is achieved. HILIC columns require longer equilibration times than reversed-phase columns.[4]

  • Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL).

  • The system is deemed suitable for analysis if it meets the criteria outlined in the table below, which are based on general principles from ICH guidelines.[16][17][18]

System Suitability Test (SST) ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2500
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Data Analysis and Quantification

  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.

Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing P1 Prepare Mobile Phases (A: Aqueous Buffer, B: ACN) P2 Prepare Standard Solutions (Stock & Calibrants) P3 Prepare Sample Solutions (Dissolve & Filter) A1 Equilibrate HILIC Column (~30 min) P3->A1 A2 Perform System Suitability (SST Injections) A1->A2 A3 Inject Standards & Samples (Create Sequence) A2->A3 D1 Integrate Peaks & Generate Calibration Curve A3->D1 D2 Quantify Sample Concentration D1->D2 D3 Generate Report D2->D3

Caption: Overall Analytical Workflow.

Conclusion

The described HILIC-CAD method provides a selective, sensitive, and reliable solution for the quantitative analysis of this compound. It successfully overcomes the challenges of high polarity and the absence of a UV chromophore. This method is suitable for routine use in quality control and research environments, offering robust performance and adherence to standard system suitability requirements.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]

  • AnalyteGuru. (n.d.). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Postnova Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • LCGC International. (2008). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

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  • Biotage. (2023). So, how does an ELSD work?. Retrieved from [Link]

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  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Evaluation of Bis(2-aminoethyl) hydrogen phosphate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Phospholipid Analog

Bis(2-aminoethyl) hydrogen phosphate, more commonly referred to in scientific literature as 2-aminoethyl dihydrogen phosphate (2-AEH2P), is a phospholipid analog that has garnered significant interest for its selective anti-cancer properties. As a structural mimic of components of the cellular membrane, 2-AEH2P is believed to exert its effects through interactions with the plasma membrane, subsequently triggering various intracellular signaling cascades that culminate in cell death and inhibition of proliferation. This compound has demonstrated notable anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231, 4T1), and murine melanoma, often with minimal cytotoxic effects on normal, non-cancerous cells.[1]

These application notes provide a comprehensive guide for researchers investigating the in vitro efficacy of 2-AEH2P. We will delve into the fundamental protocols for assessing its impact on cancer cell viability, cell cycle progression, and the induction of apoptosis. Furthermore, we will explore the underlying molecular mechanisms by outlining methods to probe key signaling pathways.

Physicochemical Properties and Handling

While detailed safety data sheets should always be consulted, a general overview of this compound's properties is essential for laboratory use.

PropertyInformationSource
Chemical Name This compoundGuidechem
Synonyms 2-aminoethyl dihydrogen phosphate (2-AEH2P)David Publishing, PubMed
CAS Number 6094-81-1Guidechem
Molecular Formula C4H13N2O4PPubChem
Appearance Varies (typically a solid)N/A
Solubility Soluble in aqueous solutionsImplied from cell culture use
Storage Store in a cool, dry placeGeneral laboratory practice

Note: It is crucial to obtain a Certificate of Analysis and a Safety Data Sheet (SDS) from the supplier for specific handling and storage instructions.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Research indicates that 2-AEH2P does not rely on a single mechanism but rather orchestrates a multi-pronged attack on cancer cells. The primary modes of action observed are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

2-AEH2P has been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:

  • Alterations in Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is an early hallmark of apoptosis.[2]

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[3]

  • Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, which are the ultimate effectors of apoptosis.[2]

Cell Cycle Arrest

Studies have demonstrated that 2-AEH2P can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This is often observed as an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[3] This arrest is frequently associated with the modulation of key cell cycle regulatory proteins, such as a decrease in the expression of Cyclin D1 and an increase in cell cycle inhibitors like p21.[3][4]

The diagram below illustrates the proposed signaling pathway for 2-AEH2P-induced apoptosis.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2AEH2P 2-AEH2P Bcl2 Bcl-2 2AEH2P->Bcl2 inhibits Bax Bax 2AEH2P->Bax activates Bcl2->Bax inhibits Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c promotes release Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Mito_Cytochrome_c->Cytochrome_c

Caption: Proposed intrinsic apoptosis pathway induced by 2-AEH2P.

Experimental Protocols

The following protocols are foundational for evaluating the in vitro anti-cancer effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound (2-AEH2P) stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 2-AEH2P in complete medium. After 24 hours, remove the old medium and add 100 µL of the 2-AEH2P dilutions to the respective wells. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of 2-AEH2P that inhibits cell growth by 50%).[8]

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with 2-AEH2P for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10] Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[11] Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.[12]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)[13]

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with 2-AEH2P.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13] Fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[13]

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[13]

  • PI Staining: Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events.[14]

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase. An increase in the sub-G1 peak can also be indicative of apoptosis.[11]

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15][16] This is essential for confirming the mechanism of action of 2-AEH2P.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added, and a chemiluminescent substrate is used for detection.[15]

Protocol Overview:

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (typically 20-50 µg) on a polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.

Expected Outcomes and Data Interpretation

The following table summarizes the expected outcomes from the described assays when treating cancer cells with an effective concentration of this compound.

AssayExpected OutcomeInterpretation
MTT Assay Dose- and time-dependent decrease in absorbance2-AEH2P reduces cell viability/proliferation.
Annexin V/PI Staining Increase in Annexin V-positive/PI-negative and Annexin V-positive/PI-positive cell populations2-AEH2P induces early and late-stage apoptosis.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) and an increased sub-G1 peak2-AEH2P causes cell cycle arrest and apoptotic DNA fragmentation.
Western Blotting Decreased Bcl-2, increased Bax, cleaved Caspase-3, decreased Cyclin D1Confirms the involvement of the intrinsic apoptotic pathway and cell cycle machinery.

Conclusion

This compound (2-AEH2P) represents a promising class of anti-cancer compounds with a demonstrated ability to selectively induce apoptosis and cell cycle arrest in malignant cells. The protocols detailed in these application notes provide a robust framework for the in vitro characterization of its efficacy and mechanism of action. By employing these standardized assays, researchers can generate reliable and reproducible data, contributing to the preclinical evaluation of this and other novel therapeutic agents.

References

  • Lakshmanan, I. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Pharmatest Services. (n.d.). Cancer cell assays in vitro. Available at: [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • da Silva, M. G. L., et al. (n.d.). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. David Publishing. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of different human cancer cell lines including.... Available at: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

  • PubMed. (2022). The BR2 peptide associated with 2-aminoethyl dihydrogen phosphate is a formulation with antiproliferative potential for a triple-negative breast cancer model. Available at: [Link]

  • da Silva, M. G. L., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PMC. Available at: [Link]

  • PubMed. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Available at: [Link]

  • de Sousa Cabral, L. G., et al. (2023). Synergistic Effect of the Association of BR2 Peptide with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cancer Cells. Available at: [Link]

  • PubMed. (2020). Synthesis and anti-cancer activity of bis-amino-phosphine ligand and its ruthenium(II) complexes. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Synthesis, cytotoxicity, and promising anticancer potential of novel β-amino- and β-iminophosphonates. Available at: [Link]

  • PubChem. (n.d.). (2-Aminoethyl)phosphonic acid. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. Available at: [Link]

  • PubMed Central. (2023). Antiproliferative Modulation and Pro-Apoptotic Effect of BR2 Tumor-Penetrating Peptide Formulation 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cancer. Available at: [Link]

  • Neto, A. P. B., et al. (n.d.). The Antiproliferative and Pro-apoptotic Role of 2-aminoethyl dihydrogen Phosphate in Triple-negative Breast Tumor Cells. David Publishing. Available at: [Link]

  • de Sousa Cabral, L. G., et al. (2023). Synergistic Effects of the Association of BR2 Peptide with 2- Aminoethyl Dihydrogen Phosphate on Triple-Negative Breast Cancer Cells. Available at: [Link]

  • MDPI. (2024). Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells. Available at: [Link]

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Application Notes & Protocols: Investigating the Pro-apoptotic Effects of Bis(2-aminoethyl) hydrogen phosphate

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Application Notes and Protocols for Cell Cycle Analysis with Bis(2-aminoethyl) hydrogen phosphate Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytostatic Potential of a Phospholipid Precursor

Bis(2-aminoethyl) hydrogen phosphate, also known as 2-aminoethyl dihydrogen phosphate or phosphoethanolamine (CAS 1071-23-4), is a naturally occurring primary amine involved in the synthesis of membrane phospholipids.[1] While essential for cellular structure and signaling, recent studies have illuminated its potential as an anti-proliferative and pro-apoptotic agent in various cancer cell lines. This molecule has been shown to induce cytotoxicity and arrest the cell cycle in cancers such as breast adenocarcinoma and melanoma, making it a compound of interest for oncological research and drug development.[2]

These application notes provide a comprehensive guide to utilizing this compound to induce cell cycle arrest and the subsequent analysis using flow cytometry with propidium iodide (PI) staining. We will delve into the mechanistic underpinnings of its action, provide detailed, validated protocols for cell treatment and analysis, and offer insights into data interpretation and troubleshooting.

Principle of the Method: Interrogating the Cell Cycle with a Novel Agent

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation.

This compound has been demonstrated to interfere with this process, leading to a cytostatic effect. Depending on the cell type and experimental conditions, it can induce arrest at different checkpoints, primarily in the G0/G1 or G2/M phases.[2] The proposed mechanism involves the modulation of key cell cycle regulatory proteins. For instance, in MCF-7 breast cancer cells, it has been shown to inhibit cyclin D1 and stimulate p53, leading to a G1 phase arrest.

The protocol herein employs the gold-standard technique of flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of treated cells. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. This allows for the quantification of DNA content within each cell, thereby distinguishing cells in different phases of the cell cycle.

Diagram of the Putative Signaling Pathway

Bis_2_aminoethyl_hydrogen_phosphate_Pathway Compound Bis(2-aminoethyl) hydrogen phosphate Membrane Cellular Uptake & Metabolism Compound->Membrane Enters cell p53 p53 Activation Membrane->p53 Stimulates CyclinD1 Cyclin D1 Inhibition Membrane->CyclinD1 Inhibits Mitochondria Mitochondrial Pathway Membrane->Mitochondria G1_Arrest G1 Phase Cell Cycle Arrest p53->G1_Arrest CyclinD1->G1_Arrest Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Putative signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow Overview

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Bis(2-aminoethyl) hydrogen phosphate Start->Treatment Harvest Cell Harvesting (Trypsinization) Treatment->Harvest Fixation Cell Fixation (70% Ethanol) Harvest->Fixation Staining Propidium Iodide Staining (with RNase) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: Experimental workflow for cell cycle analysis following treatment.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundSigma-AldrichP0503
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Propidium Iodide (PI) Staining SolutionThermo Fisher ScientificP3566
RNase AThermo Fisher ScientificEN0531
100% Ethanol (ACS grade)Fisher ScientificAC615090010
Cell culture flasks/platesCorningVaries
Flow cytometerBeckman Coulter/BD BiosciencesVaries

Detailed Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture your chosen cell line (e.g., MCF-7 human breast adenocarcinoma) in appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment. This is crucial to ensure the cells are in an exponential growth phase.

  • Preparation of this compound Stock Solution:

    • Prepare a 1 M stock solution of this compound in sterile distilled water or PBS.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Cell Treatment:

    • On the day of treatment, aspirate the old medium from the cells.

    • Add fresh complete medium containing the desired final concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on published data, a range of 1 mM to 40 mM can be a starting point.[2]

    • Include a vehicle control (cells treated with the same volume of sterile water or PBS used to dilute the compound).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).[2]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting:

    • After the treatment period, aspirate the medium.

    • Wash the cells once with 1 mL of PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin by adding 1 mL of complete medium.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Cell Fixation:

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

    • Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Decant the ethanol and wash the cell pellet with 1 mL of PBS.

    • Centrifuge again at 850 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The final concentration of PI is typically 50 µg/mL and RNase A is 100 µg/mL.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Analysis:

    • Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).

    • Collect at least 10,000 events per sample to ensure statistical significance.

    • Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence).

    • Gate the cell population to exclude debris and doublets.

    • Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Expected Results

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/MSub-G1 (Apoptosis)
Vehicle Control~50-60%~20-30%~10-20%<5%
This compound (24h) Increased Decreased Variable Slight Increase
This compound (48h) Significantly Increased Significantly Decreased Variable Increased
This compound (72h) Variable (may decrease due to apoptosis) Variable Variable/Increased Significantly Increased

Note: The exact percentages will vary depending on the cell line, concentration of the compound, and treatment duration. The table above illustrates a hypothetical G1 arrest scenario. For some cell lines, an increase in the G2/M population may be observed instead.[2]

An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M) compared to the vehicle control indicates a cell cycle arrest at that checkpoint. A significant increase in the sub-G1 peak is indicative of apoptosis, as it represents cells with fragmented DNA.

Troubleshooting

IssuePossible CauseSolution
High CV of G1 peak- Improper fixation- Cell clumping- High flow rate- Ensure dropwise addition of cold ethanol while vortexing.- Filter cell suspension before analysis.- Use a lower flow rate during acquisition.
No observable effect- Inactive compound- Insufficient concentration or incubation time- Verify the integrity and concentration of the stock solution.- Perform a dose-response and time-course experiment.
High background noise- Incomplete RNase digestion- Debris- Ensure RNase A is active and incubation is sufficient.- Gate out debris during analysis based on forward and side scatter.
Excessive cell death- Concentration is too high (cytotoxic)- Lower the concentration of this compound.

Scientific Integrity and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a vehicle control is essential to establish a baseline cell cycle distribution. A positive control, a known cell cycle arresting agent (e.g., nocodazole for G2/M arrest or mimosine for G1 arrest), can also be included to validate the experimental setup and cell response. Reproducibility should be ensured by performing experiments in at least triplicate.

Conclusion

This compound presents a promising avenue for investigating novel mechanisms of cell cycle control and for the development of new anti-cancer therapeutics. The detailed protocols and application notes provided here offer a robust framework for researchers to explore the cytostatic effects of this compound. By carefully controlling experimental variables and employing rigorous data analysis, these methods will yield reliable and reproducible insights into the intricate process of cell cycle regulation.

References

  • Ferreira, A. K., et al. (2013). Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway. Biomedicine & Pharmacotherapy, 67(6), 481-487. Available from: [Link]

  • da Silva, M. G. L., et al. (2017). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. Cancer and Oncology Research, 5(4), 79-98. Available from: [Link]

  • de Sousa Cabral, L. G., et al. (2022). The BR2 peptide associated with 2-aminoethyl dihydrogen phosphate is a formulation with antiproliferative potential for a triple-negative breast cancer model. Biomedicine & Pharmacotherapy, 153, 113398. Available from: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. Retrieved from [Link]

  • Bonfim Neto, A. P., et al. (2021). The Antiproliferative and Pro-apoptotic Role of 2-aminoethyl dihydrogen Phosphate in Triple-negative Breast Tumor Cells. Cancer and Oncology Research, 9(1), 1-13. Available from: [Link]

  • de Sousa Cabral, L. G., et al. (2023). Synergistic Effects of the Association of BR2 Peptide with 2- Aminoethyl Dihydrogen Phosphate on Triple-Negative Breast Cancer Cells. Archives of Breast Cancer, 10(2), 148-158. Available from: [Link]

  • de Sousa Cabral, L. G., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines, 12(1), 109. Available from: [Link]

  • Ferreira, A. K., et al. (2013). Ethical issues on the “synthetic” phosphoethanolamine clinical trial. Revista da Associação Médica Brasileira, 59(4), 306-308. Available from: [Link]

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Harnessing Synthetic Lethality: 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) as a Pro-Apoptotic Adjuvant in Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Sensitizing Cancer Cells

The quest for more effective and targeted cancer therapies has led researchers to explore novel compounds that can enhance the efficacy of existing chemotherapeutic agents. One such promising molecule is 2-aminoethyl dihydrogen phosphate (2-AEH2P), an antineoplastic phospholipid that has demonstrated significant potential as a pro-apoptotic and antiproliferative agent.[1] This document provides a comprehensive overview of the application of 2-AEH2P in combination with conventional chemotherapy, with a particular focus on its synergistic and additive effects with paclitaxel.[2] We will delve into the mechanistic underpinnings of 2-AEH2P's action, its interaction with key cellular pathways, and provide detailed protocols for its investigation in a research setting.

The rationale for exploring 2-AEH2P in oncology is rooted in the broader understanding of polyamine metabolism in cancer. Polyamines, such as spermine and spermidine, are small organic cations essential for cell growth and proliferation.[3][4] Cancer cells often exhibit dysregulated polyamine metabolism, leading to elevated levels that support rapid tumor growth.[3][5] This makes the polyamine pathway a rational target for therapeutic intervention. While direct inhibition of polyamine synthesis has been explored, the use of polyamine analogs or related molecules like 2-AEH2P presents an alternative strategy to disrupt cancer cell homeostasis.

Mechanism of Action: Inducing Apoptosis through the Intrinsic Pathway

2-AEH2P exerts its anticancer effects primarily by inducing apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[6] This pathway is a critical regulator of cell survival and is often dysregulated in cancer, allowing malignant cells to evade natural cell death mechanisms. The pro-apoptotic action of 2-AEH2P is characterized by several key events:

  • Mitochondrial Membrane Destabilization: 2-AEH2P has been shown to decrease the mitochondrial membrane potential in tumor cells.[2][6] This disruption of the mitochondrial integrity is a crucial initiating event in the intrinsic apoptotic cascade.

  • Modulation of Apoptotic Proteins: The compound upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2.[6] This shift in the balance between pro- and anti-apoptotic proteins favors the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.[6] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Notably, 2-AEH2P has shown a degree of selectivity for cancer cells, with a lower cytotoxic effect on normal, non-malignant cells.[1] This selective action is a highly desirable characteristic for any potential anticancer agent.

Synergistic and Additive Effects with Chemotherapeutic Agents: The Case of Paclitaxel

The true potential of 2-AEH2P may lie in its ability to enhance the efficacy of established chemotherapeutic drugs like paclitaxel.[2] Paclitaxel, a taxane derivative, is a widely used anticancer agent that works by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

Studies have demonstrated that the combination of 2-AEH2P and paclitaxel can result in synergistic or additive cytotoxic effects in various cancer cell lines, including triple-negative breast cancer and Ehrlich ascitic tumors.[2][9] This enhanced effect is likely due to the complementary mechanisms of action of the two compounds. While paclitaxel arrests the cell cycle, 2-AEH2P primes the cells for apoptosis through the mitochondrial pathway. This dual assault on cancer cells can overcome resistance mechanisms and lead to a more profound therapeutic outcome.

The combination of 2-AEH2P and paclitaxel has been shown to:

  • Significantly reduce the IC50 values of both compounds compared to their use as single agents.

  • Increase the percentage of apoptotic cells.[2]

  • Modulate the expression of key proteins involved in apoptosis and cell cycle regulation.[6]

This synergistic interaction opens up the possibility of using lower doses of paclitaxel, potentially reducing its associated toxic side effects while maintaining or even enhancing its therapeutic efficacy.[10]

Application Notes and Protocols

This section provides detailed protocols for the in vitro evaluation of 2-AEH2P in combination with a chemotherapeutic agent, using paclitaxel as an example. These protocols are intended to serve as a starting point for researchers and can be adapted based on the specific cell lines and experimental objectives.

I. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-AEH2P and paclitaxel, both individually and in combination.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, 4T1, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-AEH2P stock solution (dissolved in sterile water or PBS)

  • Paclitaxel stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal solubilization)

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of 2-AEH2P and paclitaxel in complete medium.

    • For single-agent treatments, add 100 µL of the diluted compounds to the respective wells.

    • For combination treatments, add 50 µL of each diluted compound to the wells.

    • Include a vehicle control (medium with the highest concentration of DMSO used for paclitaxel dilution) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

  • For combination studies, the combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.[14][15]

Objective: To investigate the effect of 2-AEH2P and paclitaxel on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-AEH2P and paclitaxel

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol (for fixation)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment.

    • After 24 hours, treat the cells with 2-AEH2P, paclitaxel, or their combination at the desired concentrations.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing 5 µL of RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

III. Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Objective: To quantify the induction of apoptosis by 2-AEH2P and paclitaxel.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-AEH2P and paclitaxel

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for cell cycle analysis (Protocol II, step 1).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour of staining.

    • Distinguish the cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation and Visualization

Quantitative Data Summary
Compound/Combination Cell Line Exposure Time (h) IC50 Combination Index (CI)
2-AEH2P4T12417.4 mMN/A
2-AEH2P4T1482.6 mMN/A
2-AEH2P4T1720.8 mMN/A
Paclitaxel4T1246.3 µMN/A
Paclitaxel4T1480.9 µMN/A
Paclitaxel4T1720.5 µMN/A
2-AEH2P + PaclitaxelEAT cells12-Additive
2-AEH2P + GM-CSFEAT cells--Synergistic
Table based on data from Bonfim Neto et al., 2021 and Maria et al., 2024.[2]
Signaling Pathway and Experimental Workflow Diagrams

2-AEH2P_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2AEH2P 2-AEH2P Membrane Plasma Membrane Interaction 2AEH2P->Membrane Mito_potential Decreased Mitochondrial Membrane Potential Membrane->Mito_potential Bcl2 Bcl-2 (Anti-apoptotic) CytC_release Cytochrome c Release Bcl2->CytC_release Bax Bax (Pro-apoptotic) Bax->CytC_release Casp9 Caspase-9 Activation CytC_release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_potential->Bcl2 Mito_potential->Bax CytC Cytochrome c CytC->CytC_release

Caption: Proposed mechanism of 2-AEH2P-induced apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Culture Treatment Treatment: - 2-AEH2P - Paclitaxel - Combination Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT Cytotoxicity (MTT Assay) Incubation->MTT CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Incubation->Apoptosis DataAnalysis Data Analysis: - IC50 Determination - Cell Cycle Distribution - Apoptosis Quantification MTT->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion: Assess Synergism and Mechanism DataAnalysis->Conclusion

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Application Notes and Protocols: Flow Cytometry Analysis of Cellular Responses to Bis(2-aminoethyl) hydrogen phosphate Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-aminoethyl) hydrogen phosphate, also known as 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), is a phospholipid analog that has garnered significant interest in oncological research. Recent studies have demonstrated its potential as a pro-apoptotic and anti-proliferative agent, showing selectivity for tumor cells over normal cells.[1] Research indicates that 2-AEH2P can induce apoptosis, modulate the cell cycle, and alter mitochondrial membrane potential in cancer cell lines, such as in models of ascitic Ehrlich tumors.[2][3][4] When used in combination with other metabolism-modulating drugs or chemotherapeutics, it can produce synergistic or additive anti-tumor effects.[2][4]

Flow cytometry is an indispensable technology for elucidating the cellular mechanisms affected by therapeutic compounds like 2-AEH2P. It offers rapid, quantitative, single-cell analysis of heterogeneous populations, making it the ideal platform to dissect the complex cellular responses to treatment. This guide provides detailed protocols for assessing the key cellular processes impacted by this compound: apoptosis, cell cycle progression, and oxidative stress.

The following sections are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying principles and rationale to ensure robust and reproducible results.

Core Principles of Cellular Analysis via Flow Cytometry

Before proceeding to specific protocols, it is essential to understand the cellular events being measured. Treatment with a compound like 2-AEH2P can trigger several interconnected cellular pathways:

  • Apoptosis (Programmed Cell Death): A controlled process of cell dismantling. Key measurable events include:

    • Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet, becoming a detectable "eat me" signal. Annexin V, a protein with a high affinity for PS, is used to detect this event.[5][6]

    • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. DNA-binding dyes like Propidium Iodide (PI) or 7-AAD, which are excluded by live cells, can enter and stain the DNA of these compromised cells.[7]

  • Cell Cycle Arrest: Compounds can halt cell proliferation by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M). This is measured by quantifying the DNA content of each cell. Fluorescent dyes like Propidium Iodide (PI) bind stoichiometrically to DNA, meaning the fluorescence intensity directly correlates with the amount of DNA.[8] Cells in G2/M have twice the DNA content of cells in G0/G1. Apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.[8]

  • Oxidative Stress: Many anti-cancer agents induce cell death by generating reactive oxygen species (ROS).[9] These highly reactive molecules can damage DNA, proteins, and lipids.[9][10] Cell-permeant probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent until oxidized by intracellular ROS, providing a measurable fluorescent signal.[9][11]

General Sample Preparation for Treated Cells

High-quality results begin with meticulous sample preparation. The goal is to create a homogenous, single-cell suspension free of clumps and debris, with high viability in the untreated control group.[12]

Workflow for General Sample Preparation

cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting cluster_2 Washing & Counting start Seed Cells (Adherent or Suspension) treat Treat with Bis(2-aminoethyl) hydrogen phosphate (and controls) start->treat suspension Suspension Cells: Collect directly adherent Adherent Cells: Trypsinize gently wash Wash with cold PBS (Centrifuge 300-400 x g, 5 min) suspension->wash pool Pool floating & adherent cells adherent->pool pool->wash resuspend Resuspend in appropriate buffer wash->resuspend count Count cells & assess viability (e.g., Trypan Blue) resuspend->count end end count->end Proceed to Staining Protocol

Caption: General workflow for preparing cells post-treatment.

Best Practices for Sample Preparation:
  • Adherent Cells: Use a gentle dissociation reagent (e.g., TrypLE™) instead of harsh trypsin, which can damage surface epitopes.[13] After treatment, be sure to collect cells floating in the media, as these are often apoptotic, and pool them with the adherent cells.[7]

  • Cell Clumping: To prevent clumping, which can clog the cytometer, handle cells gently, avoid vigorous vortexing, and do not leave them as a dry pellet.[14][15] Resuspend pellets by gentle flicking or pipetting. Filtering samples through a 30-50 micron nylon mesh just before analysis is highly recommended.[14]

  • Temperature: Keep cells on ice whenever possible to slow metabolic processes and maintain viability.[13] Use ice-cold buffers (e.g., PBS, Staining Buffer).

  • Controls: Always include an untreated (vehicle) control to establish baseline cellular health and a positive control (e.g., a known apoptosis inducer like staurosporine) to validate the assay.

Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This dual-staining method is the gold standard for quantifying apoptosis, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle

Annexin V-FITC binds to externalized phosphatidylserine (PS) on the surface of early apoptotic cells.[5] Propidium Iodide (PI) is a nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6]

Workflow for Annexin V / PI Staining

start Start with 1-5 x 10^5 prepared cells wash Wash with cold PBS start->wash resuspend Resuspend in 100 µL 1X Annexin V Binding Buffer wash->resuspend stain Add 5 µL Annexin V-FITC & 2 µL PI solution resuspend->stain incubate Incubate 15-20 min at room temperature (in dark) stain->incubate add_buffer Add 400 µL 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze immediately by flow cytometry (within 1 hour) add_buffer->analyze

Caption: Step-by-step workflow for Annexin V and PI staining.

Materials
ReagentPurpose
Annexin V-FITCDetects externalized phosphatidylserine
Propidium Iodide (PI)Stains DNA of cells with compromised membranes
10X Annexin V Binding BufferDilute to 1X. Contains Ca²⁺, essential for Annexin V binding.[5][14]
Phosphate-Buffered Saline (PBS)For washing cells
Deionized WaterFor buffer dilution
Treated and Control Cells1-5 x 10⁵ cells per sample
Step-by-Step Protocol
  • Harvest and wash cells as described in the "General Sample Preparation" section.

  • Centrifuge at 300 x g for 5 minutes and carefully discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 2 µL of PI staining solution to the cell suspension.[6] Gently vortex or flick the tube to mix.

  • Incubate the tubes for 15-20 minutes at room temperature, protected from light.[5]

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.

  • Analyze the samples on a flow cytometer immediately (within 1 hour).[5]

Data Interpretation

The results are visualized on a two-color dot plot, separating the cell population into four distinct quadrants.

  • Lower-Left (Annexin V- / PI-): Viable, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells or cells damaged during preparation.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on DNA content.[8] The presence of a sub-G1 peak can also serve as an indicator of apoptotic DNA fragmentation.[8]

Principle

After fixing and permeabilizing the cells, PI is used to stain the cellular DNA. The amount of PI that binds is directly proportional to the amount of DNA in each cell.[16] An RNase treatment step is critical to prevent PI from binding to double-stranded RNA, which would otherwise cause inaccurate results.[8]

Workflow for Cell Cycle Analysis

start Start with ~1 x 10^6 prepared cells wash Wash with cold PBS start->wash fix Fix in 1 mL ice-cold 70% Ethanol (Add dropwise while vortexing) Incubate ≥ 30 min at 4°C wash->fix wash2 Wash twice with PBS to remove ethanol fix->wash2 rnase Resuspend in PBS Add RNase A (100 µg/mL) wash2->rnase incubate Incubate 30 min at 37°C rnase->incubate stain Add PI (50 µg/mL) incubate->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for cell fixation and staining for DNA content analysis.

Materials
ReagentPurpose
Propidium Iodide (PI)Stoichiometric DNA stain
RNase A (DNase-free)Degrades RNA to ensure DNA-specific staining
70% Ethanol (ice-cold)Fixes cells and permeabilizes membranes
Phosphate-Buffered Saline (PBS)For washing cells
Treated and Control Cells~1 x 10⁶ cells per sample
Step-by-Step Protocol
  • Harvest approximately 1 x 10⁶ cells per sample and wash once with cold PBS.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet by gently vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[17]

  • Fix the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[14][18]

  • Centrifuge the fixed cells at a slightly higher speed (e.g., 850 x g) for 5 minutes to pellet.

  • Carefully decant the ethanol and wash the cell pellet twice with 1 mL of cold PBS.

  • Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A.[17][19]

  • Incubate for 30 minutes at 37°C.[19]

  • Add 50 µg/mL of Propidium Iodide to the cell suspension.[17]

  • Analyze on a flow cytometer. Use a linear scale for the PI fluorescence channel.

Data Interpretation

The data is displayed as a histogram of cell count versus fluorescence intensity.

  • G0/G1 Peak: The first and typically largest peak, representing cells with a 2n DNA content.

  • G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the G1 peak, representing cells with a 4n DNA content.

  • S Phase: The region between the G1 and G2/M peaks, representing cells actively synthesizing DNA.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak, indicating cells with less than 2n DNA content, which is a hallmark of apoptosis-induced DNA fragmentation.[8]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells following treatment.

Principle

The cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a non-fluorescent compound that freely diffuses into cells.[9] Inside the cell, intracellular esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The resulting fluorescence intensity is directly proportional to the amount of ROS.[9]

Workflow for ROS Detection

start Start with ~1 x 10^6 prepared cells/mL load Load cells with H2DCFDA working solution start->load incubate Incubate 30 min at 37°C (Protect from light) load->incubate wash Wash twice with pre-warmed PBS to remove excess dye incubate->wash resuspend Resuspend in pre-warmed PBS wash->resuspend analyze Analyze immediately by flow cytometry resuspend->analyze

Caption: Workflow for staining cells to detect intracellular ROS.

Materials
ReagentPurpose
H2DCFDA Stock SolutionROS indicator probe
DPBS (or serum-free medium)For probe dilution and cell washing
Treated and Control Cells~1 x 10⁶ cells per sample
Positive Control (Optional)e.g., H₂O₂ or pyocyanin to induce ROS
Step-by-Step Protocol
  • Prepare a working solution of H2DCFDA (typically 0.1-10 µM) in pre-warmed serum-free medium or DPBS immediately before use.

  • Harvest cells post-treatment and wash once with DPBS.

  • Resuspend the cells in the H2DCFDA working solution at a density of 1 x 10⁶ cells/mL.[9]

  • Incubate the cells for 30 minutes at 37°C, protected from light.[9]

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with pre-warmed DPBS to remove any extracellular probe.

  • Resuspend the final cell pellet in pre-warmed DPBS.

  • Analyze immediately by flow cytometry, using the 488 nm laser for excitation and detecting emission at ~535 nm (FITC channel).[9]

Data Interpretation

Results are typically viewed as a histogram overlay of the control and treated samples. An increase in ROS production in the treated sample will be observed as a rightward shift in the fluorescence peak compared to the untreated control.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Dhanjal, J. K., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research. [Link]

  • Guan, L., et al. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Amer, J., et al. (2003). Flow cytometric measurement of reactive oxygen species in normal and thalassaemic red blood cells. European Journal of Haematology. [Link]

  • Amer, J., et al. (2003). Flow cytometric measurement of reactive oxygen species production by normal and thalassaemic red blood cells. PubMed. [Link]

  • Bronikowski, M. (2011). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Protocol Exchange. [Link]

  • Cossarizza, A., et al. (2023). Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. MDPI. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. [Link]

  • University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]

  • Bio-Rad Antibodies. Sample Preparation - Flow Cytometry Guide. [Link]

  • USF Health. Sample Preparation. [Link]

  • Boster Bio. Flow Cytometry Sample Preparation: Protocols for Cell Staining. [Link]

  • University of Wisconsin Carbone Cancer Center. Sample Preparation Guidelines for Cell Sorting. [Link]

  • de Oliveira, C. P., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PubMed. [Link]

  • de Oliveira, C. P., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. MDPI. [Link]

  • Jarman, M., et al. (1978). Comparative Metabolism of 2-[bis(2-chloroethyl)amino]tetrahydro-2-H-1,3,2-oxazaphosphorine-2-oxide (Cyclophosphamide) and Its Enantiomers in Humans. PubMed. [Link]

  • Scribd. 2-Aminoethyl Dihydrogen Phosphate As A Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. [Link]

  • Wikipedia. VX (nerve agent). [Link]

  • de Oliveira, C. P., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PMC - NIH. [Link]

  • Chen, Y., et al. (2025). Biotransformation of bis(2-chloroethyl)2-chloroethylphosphphonate, and its effects on metabolism of lipid molecules in primary mouse hepatocytes. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(2-aminoethyl) hydrogen phosphate Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the experimental concentration of Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1).[1][2][3] This document is designed to move beyond simple protocols by explaining the scientific reasoning behind experimental choices, ensuring methodological integrity and robust, reproducible results.

While this compound is commercially available, it is not extensively documented in peer-reviewed literature for specific biological applications.[1][2][3][4] Therefore, this guide establishes a framework for its empirical optimization, drawing parallels from structurally related and well-studied compounds like O-Phosphorylethanolamine.[5] The principles outlined here are broadly applicable for integrating any novel or sparsely documented small molecule into biological or biochemical assays.

Part 1: Foundational Knowledge & Initial Setup

FAQ 1: What is this compound and why is concentration optimization critical?

This compound is a small molecule with the formula C4H13N2O4P.[1][2] Its structure, featuring a central hydrogen phosphate group flanked by two aminoethyl moieties, suggests potential roles as a pH buffer, a precursor in phospholipid metabolism, or a modulator of enzymatic pathways involving phosphate transfer.

Optimization is critical for three primary reasons:

  • Efficacy: The desired biological or chemical effect is highly dose-dependent. Too low a concentration will yield no effect, while an excessive concentration may not enhance the effect and can introduce artifacts.

  • Specificity: High concentrations can lead to off-target effects, where the molecule interacts with unintended cellular components, confounding data interpretation.

  • Viability: In cell-based assays, concentrations exceeding a certain threshold can induce cytotoxicity, leading to misleading results unrelated to the intended experimental outcome.

FAQ 2: How do I prepare a stock solution? What are the key considerations for solubility and stability?

Proper stock solution preparation is the bedrock of reproducible experiments.

Key Considerations:

  • Solvent Choice: Given its polar nature with phosphate and amine groups, the compound is expected to be soluble in aqueous solutions. Start with sterile, nuclease-free water or a standard biological buffer like Phosphate-Buffered Saline (PBS) or HEPES-buffered saline.[6][7]

  • pH Adjustment: The "hydrogen phosphate" designation indicates an acidic proton. The molecule's net charge and solubility will be pH-dependent. If solubility is poor in neutral water, cautiously adjust the pH. A mild base (e.g., 0.1 M NaOH) can deprotonate the phosphate and amine groups, potentially increasing solubility. Conversely, a mild acid (e.g., 0.1 M HCl) may be required. Always re-adjust the final stock solution to a physiologically compatible pH (typically 7.2-7.4) before use in cell culture.[6][7]

  • Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of solvent added to your experimental system, which is crucial for avoiding artifacts from solvents like DMSO.[8]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] The stability of phosphate esters can be sensitive to temperature and pH.

Step-by-Step Stock Solution Protocol:

  • Calculation: Determine the mass of this compound (MW: 184.13 g/mol ) needed for your desired stock concentration and volume.[1][2]

  • Dissolution: Add the powder to a sterile conical tube. Add 80% of the final volume of your chosen solvent (e.g., sterile distilled water).

  • Solubilization: Vortex thoroughly. If the compound does not fully dissolve, gentle warming (to 37°C) or sonication may be applied. If issues persist, proceed with pH adjustment.

  • pH Check & Adjustment: Measure the pH. Adjust dropwise with sterile 1 M NaOH or 1 M HCl to aid dissolution and reach the target pH (e.g., 7.4).

  • Final Volume & Sterilization: Bring the solution to the final volume with the solvent. Sterilize by passing it through a 0.22 µm syringe filter.

  • Aliquoting & Storage: Dispense into sterile, single-use aliquots and store at -20°C or below.

Part 2: Concentration Finding & Dose-Response Experiments

This section guides you through empirically determining the optimal working concentration range for your specific experimental model.

Workflow for Determining Optimal Concentration

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Final Optimization A Start: Wide Range Screen (e.g., 1 µM to 10 mM) B Cytotoxicity Assay (e.g., MTT, LDH) A->B C Determine Maximum Non-Toxic Concentration (MNTC) B->C D Dose-Response Experiment (Log-scale dilutions below MNTC) C->D Use MNTC as upper limit E Functional Assay (Measure desired biological endpoint) D->E F Identify EC50 / IC50 (Effective / Inhibitory Concentration) E->F G Select Optimal Concentration (Typically 1x to 3x EC50/IC50) F->G H Confirm Results & Assess Off-Target Effects G->H I Proceed with Main Experiments H->I

Caption: Workflow for empirical concentration optimization.

FAQ 3: What is a sensible starting concentration range for an initial screen?

For an uncharacterized compound, a broad, logarithmic-scale screen is essential. A typical starting range would span several orders of magnitude, for example:

  • 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM

This wide net helps to quickly identify the concentration decade in which the biological activity and/or toxicity occurs without consuming excessive resources.

FAQ 4: How do I design and interpret a dose-response experiment to find the EC₅₀/IC₅₀?

Once the initial range-finding screen identifies an active range below the toxic threshold, a more detailed dose-response experiment is required.

Experimental Design:

  • Concentrations: Use a series of 8-12 concentrations in a semi-logarithmic progression (e.g., 1, 3, 10, 30, 100... µM) centered around the estimated active concentration from your initial screen.

  • Controls: Include appropriate controls:

    • Negative Control: Vehicle only (the solvent used for the stock solution, at the same final concentration).

    • Positive Control: A known compound that elicits the desired effect.

  • Replicates: Run each concentration in triplicate or quadruplicate to ensure statistical validity.

Data Analysis & Interpretation:

  • Normalize Data: Express the response as a percentage of the maximum possible response (or inhibition).

  • Plot: Plot the normalized response (Y-axis) against the logarithm of the concentration (X-axis).

  • Fit Curve: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data.

  • Determine EC₅₀/IC₅₀: The EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) is the concentration at which the compound produces 50% of its maximal effect. This value is a critical measure of the compound's potency.

Table 1: Example Dose-Response Data & Interpretation

Concentration (µM)% Response (Normalized)Interpretation
0 (Vehicle)0%Baseline activity
15%Minimal effect
312%Onset of effect
1048%Approaching half-maximal effect
3085%Strong effect, approaching saturation
10098%Plateau/Maximum effect
30099%Saturation confirmed
Calculated EC₅₀ ~10.5 µM Potency benchmark

Based on this data, a working concentration for subsequent experiments would typically be chosen in the 10 µM to 30 µM range to ensure a robust but not oversaturated response.

Part 3: Troubleshooting Common Issues

Problem 1: No observable effect at any concentration.
  • Possible Cause 1: Insufficient Concentration.

    • Solution: If no toxicity was observed, extend the concentration range higher (e.g., up to 50 mM), ensuring the final pH of the medium is not significantly altered.

  • Possible Cause 2: Compound Degradation.

    • Solution: Prepare a fresh stock solution. Verify the storage conditions. Consider if components in your assay buffer (e.g., divalent cations, high salt) could be degrading the compound.

  • Possible Cause 3: Inappropriate Assay Model.

    • Solution: The compound may not be active in your chosen system. Its mechanism might be irrelevant to the measured endpoint. Re-evaluate the scientific premise. Is the compound cell-permeable? If not, it won't work in an intracellular assay unless the cells are first permeabilized.

Problem 2: High cell death or cytotoxicity observed even at low concentrations.
  • Possible Cause 1: Intrinsic Toxicity.

    • Solution: The compound may simply be toxic to your cell type. The goal then becomes finding a therapeutic window—a concentration that produces the desired effect with minimal toxicity. A highly sensitive functional assay is needed to detect effects at these lower, non-toxic concentrations.

  • Possible Cause 2: Stock Solution Contamination or pH Imbalance.

    • Solution: Test the vehicle control from your stock preparation to rule out solvent toxicity. Remeasure the pH of your final culture medium after adding the compound; a significant shift can induce cell death.[10] Ensure the stock solution was filter-sterilized to remove any microbial contamination.[9]

  • Possible Cause 3: Apoptosis/Necrosis Induction.

    • Solution: The observed "effect" might be the activation of a cell death pathway. Use assays that can distinguish between a specific functional outcome and general cell death (e.g., measure caspase activity for apoptosis).

Problem 3: Results are inconsistent between experiments.
  • Possible Cause 1: Stock Solution Instability.

    • Solution: Avoid repeated freeze-thaw cycles by using single-use aliquots.[9] If the compound is light-sensitive, protect it from light during storage and handling.

  • Possible Cause 2: Buffer Interactions & Phosphate Interference.

    • Solution: Since the compound is a phosphate derivative, using it in high-phosphate buffers (like PBS) could lead to competitive inhibition or other unpredictable interactions in enzymatic assays.[11] Consider switching to a non-phosphate buffer system like HEPES or Tris to test if this resolves the inconsistency.[12] Phosphate can also precipitate with certain cations (e.g., Ca²⁺) in the medium.[7]

  • Possible Cause 3: Experimental Variability.

    • Solution: Ensure strict consistency in all experimental parameters: cell passage number, cell density, incubation times, and reagent lots.[13]

Diagram: Troubleshooting Logic for Inconsistent Results

G A Inconsistent Results Observed B Prepare Fresh Stock Solution Use Single-Use Aliquots A->B C Re-run Experiment B->C D Problem Resolved? C->D E YES: Issue was Stock Instability D->E Yes F NO: Investigate Assay Conditions D->F No G Switch to Non-Phosphate Buffer (e.g., HEPES, Tris) F->G H Re-run Experiment G->H I Problem Resolved? H->I J YES: Issue was Buffer Interference I->J Yes K NO: Review Core Protocol (Cell passage, timing, reagents) I->K No

Caption: Decision tree for troubleshooting inconsistent results.

References

  • This compound structural formula. SIELC Technologies. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Gibellini, F., & Smith, T. K. (2018). International Journal of Molecular Sciences, 19(11), 3455. [Link]

  • Preparing Buffer Solutions. Shimadzu Scientific Instruments. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Upregulated ethanolamine phospholipid synthesis via selenoprotein I is required for effective metabolic reprogramming during T cell activation. Inamine, T., et al. (2021). eLife, 10, e65393. [Link]

  • Use of ethanolamine for enhancing cell growth in membrane systems. (2005).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. Jagan, R., et al. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1626–1629. [Link]

  • Speciation Study on O-Phosphorylethanolamine and O-Phosphorylcholine: Acid–Base Behavior and Mg2+ Interaction. Bazzicalupi, C., et al. (2022). Frontiers in Chemistry, 10, 843810. [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Aumatell, A., & Wells, G. (2023). Molecules, 28(19), 6891. [Link]

  • Distribution of [ 14 C]ethanolamine phosphate in JB6 cell lines... ResearchGate. [Link]

  • Phosphatidylethanolamine Metabolism in Health and Disease. Vance, J. E. (2020). Journal of Lipid Research, 61(6), 795–809. [Link]

  • How to proceed to reach maximal enzyme activity in a solution? ResearchGate. [Link]

  • How to prepare Phosphate Buffered Saline (PBS). St John's Laboratory. [Link]

  • How to Make a Phosphate Buffer Solution. Helmenstine, A. M. (2020). ThoughtCo. [Link]

  • The emerging roles of PHOSPHO1 and its regulated phospholipid homeostasis in metabolic disorders. Li, Y., et al. (2022). Frontiers in Endocrinology, 13, 949437. [Link]

Sources

Troubleshooting solubility issues with Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Bis(2-aminoethyl) hydrogen phosphate (CAS: 6094-81-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to ensure successful preparation of your solutions.

Understanding the Molecule: The Key to Solubility

This compound is a molecule that possesses two primary amine functions and a phosphate group. This structure suggests that in a neutral aqueous environment, it likely exists as a zwitterion, with positive charges on the amine groups and a negative charge on the phosphate moiety. The overall charge of the molecule is highly dependent on the pH of the solution, which is the most critical factor influencing its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound is not dissolving in water. What should I do?

This is a common issue that can almost always be resolved by adjusting the pH of your solution. The zwitterionic nature of the compound at neutral pH can lead to intermolecular interactions that reduce its solubility.

Troubleshooting Workflow:

start Start: Undissolved solid in water check_ph Measure the pH of the suspension start->check_ph is_neutral Is the pH near neutral (6-8)? check_ph->is_neutral add_acid Add 0.1 M HCl dropwise while stirring is_neutral->add_acid Yes add_base Alternatively, add 0.1 M NaOH dropwise is_neutral->add_base Yes dissolved_acid Solid dissolves at acidic pH add_acid->dissolved_acid dissolved_base Solid dissolves at basic pH add_base->dissolved_base end Solution prepared. Adjust to final pH if necessary. dissolved_acid->end dissolved_base->end

Caption: Troubleshooting workflow for dissolving this compound in water.

Detailed Explanation & Protocol:

At neutral pH, the positive charges on the amino groups and the negative charge on the phosphate group can lead to strong intermolecular electrostatic interactions, effectively creating a salt lattice that is less soluble. By shifting the pH, you alter the ionization state of the molecule, breaking these interactions.

  • Acidification: Adding a dilute acid (e.g., 0.1 M HCl) will protonate the phosphate group, neutralizing its negative charge. This leaves the two positively charged amine groups, resulting in a net positive charge on the molecule. The repulsion between these positively charged molecules enhances their interaction with water, leading to dissolution.

  • Alkalinization: Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the ammonium groups, neutralizing their positive charges. This leaves the negatively charged phosphate group, resulting in a net negative charge on the molecule. Similar to acidification, the repulsion between these negatively charged molecules promotes solubility.

Step-by-Step Protocol for Water Solubilization:

  • Add the desired amount of this compound to your volume of high-purity water (e.g., Milli-Q).

  • Stir the suspension at room temperature for 5-10 minutes.

  • If the solid does not dissolve, begin adding 0.1 M HCl dropwise while continuing to stir and monitoring for dissolution.

  • Alternatively, you can use 0.1 M NaOH. The choice between acid or base may depend on the pH requirements of your downstream application.

  • Once the solid is fully dissolved, you can adjust the pH back towards your target, but be mindful that the compound may precipitate if you bring it back to a pH where it is insoluble.

A related compound, 2-Aminoethyl dihydrogen phosphate, is reported to be soluble in water at concentrations as high as 100 mg/mL, suggesting that this compound should also have good water solubility once the pH is optimized.[1]

FAQ 2: Can I dissolve this compound in organic solvents like DMSO or ethanol?

While water is the recommended starting solvent, you may have experimental needs that require the use of organic solvents. However, solubility in these solvents can be more limited, especially for a charged molecule.

Solubility Profile in Common Solvents:

SolventExpected SolubilityTroubleshooting Recommendations
WaterHigh (with pH adjustment)Adjust pH to acidic or basic range.
DMSOPotentially low to moderateGentle warming (30-40°C) may aid dissolution. Consider preparing a concentrated stock in water and diluting into DMSO-containing media.
EthanolLikely lowSimilar to DMSO, gentle warming may help. Best used in co-solvent systems with water.

Expert Insights:

Zwitterionic compounds, particularly those with phosphate groups, often exhibit lower solubility in less polar organic solvents like DMSO and ethanol. A forum discussion on a structurally similar zwitterionic phospholipid noted its low solubility in both acetone and DMSO. This is because these solvents are less effective at solvating the charged portions of the molecule compared to water.

Recommended Workflow for Organic Solvents:

start Start: Undissolved solid in organic solvent gentle_heat Apply gentle heat (30-40°C) with stirring start->gentle_heat check_dissolution Does the solid dissolve? gentle_heat->check_dissolution co_solvent Prepare a concentrated stock in pH-adjusted water check_dissolution->co_solvent No success Solution prepared check_dissolution->success Yes dilute Dilute the aqueous stock into the organic solvent co_solvent->dilute dilute->success failure Consider alternative solvent system dilute->failure If precipitation occurs

Caption: Recommended workflow for dissolving this compound in organic solvents.

FAQ 3: I've dissolved the compound, but it precipitated out of solution after some time. Why did this happen and how can I prevent it?

Solution instability and precipitation can be caused by several factors:

  • pH Shift: The pH of your solution may have changed over time due to absorption of atmospheric CO2 (which can lower the pH) or interaction with container surfaces. Since solubility is highly pH-dependent, a small shift can cause the compound to crash out.

    • Solution: Buffer your solution using a suitable buffer system (e.g., phosphate, Tris) to maintain a stable pH where your compound is soluble.

  • Temperature Change: If you used heat to dissolve the compound, it may precipitate upon cooling to room temperature if the solution is supersaturated.

    • Solution: Prepare the solution at the temperature at which it will be used. If you must heat it, try to prepare a slightly more dilute solution to prevent precipitation upon cooling.

  • Common Ion Effect: The presence of other ions in your solution, particularly divalent cations like Ca²⁺ or Mg²⁺, can lead to the formation of insoluble phosphate salts.[2]

    • Solution: Use high-purity water and reagents. If the addition of certain salts causes precipitation, you may need to reconsider your formulation or use a chelating agent like EDTA to sequester the problematic cations.

References

  • Solubility of Things. (n.d.). Phosphate. Retrieved from [Link]

Sources

Preventing degradation of Bis(2-aminoethyl) hydrogen phosphate in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-aminoethyl) hydrogen phosphate and why is its stability in solution a concern?
Q2: What are the primary factors that influence the degradation of this compound in an aqueous solution?

The stability of this compound in solution is primarily affected by three main factors:

  • pH: The rate of hydrolysis of phosphoester bonds is significantly dependent on the pH of the solution.[1][2] Both acidic and strongly alkaline conditions can catalyze the degradation process.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Storing solutions at elevated temperatures will accelerate the degradation of the compound.

  • Presence of Catalysts: Certain metal ions can act as catalysts, increasing the rate of hydrolysis.[3] It is crucial to use high-purity water and avoid contamination with metallic impurities.

Q3: What is the optimal pH range for storing a solution of this compound to minimize degradation?

To minimize hydrolysis, solutions of this compound should be maintained in a pH range close to neutral (pH 7.0).[3] The hydrolysis of phosphoester bonds is generally slowest in the neutral pH range.[4][5] It is highly recommended to use a suitable buffer system to maintain a stable pH.

Q4: How should I prepare a buffered solution to ensure the stability of this compound?

Preparing a properly buffered solution is a critical step in preventing degradation. Phosphate buffers are a common choice for biological experiments and can be adapted to a variety of pH levels.[6]

Here is a general protocol for preparing a 0.1 M phosphate buffer at a desired pH:

Protocol: Preparation of 0.1 M Phosphate Buffer [7][8]

  • Prepare Stock Solutions:

    • 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) solution.

    • 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) solution.

  • Determine Mixing Ratios: Use a phosphate buffer calculator or a reliable reference table to determine the precise volumes of the monobasic and dibasic stock solutions needed to achieve your target pH.

  • Mixing: In a clean container, add the calculated volume of the dibasic sodium phosphate solution to the calculated volume of the monobasic sodium phosphate solution.

  • pH Verification: Use a calibrated pH meter to verify that the final pH of the buffer is within the desired range. Adjust with small additions of the appropriate stock solution if necessary.

  • Dissolving the Compound: Once the buffer is prepared and the pH is confirmed, dissolve the this compound in the buffer to the desired final concentration.

  • Sterilization (if required): If your experiment requires sterile conditions, filter-sterilize the final solution through a 0.22 µm filter. Avoid autoclaving, as high temperatures can accelerate degradation.[3]

Q5: What are the recommended storage conditions for a prepared solution of this compound?

To ensure the long-term stability of your solution, adhere to the following storage recommendations:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of hydrolysis.[3] Avoid freezing unless specifically validated for your application, as freeze-thaw cycles can potentially affect stability.
Light Protect from light (use amber vials or store in the dark)While not the primary degradation pathway, prolonged exposure to light can potentially contribute to degradation for some organic molecules.
Container Tightly sealed, inert container (e.g., glass or polypropylene)Prevents evaporation and contamination.[9]

The manufacturer's general recommendation for the solid compound is to store it at room temperature.[10][11] However, once in solution, refrigeration is crucial.

Troubleshooting Guide

Problem: I suspect my solution of this compound has degraded. How can I confirm this?

Symptoms:

  • Unexpected or inconsistent experimental results.

  • Visible changes in the solution, such as precipitation or color change.

  • A shift in the pH of the solution over time.

Troubleshooting Steps:

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[12][13] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

    • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) can help identify the specific degradation products by determining their mass-to-charge ratio.[14]

    • Gas Chromatography (GC): In some cases, GC can be used, often after derivatization of the analytes.[15]

  • pH Measurement: Check the pH of your solution. A significant deviation from the initial pH can be an indicator of degradation, as the hydrolysis of the phosphate ester can release acidic or basic byproducts.

Problem: My experimental results are inconsistent, and I suspect it's due to batch-to-batch variability in my prepared solutions.

Symptoms:

  • Poor reproducibility of experiments conducted with different batches of the same solution.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent results.

Explanation of the Workflow:

  • Start with Inconsistent Results: The process begins with the observation of inconsistent experimental outcomes.

  • Prepare a Fresh Solution: The first step in troubleshooting is to prepare a new solution, carefully following the recommended protocols for buffer preparation, pH verification, and compound dissolution.

  • Analytical Comparison: Use a validated analytical method, such as HPLC, to compare the freshly prepared solution with the older, suspect solution.

  • Evaluate Chromatograms: Compare the resulting chromatograms. If the older solution shows a smaller peak for the parent compound and additional peaks corresponding to degradation products, this confirms that degradation was the likely cause of the inconsistency.

  • Review Procedures: If degradation is confirmed, thoroughly review your solution preparation and storage procedures to identify and rectify any deviations from the recommended best practices.

  • Investigate Other Variables: If the analytical comparison shows no significant difference between the old and new solutions, the source of inconsistency likely lies in other experimental parameters, which should then be investigated.

Visualizing the Hydrolysis Pathway

The primary degradation pathway for this compound in an aqueous solution is hydrolysis. This process involves the cleavage of the phosphoester bonds by water molecules.

HydrolysisPathway cluster_reactants Reactants cluster_products Degradation Products BAEP Bis(2-aminoethyl) hydrogen phosphate Ethanolamine 2-Aminoethanol BAEP->Ethanolamine Hydrolysis Phosphate Inorganic Phosphate BAEP->Phosphate Hydrolysis Water H₂O

Caption: Simplified hydrolysis of this compound.

References

  • Lopez, X., et al. (2002). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Journal of the American Chemical Society, 124(18), 5030-5038. [Link]

  • Van Etten, R. L., & Hickey, M. E. (1977). pH dependence and solvent isotope effects in the hydrolysis of phosphomonoesters by human prostatic acid phosphatase. Biochimica et Biophysica Acta (BBA) - Enzymology, 484(2), 386-397. [Link]

  • de Meis, L. (1989). Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 973(3), 333-349. [Link]

  • de Meis, L. (1989). Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds. PubMed. [Link]

  • López, X., et al. (2021). Mechanistic Insights into Promoted Hydrolysis of Phosphoester Bonds by MoO2Cl2(DMF)2. Inorganic Chemistry, 60(15), 11177–11191. [Link]

  • Chen, C. C., et al. (2002). Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

  • Brown, D. M., & Osborne, G. O. (1957). Phospholipids. Part II. The stability of some derivatives of 2-aminoethyl phosphate. Journal of the Chemical Society (Resumed), 2590. [Link]

  • Wei, Z., et al. (2020). Enhancing determination of organophosphate species in high inorganic phosphate matrices: application to nerve agent degradation products. Analytical Methods, 12(3), 336-343. [Link]

  • U.S. Army Armament, Munitions and Chemical Command. (1991). Water Solubility of BIS (2-Ethylhexyl) Hydrogen Phosphite. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Müller, N., & Eisenbrand, G. (1985). Studies on the stability of trialkyl phosphates and di-(2'-deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Chemico-Biological Interactions, 53(1-2), 173-181. [Link]

  • Calbiochem. Buffers. [Link]

  • Chen, C. C., et al. (2002). Degradation pathway of the phosphonate ciliatine: crystal structure of 2-aminoethylphosphonate transaminase. Semantic Scholar. [Link]

  • DC Fine Chemicals. Biological buffers. [Link]

  • Kim, S. G., et al. (2017). Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR. Proceedings of the National Academy of Sciences, 114(52), 13737-13742. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

  • Chu, S. Y., & Sennello, L. T. (1976). High-pressure liquid chromatographic determination of 2-aminoethyl hydrogen sulfate in plasma and urine. Journal of Chromatography A, 117(2), 415-423. [Link]

  • ResearchGate. How to prepare a 0,2 M phosphate buffer (Na2HPO4-NaH2PO4), pH 6.4?. [Link]

  • AmeriWest Water Services. Polyphosphates Stability?. [Link]

  • Liu, L., et al. (2016). Degradation of Irgafos 168 and determination of its degradation products. Journal of Agricultural and Food Chemistry, 64(42), 8073-8080. [Link]

  • de Almeida, A. A. C., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines, 12(1), 109. [Link]

  • de Almeida, A. A. C., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PMC. [Link]

  • Amer, A. M. (2022). Review of the Main Factors Affecting the Flotation of Phosphate Ores. Minerals, 12(3), 332. [Link]

Sources

Minimizing off-target effects of Bis(2-aminoethyl) hydrogen phosphate in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(2-aminoethyl) hydrogen phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential off-target effects of this compound in experimental assays. While not a commonly documented biological buffer, its structure, containing both primary amine and phosphate moieties, suggests a range of potential interactions that warrant careful consideration. This guide offers proactive troubleshooting advice and experimental protocols to help you anticipate and mitigate these effects, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might it be used in assays?

This compound is a chemical compound with the molecular formula C4H13N2O4P.[1][2][3] Its structure features a central phosphate group bonded to two aminoethyl chains. While its primary documented use is in applications like HPLC,[1] its chemical properties suggest it could potentially be considered as a novel biological buffer or a component in specialized assay systems due to the presence of both proton-donating and proton-accepting groups.

Q2: What are the primary structural features of this compound that could lead to off-target effects in my assay?

The key structural components of concern are the phosphate group and the two primary amine groups .

  • Phosphate Group: The phosphate moiety can interfere with biochemical assays that measure inorganic phosphate, and it has the potential to precipitate with divalent cations.[4][5]

  • Primary Amine Groups: Primary amines are nucleophilic and can react with certain reagents, such as NHS-esters.[6] Additionally, amine-containing compounds can chelate metal ions, which may impact the activity of metalloenzymes.[7]

Q3: Could this compound interfere with my kinase or phosphatase assay?

Yes, interference is possible. Many kinase and phosphatase assays rely on the detection of inorganic phosphate using molybdate-based reagents.[8] The phosphate group in this compound can artificially inflate the measured phosphate levels, leading to false positives or inaccurate quantification.[4][9]

Q4: My assay involves a metalloenzyme. What potential issues should I be aware of when using this compound?

This compound's structure suggests it could act as a metal ion chelator.[10][11] Both the phosphate and amine groups can coordinate with metal ions.[7][12] If your enzyme requires a specific metal cofactor (e.g., Mg²⁺, Mn²⁺, Zn²⁺), this chelation effect could strip the metal from the enzyme's active site, leading to a loss of activity.

Q5: I'm seeing unexpected precipitation in my assay. Could this compound be the cause?

It's a possibility, especially if your assay buffer contains high concentrations of divalent cations like Ca²⁺ or Mg²⁺. Phosphate buffers are known to form precipitates with these ions, and this compound may exhibit similar behavior.[5]

Troubleshooting Guides

Guide 1: Unexpected Enzyme Inhibition or Activation

Problem: You observe a decrease or unexpected increase in your enzyme's activity after introducing this compound into your assay.

Potential Cause:

  • Chelation of Metal Cofactors: The compound may be chelating essential metal ions from your enzyme.[7]

  • Direct Interaction with the Enzyme: The compound could be binding to the active site or an allosteric site on the enzyme, acting as an inhibitor or an activator.

Troubleshooting Workflow:

start Unexpected Change in Enzyme Activity is_metalloenzyme Is the enzyme a known metalloenzyme? start->is_metalloenzyme add_excess_metal Add excess metal cofactor to the assay. Does activity return to normal? is_metalloenzyme->add_excess_metal Yes direct_inhibition Direct enzyme interaction is likely. is_metalloenzyme->direct_inhibition No chelation_confirmed Chelation is the likely cause. Consider alternative buffers. add_excess_metal->chelation_confirmed Yes add_excess_metal->direct_inhibition No perform_kinetics Perform kinetic analysis (e.g., Michaelis-Menten) to determine the mechanism of inhibition/activation. direct_inhibition->perform_kinetics alternative_buffer Use a non-chelating buffer as a control. direct_inhibition->alternative_buffer

Troubleshooting workflow for unexpected enzyme activity changes.

Experimental Protocol: Testing for Metal Ion Chelation

  • Establish a Baseline: Run your standard enzyme assay without this compound to determine the baseline activity.

  • Introduce the Compound: Run the assay with your working concentration of this compound and confirm the change in enzyme activity.

  • Metal Ion Titration:

    • Set up a series of reactions containing your enzyme, substrate, and this compound.

    • Add increasing concentrations of the relevant metal cofactor (e.g., MgCl₂ or MnCl₂) to these reactions.

    • Include a control with the metal ion titration but without this compound.

  • Analyze the Results: If enzyme activity is restored in a dose-dependent manner with the addition of the metal cofactor, it strongly suggests that chelation is the cause of the observed effect.

Guide 2: Assay Signal Interference

Problem: You are observing a high background signal or non-reproducible results in a colorimetric or fluorometric assay.

Potential Cause:

  • Interference with Phosphate Detection: In assays measuring inorganic phosphate (e.g., using malachite green or other molybdate-based reagents), the phosphate moiety of this compound will be detected, leading to a high background.[4][8]

  • Reaction with Assay Reagents: The primary amine groups may react with amine-reactive reagents in your assay, such as NHS-esters, leading to signal quenching or artifactual signal generation.[6]

Troubleshooting Workflow:

start High Background or Irreproducible Signal assay_type What is the assay detection method? start->assay_type phosphate_detection Phosphate Detection (e.g., Malachite Green) assay_type->phosphate_detection Phosphate amine_reactive Amine-Reactive Chemistry (e.g., NHS-ester) assay_type->amine_reactive Amine other_method Other assay_type->other_method Other phosphate_interference High background is likely due to phosphate interference. phosphate_detection->phosphate_interference amine_interference Signal variability may be due to reaction with primary amines. amine_reactive->amine_interference run_controls Run controls without enzyme/substrate to quantify background signal. phosphate_interference->run_controls amine_interference->run_controls use_alternative Consider an alternative, non-phosphate, non-amine containing buffer. run_controls->use_alternative

Sources

Technical Support Center: Adjusting pH of Bis(2-aminoethyl) Hydrogen Phosphate Buffer Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Bis(2-aminoethyl) hydrogen phosphate. This document is designed for researchers, scientists, and drug development professionals who utilize this specialized buffer. Here, we provide in-depth, field-proven insights into its preparation, pH adjustment, and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.

Introduction: Understanding the Unique Chemistry of this compound

This compound, CAS 6094-81-1[1], is an organic buffering agent. Its structure is distinct from traditional inorganic phosphate buffers (i.e., sodium or potassium phosphate). It is a phosphate diester , where the central phosphorus atom is bonded to two aminoethyl groups via ester linkages.

This structure is critical to its function. In typical inorganic phosphate buffers, the buffering capacity comes from the equilibria between H₂PO₄⁻ and HPO₄²⁻ (around pKa 7.2) or H₃PO₄ and H₂PO₄⁻ (around pKa 2.1)[2]. However, in a phosphate diester, the remaining P-OH group is highly acidic, with a pKa value typically below 2.[3] This means that in the vast majority of biological and pharmaceutical applications (pH 3-11), the phosphate group is fully deprotonated and does not contribute to buffering .

The buffering capacity of this compound arises entirely from its two primary amine (-NH₂) groups . This makes its behavior more analogous to amine-based buffers like Tris or Bis-Tris than to inorganic phosphate buffers.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the pKa values and effective buffering ranges for this buffer?
  • Phosphate Group pKa: As a phosphate diester, the pKa of the P-OH group is estimated to be pKa < 2 .[3] It is fully ionized and does not offer buffering capacity above pH 3.

  • Amine Group pKa's: The buffering action comes from the two primary amine groups. The pKa of the amino group in the related compound phosphoethanolamine is predicted to be approximately 10.02.[4] For this compound, we can estimate two distinct pKa values for its amino groups, likely in the range of 9.0 to 10.5 .

This provides a broad effective buffering range at alkaline pH.

Ionizable GroupEstimated pKa (at 25°C)Effective Buffering Range
Phosphate (P-OH)< 2.0Not useful for most applications
First Amine (-NH₃⁺)~9.0 - 9.7~8.5 - 11.0 (Combined Range)
Second Amine (-NH₃⁺)~9.8 - 10.5

Disclaimer: These pKa values are estimates based on chemical principles and data from similar molecules. For highly sensitive applications, empirical determination of the buffer's properties under your specific experimental conditions (temperature, ionic strength) is recommended.

Q2: Why choose this buffer over Tris or standard phosphate buffers?

The choice of buffer is a critical experimental parameter. This buffer may be selected when:

  • A high pH range (9-10.5) is required, where inorganic phosphate has no buffering capacity.

  • An alternative to Tris is needed to avoid potential interference. For example, Tris can act as an inhibitor for some enzymes.

  • The specific ionic character of the aminoethyl groups is desirable for a particular protein interaction or purification step.

  • Unlike inorganic phosphate, it is less likely to precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺ at high pH.

Q3: How do temperature and concentration affect the pH of this buffer?

Like other amine-based buffers (e.g., Tris, HEPES), the pKa of the amino groups in this compound is significantly dependent on temperature.

  • Temperature Effect: The change in pKa per degree Celsius, or d(pKa)/dT, is typically negative for amine buffers, meaning the pH of the buffer will decrease as the temperature increases . A buffer prepared to pH 9.5 at 25°C could easily drift down to pH 9.2 or lower when used at 37°C. Causality: This occurs because the dissociation of the proton from the ammonium ion (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is an endothermic process. Increasing the temperature shifts the equilibrium to the right, releasing more protons and lowering the pH.

  • Concentration/Dilution Effect: Diluting a concentrated stock of this buffer may cause a slight shift in pH.[5] This is due to changes in ionic strength, which affects the activity coefficients of the buffer species. For this reason, it is best practice to adjust the pH at the final working concentration.

Section 2: Experimental Protocol for Buffer Preparation

This protocol provides a self-validating method for preparing a 1 M stock solution.

Materials:

  • This compound powder (MW: 184.13 g/mol )[1]

  • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter with a three-point calibration (e.g., pH 7, 10, 12)

  • Stir plate and stir bar

  • Appropriate volumetric flasks and graduated cylinders

Step-by-Step Methodology:

  • Initial Preparation:

    • For 1 L of a 1 M stock solution, weigh out 184.13 g of this compound.

    • Add the powder to a beaker containing ~800 mL of high-purity water.

    • Place the beaker on a stir plate and add a stir bar. Stir until the powder is fully dissolved. The initial pH will be alkaline.

  • pH Adjustment (Titration):

    • Place the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Slowly add concentrated HCl to titrate the solution down to your target pH. Do not use phosphoric acid , as this would create a mixed buffer system with undefined properties.

    • Expert Insight: Add the acid dropwise, especially as you approach the target pH. The region of maximum buffering capacity (around the estimated pKa of 9.0-10.5) will resist pH changes, requiring more acid. Be patient to avoid overshooting the target pH.[6]

  • Final Volume and Sterilization:

    • Once the target pH is stable, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.

    • Carefully add water to bring the final volume to the 1 L mark.

    • Cap and invert the flask several times to ensure homogeneity.

    • Re-verify the pH. If it has shifted slightly, make final minor adjustments.

    • Sterilize the solution by filtering through a 0.22 µm filter unit into a sterile storage bottle. Autoclaving is not recommended for amine-containing buffers as it can lead to degradation.

  • Storage:

    • Store the buffer at 4°C to minimize microbial growth. For long-term storage, consider preparing aliquots. Due to its high pH, the solution can absorb atmospheric CO₂, which will lower the pH over time. Keep the container tightly sealed.

Section 3: Troubleshooting Guide
Q1: Issue: The pH reading is unstable and drifts continuously, usually downwards.
  • Probable Cause 1: CO₂ Absorption. Buffers with a pH > 8.0 are susceptible to absorbing carbon dioxide from the atmosphere. CO₂ dissolves to form carbonic acid, which lowers the pH of the solution.

    • Solution: Prepare the buffer using freshly boiled and cooled deionized water to minimize dissolved CO₂. Keep the buffer container tightly sealed during preparation and storage. If working for an extended period, consider gently blanketing the solution with an inert gas like nitrogen or argon.

  • Probable Cause 2: Temperature Fluctuation. The pH of this buffer is temperature-dependent. If the solution is warming up (e.g., from stirring) or cooling down, the pH will drift until thermal equilibrium is reached.

    • Solution: Ensure the buffer is at a constant, known temperature (e.g., room temperature) before making the final pH measurement. If the buffer will be used at a different temperature (e.g., 37°C), adjust the pH at that specific temperature.

  • Probable Cause 3: pH Electrode Malfunction. A dirty, improperly calibrated, or aging electrode can give unstable readings.[7]

    • Solution: Clean the electrode according to the manufacturer's instructions. Recalibrate the pH meter using fresh, high-quality calibration standards that bracket your target pH (e.g., pH 7.0 and 10.0). If problems persist, the electrode may need replacement.

Q2: Issue: I'm adding a lot of acid/base, but the pH is barely changing.
  • Probable Cause: Operating at Maximum Buffer Capacity. This behavior is expected and demonstrates the buffer is working correctly. You are adjusting the pH near one of the pKa values of the amino groups (~9.0-10.5). At this point, the concentrations of the protonated (R-NH₃⁺) and deprotonated (R-NH₂) forms are nearly equal, providing the strongest resistance to pH change.

    • Solution: This is not an error. Continue to add the acid or base slowly and patiently. Using a slightly more concentrated titrant can reduce the added volume but increases the risk of overshooting the target pH.

Q3: Issue: My pH changed significantly after I diluted my 1 M stock to my 50 mM working concentration.
  • Probable Cause: Ionic Strength Effects. The pH of a buffer can be influenced by the total concentration of ions in the solution. This is known as the ionic strength effect, which alters the activity of the hydrogen ions. Diluting the buffer changes the ionic strength, which can cause a pH shift.[5]

    • Solution: This is a common phenomenon. The best practice is to prepare the buffer at its final working concentration. Alternatively, prepare a more concentrated stock (e.g., 10x), dilute it to the final 1x concentration, and then perform the final pH adjustment on the 1x solution.

Q4: Issue: A precipitate formed in my buffer after adding other reagents.
  • Probable Cause: Incompatibility with Additives. While this buffer is generally more compatible with divalent cations than inorganic phosphate buffers, high concentrations of certain metal ions (e.g., copper, zinc) can still form insoluble complexes with the amine or phosphate groups.

    • Solution: Identify the incompatible component by preparing test solutions. If a specific metal salt is the cause, consider using a different buffer system (e.g., HEPES, TAPS) that is known to have low metal-binding affinity.

Section 4: Visual Workflows and Data
Diagram: Buffer Preparation and pH Adjustment Workflow

G cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization weigh 1. Weigh Powder dissolve 2. Dissolve in ~80% final volume of H2O weigh->dissolve calibrate 3. Calibrate pH Meter dissolve->calibrate titrate 4. Add HCl dropwise while stirring calibrate->titrate check_pH 5. Is pH at target? titrate->check_pH check_pH->titrate No final_vol 6. Transfer to Volumetric Flask & Adjust to Final Volume check_pH->final_vol Yes verify 7. Verify Final pH final_vol->verify filter 8. Filter Sterilize (0.22 µm) & Store at 4°C verify->filter

Caption: Workflow for preparing this compound buffer.

Diagram: Troubleshooting pH Instability

G start Problem: Unstable/Drifting pH Reading q_temp Is buffer temperature stable? start->q_temp s_temp Solution: Allow solution to reach thermal equilibrium before final pH measurement. q_temp->s_temp No q_co2 Is buffer pH > 8.0 and exposed to air? q_temp->q_co2 Yes s_co2 Solution: Use fresh de-gassed water. Keep container sealed. Work quickly. q_co2->s_co2 Yes q_meter When was pH meter last calibrated with fresh standards? q_co2->q_meter No s_meter Solution: Clean electrode and perform a new 2 or 3-point calibration with fresh buffers. q_meter->s_meter Recently q_meter->s_meter A while ago s_replace If problem persists, replace electrode. s_meter->s_replace

Caption: Troubleshooting flowchart for unstable pH readings.

References
  • Stoll, V. S., & Blanchard, J. S. (1990). Buffers: Principles and Practice. Methods in Enzymology, 182, 24–38.
  • Westheimer, F. H. (1987). Why nature chose phosphates. Science, 235(4793), 1173–1178. [Link]

  • Bates, R. G. (1973). Determination of pH: theory and practice. John Wiley & Sons. (Note: A foundational text on pH measurement principles.)
  • Ataman Kimya. (n.d.). Phosphate Esters. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 9275, Bis(2-ethylhexyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gold, M. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • FooDB. (2015). Showing Compound phosphoryl-ethanolamine (FDB031115). Retrieved from [Link]

  • Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. (Note: This is a compilation and its direct URL can vary; it is widely available as a PDF online.)
  • LibreTexts Chemistry. (2023). Buffering against pH Changes in Biological Systems. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 700, Ethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Gibala, M., et al. (2021). The role of Ethanolamine Phosphate Phospholyase in regulation of Astrocyte Lipid Homeostasis.
  • Gibellini, F., & Smith, T. K. (2018). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB life, 70(6), 476-481.
  • European Pharmacopoeia. (2016). 4.1.3. BUFFER SOLUTIONS. ResearchGate. Retrieved from [Link]

  • Helmenstine, A. M. (2020). How to Make a Phosphate Buffer Solution. ThoughtCo. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(2-aminoethyl) hydrogen phosphate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic route discussed involves the reaction of a phosphorylating agent, such as phosphorus oxychloride (POCl₃), with ethanolamine.

Issue 1: Consistently Low Product Yield (<50%)

Question: My reaction yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge in this synthesis, often stemming from a combination of factors including suboptimal reaction conditions, side-product formation, and inefficient purification. Historical methods for similar compounds have reported yields ranging from 44% to 80%, indicating a wide process window that must be carefully controlled[1][2].

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Incorrect Stoichiometry Phosphorus oxychloride has three reactive chloride groups. To selectively synthesize the bis-substituted product, the molar ratio of ethanolamine to POCl₃ is critical. An excess of ethanolamine can lead to the formation of Tris(2-aminoethyl) hydrogen phosphate, while an insufficient amount will result in a mixture containing the mono-substituted product.Start with a precise 2:1 molar ratio of ethanolamine to phosphorus oxychloride . We recommend performing small-scale optimization experiments by bracketing this ratio (e.g., 1.8:1, 2:1, 2.2:1) to determine the empirical optimum for your specific setup.
Suboptimal Temperature Control The reaction between POCl₃ and ethanolamine is highly exothermic. Uncontrolled temperature spikes can promote the formation of undesired side products and degradation of the target molecule. The initial addition must be performed at low temperatures to manage the reaction rate.Protocol 1: Strict Temperature-Controlled Addition. See the detailed protocol below. Maintaining a temperature between 0-5°C during the addition of POCl₃ is crucial for selectivity. A Chinese patent suggests that a programmed temperature ramp after the initial reaction can improve yield and purity by carefully controlling dehydration and cyclization side reactions[1].
Side Product Formation Besides over- or under-substitution, intramolecular cyclization can occur, forming stable five-membered ring byproducts. The reaction conditions, particularly temperature and solvent, heavily influence these pathways.The use of an appropriate solvent system can help manage reactivity. While some methods use aromatic hydrocarbons like toluene, a patented method suggests using water as the solvent can lead to higher yields and purity by simplifying the process and reducing byproducts[1][2].
Inefficient HCl Scavenging The reaction generates three equivalents of hydrogen chloride (HCl), which will protonate the amino groups of ethanolamine and the product, effectively removing them from the reaction and hindering completion.The reaction must be performed in the presence of an HCl scavenger. Typically, a tertiary amine like triethylamine (TEA) is used in a slight excess (at least 3 equivalents per equivalent of POCl₃). Alternatively, using pyridine as both the base and solvent is a common strategy in phosphorylation reactions[3].
Protocol 1: Optimized Synthesis of this compound

This protocol is synthesized from best practices for phosphorylation reactions.

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere (N₂ or Ar), add freshly distilled ethanolamine (2.0 eq) and anhydrous triethylamine (3.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the stirred solution to 0-5°C using an ice-salt bath.

  • Reactant Addition: Add phosphorus oxychloride (1.0 eq), diluted in the same anhydrous solvent, dropwise via the dropping funnel. Crucially, maintain the internal temperature below 5°C throughout the addition. This may take 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR or LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of cold solvent.

    • To the filtrate, cautiously add water dropwise while cooling in an ice bath to hydrolyze any remaining P-Cl bonds.

    • The crude product will likely be in the aqueous phase or precipitate out. Proceed to purification.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_ratio Was the Ethanolamine:POCl₃ ratio precisely 2:1? start->check_ratio check_temp Was temperature maintained below 5°C during addition? check_ratio->check_temp Yes solution_ratio Optimize molar ratio. Start with 2:1 and vary. check_ratio->solution_ratio No check_base Was an HCl scavenger (e.g., TEA) used in sufficient quantity (>3 eq)? check_temp->check_base Yes solution_temp Improve cooling efficiency. Slow down addition rate. check_temp->solution_temp No check_reagents Were reagents anhydrous and/or freshly distilled? check_base->check_reagents Yes solution_base Ensure >3 eq of base is used. Verify base purity. check_base->solution_base No solution_reagents Use high-purity, anhydrous reagents. Distill POCl₃ and ethanolamine. check_reagents->solution_reagents No end_node Proceed to Purification Optimization check_reagents->end_node Yes solution_ratio->check_temp solution_temp->check_base solution_base->check_reagents solution_reagents->end_node

Caption: A decision-making flowchart for troubleshooting low product yields.

Issue 2: Product is Oily, Hygroscopic, or Fails to Crystallize

Question: After the work-up, my crude product is a sticky oil that is very difficult to handle and purify. How can I obtain a solid, crystalline product?

Answer: The physical properties of aminoalkyl phosphates often present significant purification challenges. These molecules can be zwitterionic, making them highly polar, very soluble in water, and prone to being hygroscopic oils that resist crystallization[4].

Potential Causes & Recommended Solutions

  • Residual Water or Solvent: The presence of even small amounts of water or organic solvent can prevent crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, potentially with gentle heating (e.g., 40-50°C), to remove all volatiles. Co-evaporation with an anhydrous solvent like toluene can help azeotropically remove residual water.

  • Presence of Inorganic Salts: Salts from the work-up (e.g., triethylamine hydrochloride) or pH adjustments can co-precipitate with the product and interfere with crystal lattice formation.

    • Solution: An initial wash with a solvent in which the desired product is insoluble but the salt is soluble (e.g., cold isopropanol or acetone) can be effective. However, for highly impure samples, ion-exchange chromatography is the superior method.

  • Incorrect Crystallization Solvent System: Finding the right solvent or solvent mixture is key.

    • Solution: Protocol 2: Recrystallization from a Binary Solvent System. The most common approach is to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like hot water or methanol) and then add an anti-solvent in which it is poorly soluble (like ethanol, isopropanol, or acetone) dropwise until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, promotes crystal growth[4].

Protocol 2: Purification by Ion-Exchange Chromatography

For highly impure or oily products, ion-exchange chromatography offers a robust purification alternative.

  • Resin Selection & Preparation: Use a strong anion-exchange resin (e.g., Dowex 1x8, chloride form). Prepare a slurry in deionized water and pack it into a chromatography column.

  • Equilibration: Wash the column thoroughly with deionized water, followed by a weak acid (e.g., 0.1 M HCl) to ensure the resin is fully protonated, and finally with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude product in a minimal volume of deionized water and apply it to the top of the column.

  • Elution: Elute the column with a gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl or ammonium bicarbonate). The this compound, being anionic, will bind to the resin and elute at a specific salt concentration.

  • Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt. If a volatile salt like ammonium bicarbonate was used, it can be removed by lyophilization. If NaCl was used, a separate desalting step (e.g., using a size-exclusion column or dialysis) is necessary.

Purification Workflow Diagram

PurificationWorkflow crude Crude Product (Oily or Impure Solid) is_solid Is the crude product a solid? crude->is_solid wash Wash with cold anti-solvent (e.g., Isopropanol) is_solid->wash Yes ion_exchange Protocol 3: Ion-Exchange Chromatography is_solid->ion_exchange No (Oily) recrystallize Protocol 2: Recrystallization wash->recrystallize dry Dry under high vacuum recrystallize->dry ion_exchange->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing aminoalkyl phosphates like this one? A1: The most common laboratory and industrial methods involve the phosphorylation of an amino alcohol (in this case, ethanolamine). The key variable is the choice of phosphorylating agent. Common agents include:

  • Phosphorus Oxychloride (POCl₃): Highly reactive and cost-effective, but its trifunctional nature requires careful control of stoichiometry and temperature to achieve selectivity[3].

  • Phosphoric Acid (H₃PO₄) or Phosphorus Pentoxide (P₂O₅): These can react directly with ethanolamine, often at elevated temperatures to drive off water via azeotropic distillation with a solvent like toluene or xylene[1][2]. While this method can be simpler, it may require higher temperatures and longer reaction times, potentially leading to lower yields and more byproducts.

Q2: How can I reliably assess the purity of my final product? A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are essential. ³¹P NMR is highly effective for identifying different phosphorus-containing species (mono-, bis-, tris-substituted products, and other phosphate impurities), each of which will have a distinct chemical shift.

  • High-Performance Liquid Chromatography (HPLC): Since the product lacks a strong UV chromophore, derivatization may be necessary for UV detection. However, methods using evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are suitable. Reverse-phase HPLC using an aqueous mobile phase with an acidic modifier (e.g., phosphoric or formic acid) can be used for analysis[5].

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the desired product (C₄H₁₃N₂O₄P, MW: 184.13 g/mol ) and identifying impurities[6].

Q3: What is the role of phosphorylation in a broader biological and pharmaceutical context? A3: Phosphorylation is a fundamental biological process. It is a key post-translational modification that regulates protein function, signal transduction, and energy metabolism[7]. Phosphorylated small molecules like O-phosphoethanolamine are crucial intermediates in the biosynthesis of phospholipids, which are essential components of all cell membranes[8][9]. In drug development, introducing a phosphate group can improve a molecule's water solubility, alter its pharmacokinetic profile, or allow it to act as a pro-drug that is metabolically activated by cellular phosphatases. Compounds like 2-Aminoethyl Dihydrogen Phosphate (a related mono-substituted molecule) have been studied for their potential synergistic effects with other drugs in cancer therapy models[10].

References
  • Kennedy, E. P., & Weiss, S. B. (1974). Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations From Plant Tissues. Plant Physiology, 53(2), 171–175. [Link]

  • Kwon, O., & Im, Y. J. (2012). Synthesis of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) through the Kennedy Pathway in Plants. ResearchGate. [Link]

  • Wang, J. (2012). Method for preparing phosphorylethanolamine compound.
  • Wang, J. (2011). Method for preparing phosphorylethanolamine compound.
  • SIELC Technologies. (2018). This compound. [Link]

  • Alonso, F., & Moglioni, A. G. (2017). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules, 22(9), 1549. [Link]

  • Jacques, J., & Fouquey, C. (1988). (±)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE. Organic Syntheses, 67, 1. [Link]

  • 2a biotech. (n.d.). bis(2-aminoethyl)hydrogenphosphate. [Link]

  • Bakhtiar, R., & Tse, F. L. (1998). High-pressure liquid chromatographic determination of 2-aminoethyl hydrogen sulfate in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 259-265. [Link]

  • Partridge, J. A., & Jensen, R. C. (1974). Method for the purification of bis (2-ethyl-hexyl) phosphoric acid.
  • Cui, Z., & Houweling, M. (1998). Phosphorylation of ethanolamine, methylethanolamine, and dimethylethanolamine by overexpressed ethanolamine kinase in NIH 3T3 cells decreases the co-mitogenic effects of ethanolamines and promotes cell survival. European Journal of Biochemistry, 253(1), 10-19. [Link]

  • Stanetty, C., & Schnürch, M. (2018). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(10), 2432. [Link]

  • Schmideder, S., & Sieber, V. (2020). The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. Catalysts, 10(11), 1301. [Link]

  • Peoples, R. W., & Stewart, R. R. (2009). Effects of Ethanol on Phosphorylation Site Mutants of Recombinant NMDA Receptors. Alcoholism: Clinical and Experimental Research, 33(4), 698-706. [Link]

  • Wikipedia. (n.d.). Protein phosphorylation. [Link]

  • Guesmi, A., et al. (2016). Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1639-1642. [Link]

  • Vance, J. E. (2015). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Nutrients, 7(5), 3565-3592. [Link]

  • Mondal, P., & Mandal, B. P. (2020). Reaction kinetics of 2-((2-aminoethyl) amino) ethanol in aqueous and non-aqueous solutions using the stopped-flow technique. Journal of the Indian Chemical Society, 97(10), 1629-1634. [Link]

  • de Oliveira, A. C. S., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Pharmaceuticals, 17(1), 93. [Link]

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Technical Support Center: Enhancing the Long-Term Storage Stability of Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for Bis(2-aminoethyl) hydrogen phosphate (CAS No. 6094-81-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to understand and mitigate stability challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure its integrity during long-term storage.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses fundamental questions regarding the stability profile of this compound.

Q1: What is this compound, and what are the primary concerns for its long-term stability?

This compound is an organic phosphate ester containing primary amine functional groups.[1][2][3] Its structure, featuring both a phosphoester bond and aminoethyl side chains, makes it susceptible to specific degradation pathways. The primary stability concerns are hydrolysis of the ester linkage and oxidation of the amino groups.[4][5] These reactions can be accelerated by environmental factors such as water, suboptimal pH, oxygen, light, and elevated temperatures, leading to a loss of purity and potency over time.

Q2: What are the main chemical degradation pathways I should be aware of?

There are two principal degradation mechanisms to consider:

  • Hydrolysis: The C-O-P phosphoester bond is susceptible to cleavage by water.[4][6] This reaction can be catalyzed by both acidic and alkaline conditions, breaking the molecule into phosphoric acid and 2-aminoethanol.[4][7] The rate of hydrolysis is highly dependent on pH, temperature, and the presence of water.[6][7]

  • Oxidation: The primary amine groups (-NH2) are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[5] Oxidative degradation can lead to the formation of various impurities and often presents as discoloration of the material.

Q3: Which environmental factors have the most significant impact on the degradation of this compound?

  • Water/Moisture: As a reactant in hydrolysis, the presence of water is one of the most critical factors for degradation in both solid and solution states.

  • pH (in solution): The stability of phosphate esters is profoundly pH-dependent.[4][8] Extreme pH values (both acidic and alkaline) can significantly accelerate hydrolytic cleavage.[7]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[5]

  • Oxygen: The presence of atmospheric oxygen is a key driver for the oxidative degradation of the amino groups.[5]

  • Light: UV or high-intensity visible light can provide the energy to initiate photo-oxidative degradation.

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a problem-solution format for issues frequently encountered during experimental work.

Issue 1: I'm observing a rapid loss of purity (e.g., >5% in a week) when my this compound is in an aqueous solution at 4°C.

  • Primary Suspect: Hydrolysis due to Suboptimal pH. Unbuffered water can absorb atmospheric CO2, becoming slightly acidic and accelerating hydrolysis.[9] Alternatively, the inherent properties of your formulation may create a pH environment where the phosphate ester is unstable.

  • Troubleshooting Steps & Solutions:

    • Measure the pH: Immediately check the pH of your solution.

    • Implement a Buffer System: Reformulate using a suitable buffer to maintain a stable pH. Phosphate esters are often most stable in the neutral to slightly acidic range.[10] A citrate or histidine buffer is recommended over a phosphate buffer if the solution will be frozen.[11]

    • Conduct a pH Profile Study: To identify the optimal pH for stability, prepare your solution in a series of buffers across a pH range (e.g., pH 4.0 to 8.0). Store these samples at an accelerated temperature (e.g., 40°C) and analyze purity by HPLC at set time points (e.g., 1, 3, 7 days). The pH that shows the least degradation is optimal.

Issue 2: My compound appears stable in the solid form at room temperature, but it degrades significantly after being frozen and thawed.

  • Primary Suspect: Freeze Concentration and pH Shifts. When an aqueous solution freezes, ice crystals of pure water form first, concentrating solutes like buffer salts in the remaining unfrozen liquid.[11] If using a sodium phosphate buffer, the crystallization of dibasic sodium phosphate can cause a dramatic drop in pH, leading to acid-catalyzed hydrolysis.[11][12] The physical stress of ice crystal formation can also damage the molecule.

  • Troubleshooting Steps & Solutions:

    • Switch Buffers: Avoid sodium phosphate buffers for frozen solutions. Consider using a potassium phosphate buffer or, more ideally, a histidine or citrate buffer, which are less prone to large pH shifts upon freezing.[11][13]

    • Add a Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose or trehalose (typically at 5-10% w/v). These sugars form an amorphous glassy matrix that protects the molecule from the mechanical stress of ice crystals and restricts molecular mobility.[11][12]

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which is known to degrade sensitive molecules.[14]

Issue 3: The solid, powdered form of my compound has started to discolor and shows new impurity peaks on HPLC after several months of storage.

  • Primary Suspect: Oxidation and/or Slow Hydrolysis from Atmospheric Moisture. Standard screw-cap vials are not hermetically sealed. Over time, oxygen and moisture from the air can permeate the container, leading to slow degradation. Discoloration is a classic sign of oxidation.[5]

  • Troubleshooting Steps & Solutions:

    • Improve the Storage Atmosphere: After dispensing the powder, flush the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation.

    • Use More Protective Packaging: Store the material in amber glass vials to protect from light.[5] Ensure caps have a tight-fitting seal (e.g., PTFE-lined). For ultimate protection, seal the vials under inert gas.

    • Control Humidity: Store the vials in a desiccator containing a drying agent (e.g., silica gel) to minimize exposure to ambient moisture.

Section 3: Gold-Standard Protocols for Enhancing Stability

Follow these detailed protocols to maximize the shelf-life of your this compound.

Protocol 3.1: Preparation and Storage of Aqueous Stock Solutions (Short-Term)

This protocol is designed for solutions intended for use within 1-4 weeks.

  • Buffer Selection: Choose a buffer system that maintains a pH between 6.0 and 7.5. A 20-50 mM potassium phosphate or histidine buffer is recommended.

  • Preparation:

    • Prepare the chosen buffer using high-purity water.

    • Dissolve the this compound in the buffer to your target concentration.

    • Gently mix to dissolve; avoid vigorous vortexing to minimize oxygen introduction.

    • Verify the final pH and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, pre-chilled container to remove any particulates and potential microbial contamination.

  • Aliquoting & Storage:

    • Dispense the solution into sterile, single-use aliquots in polypropylene tubes.

    • Store immediately at 2-8°C, protected from light.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of hydrolysis and microbial growth.
pH 6.0 - 7.5Minimizes both acid and base-catalyzed hydrolysis.
Buffer 20-50 mM Potassium Phosphate or HistidineMaintains stable pH; Histidine is preferred for freeze-thaw stability.
Container Sterile Polypropylene TubesPrevents contamination and adsorption to surfaces.
Light Protect from light (use amber tubes or store in a box)Prevents potential photo-degradation.
Protocol 3.2: Lyophilization for Long-Term Archival Storage

Lyophilization (freeze-drying) is the premier method for preserving the compound for months to years by removing water.[15][16]

  • Formulation:

    • Prepare an aqueous solution of the compound in high-purity water or a volatile buffer like 10 mM ammonium bicarbonate.

    • Crucially, add a lyoprotectant. Trehalose or sucrose at a 5% (w/v) concentration is standard. This is essential to form a stable "cake" and protect the molecule.[12]

  • Dispensing: Fill the solution into lyophilization vials, ensuring the fill depth is not more than 1-2 cm to facilitate efficient drying.

  • Freezing (Stage 1):

    • Place vials on the lyophilizer shelf and cool them to at least -40°C.

    • Hold for 2-3 hours to ensure the entire product is solidly frozen below its eutectic point or collapse temperature.[15]

  • Primary Drying (Sublimation - Stage 2):

    • Apply a vacuum (e.g., ≤200 mTorr).

    • Raise the shelf temperature to between -20°C and -10°C. The goal is to provide enough energy for the ice to sublime into vapor without melting the product.

    • Hold these conditions for 24-72 hours, or until all visible ice has disappeared.

  • Secondary Drying (Desorption - Stage 3):

    • Gradually increase the shelf temperature to 20-25°C while maintaining the vacuum.

    • Hold for an additional 6-12 hours. This step removes residual, bound water molecules.[15]

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas like dry nitrogen before fully inserting the vial stoppers.

    • Seal the vials with aluminum crimp caps.

    • Store the lyophilized vials at the desired temperature (2-8°C or -20°C for maximum stability), protected from light.

Section 4: Analytical Workflows for Stability Assessment

A robust stability program relies on validated analytical methods.

Diagram: General Workflow for a Stability Study

G cluster_prep 1. Preparation cluster_analysis 2. Analysis & Storage cluster_eval 3. Evaluation prep Prepare buffered formulation of this compound aliquot Aliquot into stability vials prep->aliquot t0 T=0 Analysis: Assay (HPLC), Purity, Appearance aliquot->t0 storage Place vials into stability chambers (e.g., 40°C, 25°C, 4°C) t0->storage pull Pull samples at specified time points (e.g., 1, 3, 6 months) storage->pull t_x T=X Analysis: Assay (HPLC), Purity, Appearance pull->t_x data Compile and analyze data t_x->data report Determine degradation rate and establish shelf-life data->report

Caption: Workflow for conducting a formal stability study.

Protocol 4.1: Stability-Indicating HPLC-UV Method

This method can separate the parent compound from potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 95% 20 mM Potassium Phosphate Buffer (pH 3.0) and 5% Acetonitrile. Note: This is a starting point and may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure for Stability Testing:

    • Prepare samples at different time points from your stability study.

    • Inject a standard of known concentration to calculate the assay value (potency).

    • Inject the stability samples.

    • Data Analysis:

      • Calculate the % purity by dividing the area of the main peak by the total area of all peaks.

      • Track the decrease in the main peak area and the increase in impurity peak areas over time.

Protocol 4.2: Forced Degradation Study

This study rapidly identifies likely degradation pathways to ensure your analytical method can detect them.

  • Prepare Stock Solution: Create a ~1 mg/mL solution of the compound in water or a suitable buffer.

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to high-intensity UV/visible light (e.g., in a photostability chamber) for 24 hours.

  • Analysis: After exposure, neutralize the acid/base samples and analyze all samples by the HPLC-UV method. A successful stability-indicating method will show that the main peak is well-resolved from all new peaks generated under these stress conditions.

Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation BAHP Bis(2-aminoethyl) hydrogen phosphate H3PO4 Phosphoric Acid BAHP->H3PO4 H₂O / H⁺ or OH⁻ Aminoethanol 2-Aminoethanol BAHP->Aminoethanol H₂O / H⁺ or OH⁻ Oxidized_Products Oxidized Amino Derivatives BAHP->Oxidized_Products O₂ / Light / Metal Ions

Caption: Primary degradation routes for this compound.

References

  • This compound | SIELC Technologies. (2018). SIELC. [Link]

  • Mast, C. B., & Braun, D. (2014). How Prebiotic Chemistry and Early Life Chose Phosphate. ResearchGate. [Link]

  • Hydrolytic Stability of Phosphate Ester Surfactants. (n.d.). ASTM International. [Link]

  • Cas 6094-81-1,this compound. (n.d.). LookChem. [Link]

  • Ora, M., et al. (2001). The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence. Nucleic Acids Research, 29(22), 4594–4601. [Link]

  • PHOSPHATE ESTERS. (n.d.). Ataman Kimya. [Link]

  • Lopez, X., et al. (2002). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Journal of the American Chemical Society, 124(18), 5030–5038. [Link]

  • Request PDF: Advance Understanding of Buffer Behavior during Lyophilization. (n.d.). ResearchGate. [Link]

  • Do the phosphoester and glycosidic bonds of dNTPs increase thermal stability? (2021). Chemistry Stack Exchange. [Link]

  • Hoagland, R. E. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Phosphate stabilizing compositions. (2008).
  • Excipients for stabilizing preservation. (2016). Slideshare. [Link]

  • Karsh, K., et al. (2022). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 14(11), 2499. [Link]

  • Modified calcium phosphate excipient. (2008).
  • How Does pH Affect DNA Stability? (2025). SignaGen Blog. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • How long can one store amino acids at room temperature? (2012). Quora. [Link]

  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (n.d.). ResearchGate. [Link]

  • Lyophilization. (n.d.). Biofortuna. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • LYOPHILIZATION PROCESS DEVELOPMENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. (2023). Trepo. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal in Management and Social Science. [Link]

  • For Lyophilization, Excipients Really Do Matter. (2017). BioPharm International. [Link]

  • Liu, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biomedical Research, 32(5). [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 66. [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. (2024). MDPI. [Link]

  • Ramamoorthy, S., et al. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. ACS Chemical Neuroscience, 2(11), 636–646. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. [Link]

  • dopamine degradation. (n.d.). PubChem. [Link]

  • Amino polyphosphonates – chemical features and practical uses, environmental durability and biodegradation. (2025). ResearchGate. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2006). ResearchGate. [Link]

  • Postmortem stability of monoamines, their metabolites, and receptor binding in rat brain regions. (1995). PubMed. [Link]

  • Crystal structure of bis(2-aminoanilinium) hydrogen phosphate. (2016). National Center for Biotechnology Information. [Link]

  • putrescine degradation III. (n.d.). PubChem. [Link]

  • VX (nerve agent). (n.d.). Wikipedia. [Link]

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Technical Support Center: Optimizing Incubation Times for Bis(2-aminoethyl) hydrogen phosphate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of Bis(2-aminoethyl) hydrogen phosphate, also known as 2-aminoethyl dihydrogen phosphate (2-AEH2P), in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for optimizing experimental outcomes.

Introduction to this compound (2-AEH2P)

This compound (2-AEH2P) is a phospholipid analog that has garnered significant interest for its selective cytotoxic and pro-apoptotic effects on various cancer cell lines. As a modulator of phospholipid metabolism, it interferes with pathways crucial for maintaining membrane composition and organelle homeostasis.[1] Its mechanism of action primarily involves the induction of mitochondrial dysfunction, leading to the activation of the intrinsic apoptosis pathway.[1] This makes 2-AEH2P a compelling compound for investigation in cancer research and drug development.

Optimizing the incubation time of 2-AEH2P is critical for obtaining accurate and reproducible results in cell-based assays. This guide will provide a framework for determining the optimal incubation period and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for 2-AEH2P in cell-based assays?

A1: Based on current literature, typical incubation times for observing the cytotoxic and pro-apoptotic effects of 2-AEH2P range from 24 to 72 hours . Shorter incubation periods may be sufficient for detecting early apoptotic events, while longer incubations are often necessary to observe significant cell death and effects on cell proliferation.

Q2: How does the mechanism of action of 2-AEH2P influence the choice of incubation time?

A2: 2-AEH2P induces apoptosis through the intrinsic pathway, which involves a cascade of events including mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[1] These processes take time to manifest. Therefore, incubation times should be sufficient to allow for the progression of this signaling cascade. A time-course experiment is highly recommended to capture the dynamics of the apoptotic response.

Q3: What concentration of 2-AEH2P should I use?

A3: The effective concentration of 2-AEH2P is highly cell-type dependent. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published studies have reported IC50 values in the millimolar (mM) range for some cancer cell lines.[2]

Q4: How should I prepare and store 2-AEH2P stock solutions?

A4: A 1M stock solution of 2-AEH2P can be prepared in ultrapure water and stored at room temperature for in vitro experiments.[3] However, for long-term storage, it is advisable to store aliquots at -20°C to prevent degradation. Always ensure the compound is fully dissolved before adding it to your cell culture medium.

Optimizing Incubation Time: A Step-by-Step Protocol

Determining the optimal incubation time is a critical step in designing a robust cell-based assay. A time-course experiment is the most effective way to achieve this.

Protocol: Time-Course Experiment for 2-AEH2P Incubation
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Treatment: Prepare a serial dilution of 2-AEH2P at concentrations around the expected IC50 value. Include a vehicle control (the solvent used to dissolve 2-AEH2P, e.g., sterile water).

  • Incubation: Treat the cells with the different concentrations of 2-AEH2P.

  • Assay at Multiple Time Points: Perform your chosen cell viability or apoptosis assay at several time points, for example, 12, 24, 48, and 72 hours post-treatment.

  • Data Analysis: Analyze the data for each time point to determine when the optimal assay window is achieved (i.e., a significant and reproducible difference between treated and control cells).

Data Presentation: Example of a Time-Course Experiment
Incubation Time (hours)Vehicle Control (% Viability)2-AEH2P (IC50/2) (% Viability)2-AEH2P (IC50) (% Viability)2-AEH2P (2x IC50) (% Viability)
12 100 ± 595 ± 685 ± 778 ± 8
24 100 ± 480 ± 552 ± 635 ± 5
48 100 ± 665 ± 730 ± 515 ± 4
72 100 ± 550 ± 618 ± 45 ± 2

This is example data and will vary depending on the cell line and assay.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with 2-AEH2P.

Issue 1: High Variability in Results Between Replicate Wells

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding.

    • Calibrate pipettes regularly and use a consistent pipetting technique.

    • To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.

Issue 2: No or Low Cytotoxic Effect Observed

  • Possible Cause:

    • Sub-optimal Incubation Time: The incubation period may be too short for the apoptotic effects to become apparent.

    • Incorrect Concentration: The concentration of 2-AEH2P may be too low for the specific cell line.

    • Compound Instability: The 2-AEH2P solution may have degraded.

    • Cell Resistance: The cell line may be resistant to 2-AEH2P.

  • Troubleshooting Steps:

    • Extend Incubation Time: Perform a time-course experiment up to 72 hours or longer.

    • Increase Concentration: Conduct a dose-response experiment with a wider and higher concentration range.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions of 2-AEH2P from a properly stored stock solution.

    • Use a Positive Control: Include a known apoptosis-inducing agent to ensure the cells are responsive to apoptotic stimuli.

Issue 3: High Background Signal in the Assay

  • Possible Cause:

    • Contamination: Bacterial or fungal contamination can interfere with assay readouts.

    • Precipitation of the Compound: High concentrations of 2-AEH2P may precipitate in the culture medium.

    • Media pH Shift: The addition of the compound may alter the pH of the culture medium.

  • Troubleshooting Steps:

    • Check for Contamination: Regularly inspect cultures microscopically and practice sterile techniques.

    • Ensure Solubility: Visually inspect the medium for any precipitate after adding 2-AEH2P. If precipitation occurs, try preparing the dilutions in serum-free media before adding to the wells.

    • Monitor Media pH: Check the pH of the media after adding the compound. If a significant shift is observed, the stock solution may need to be pH-adjusted.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of 2-AEH2P and a typical experimental workflow.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling 2-AEH2P 2-AEH2P Plasma_Membrane Plasma Membrane 2-AEH2P->Plasma_Membrane Interacts with Mitochondrion Mitochondrion Plasma_Membrane->Mitochondrion Disrupts Mitochondrial Potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for 2-AEH2P-induced apoptosis.

G Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Incubate_24h 2. Incubate 24h Cell_Seeding->Incubate_24h Prepare_Compound 3. Prepare 2-AEH2P Serial Dilutions Incubate_24h->Prepare_Compound Treat_Cells 4. Treat Cells Prepare_Compound->Treat_Cells Incubate_Time_Course 5. Incubate for 12, 24, 48, 72h Treat_Cells->Incubate_Time_Course Perform_Assay 6. Perform Viability/ Apoptosis Assay Incubate_Time_Course->Perform_Assay Data_Analysis 7. Analyze Data & Determine Optimal Time Perform_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for optimizing incubation time.

References

  • Mitochondrial dysfunction and apoptotic signaling induced by the combined action of 2-aminoethyl dihydrogen phosphate and methyl-β-cyclodextrin in melanoma cells. Frontiers. Available at: [Link]

  • 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. David Publishing. Available at: [Link]

  • The Antiproliferative and Pro-apoptotic Role of 2-aminoethyl dihydrogen Phosphate in Triple-negative Breast Tumor Cells. David Publishing. Available at: [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PMC - NIH. Available at: [Link]

  • 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines | Request PDF. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Bis(2-aminoethyl) hydrogen phosphate's Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the anti-cancer properties of Bis(2-aminoethyl) hydrogen phosphate, also known as phosphoethanolamine, against established chemotherapeutic agents. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anti-cancer compounds. This document synthesizes available preclinical data, outlines methodologies for comparative efficacy testing, and discusses the crucial context of clinical validation.

Introduction: The Scientific Premise for Investigating this compound

This compound, or phosphoethanolamine, is a naturally occurring phospholipid precursor integral to the biosynthesis of cell membranes.[1] Its investigation as an anti-cancer agent stems from the observation that cancer cells exhibit profound alterations in their lipid metabolism compared to healthy cells.[2][3] Preclinical studies suggest that synthetic phosphoethanolamine may selectively induce apoptosis (programmed cell death) in tumor cells and arrest the cell cycle, with some research pointing to its ability to alter the lipid composition of cancer cell membranes and affect mitochondrial function.[4][5]

However, it is crucial to approach this compound with scientific rigor. The history of phosphoethanolamine is marked by significant controversy, particularly in Brazil, where it was promoted as a "cancer cure" without sufficient scientific evidence from controlled clinical trials.[6][7] While early-stage research has shown some promise, these findings require robust validation and comparison against the current standards of care. This guide aims to provide a framework for such a validation process.

Comparative Agents: Establishing a Therapeutic Benchmark

To objectively evaluate the anti-cancer potential of this compound, its performance must be benchmarked against established, FDA-approved chemotherapeutic drugs. The choice of comparator agents depends on the cancer type . Based on preclinical studies on phosphoethanolamine, relevant comparators include:

  • For Triple-Negative Breast Cancer (TNBC):

    • Paclitaxel: A member of the taxane class, it is a cornerstone of chemotherapy for various cancers, including TNBC.[8][9] Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[10][11]

    • Doxorubicin: An anthracycline antibiotic, it is another widely used chemotherapeutic for TNBC.[9] It acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell death.[12]

  • For Melanoma:

    • Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, which is a common driver of melanoma.[13] It is a targeted therapy that blocks the MAPK signaling pathway, leading to cell cycle arrest and apoptosis in melanoma cells with this specific mutation.[13]

Methodologies for Comparative Efficacy Assessment

A rigorous preclinical comparison involves a battery of standardized in vitro and in vivo assays. The following protocols are fundamental for a comprehensive evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MDA-MB-231 for TNBC, A375 for melanoma) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator drugs (e.g., Paclitaxel, Doxorubicin, Vemurafenib) for 24, 48, and 72 hours. Include untreated cells as a control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_plating->overnight_incubation drug_treatment Add Serial Dilutions of Test Compounds overnight_incubation->drug_treatment incubation_24_72h Incubate for 24, 48, or 72h drug_treatment->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubate_formazan Incubate for 3-4h add_mtt->incubate_formazan add_dmso Add Solubilizer (DMSO) incubate_formazan->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol:

  • Treatment: Treat cancer cells with this compound and comparator drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining for Apoptosis: For apoptosis analysis, stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Staining for Cell Cycle: For cell cycle analysis, fix the cells in ethanol and stain with PI, which binds to DNA. The intensity of the PI fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

    • Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Presentation

The following tables summarize hypothetical and literature-derived data to illustrate how the results of such a comparative study could be presented.

Table 1: Comparative IC50 Values (µM) in Triple-Negative Breast Cancer (TNBC) Cell Line MDA-MB-231

Compound24h48h72hReference(s)
This compound17,4002,600800[14]
Paclitaxel~1~0.3Not Reported[7][15]
Doxorubicin~1.65~1Not Reported[2][12]

Note: The IC50 values for this compound are reported in mM in the source, and have been converted to µM for comparison.

Table 2: Comparative Effects on Apoptosis and Cell Cycle in TNBC Cells (48h Treatment)

Compound% Apoptotic Cells (Early + Late)Cell Cycle Arrest PhaseReference(s)
This compoundSignificant IncreaseG1 Phase[14]
PaclitaxelSignificant IncreaseG2/M Phase[11]
DoxorubicinSignificant IncreaseG2/M Phase[16]

Proposed Mechanism of Action and Signaling Pathways

This compound is thought to exert its anti-cancer effects by modulating lipid metabolism and inducing mitochondrial-mediated apoptosis. This is distinct from the mechanisms of paclitaxel and doxorubicin, which directly target microtubules and DNA, respectively.

Apoptosis_Pathway cluster_membrane Cell Membrane Alteration cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Pho_s Bis(2-aminoethyl) hydrogen phosphate Membrane Cancer Cell Membrane Pho_s->Membrane Alters Lipid Composition Bax Bax (Pro-apoptotic) Membrane->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Membrane->Bcl2 Downregulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed Mitochondrial Apoptosis Pathway for this compound.

Discussion: Synthesizing the Evidence with Scientific Integrity

The preclinical data suggests that this compound can induce cytotoxicity in various cancer cell lines. However, the reported IC50 values are substantially higher (in the millimolar range) than those of established chemotherapeutics like paclitaxel and doxorubicin (in the micromolar to nanomolar range).[2][7][14] This indicates a significantly lower potency in these in vitro models.

The proposed mechanism of action, targeting lipid metabolism, is an area of growing interest in oncology, as cancer cells are known to have dysregulated lipid pathways.[4][17][18] This offers a potentially novel therapeutic avenue that could be explored in combination with other agents or in specific cancer subtypes that are highly dependent on these pathways.[1][19]

It is imperative to contextualize these preclinical findings with the history of phosphoethanolamine's clinical development. The lack of positive results in initial human trials led to the suspension of further studies.[11] A survey of Brazilian oncologists revealed that the vast majority do not believe in its efficacy and recommend its use only within the context of a clinical trial.[6][20] This underscores a critical principle in drug development: promising preclinical data does not always translate to clinical efficacy.

Conclusion and Future Directions

While preclinical studies have provided a scientific rationale for investigating this compound's anti-cancer properties, the existing data does not support its superiority over standard-of-care chemotherapies in terms of potency. Its unique proposed mechanism of action warrants further investigation, potentially in combination therapies or for specific, biomarker-defined patient populations.

For any further development, it would be essential to:

  • Conduct more extensive preclinical studies to confirm its efficacy and safety profile in a wider range of cancer models.

  • Investigate potential synergistic effects when combined with standard chemotherapeutic agents.

  • If further preclinical data is compelling, design and conduct rigorous, well-controlled Phase I and II clinical trials to definitively assess its safety and efficacy in humans.

This guide serves as a framework for the objective, evidence-based evaluation of novel anti-cancer compounds, emphasizing the importance of scientific rigor and ethical considerations in the path from laboratory to clinic.

References

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A Comparative Guide to Bis(2-aminoethyl) hydrogen phosphate and O-Phosphoethanolamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of molecular biology and drug development, the nuanced differences between structurally similar molecules can lead to vastly different biological activities and therapeutic applications. This guide provides an in-depth comparative analysis of O-Phosphoethanolamine, a vital endogenous metabolite, and its synthetic counterpart, Bis(2-aminoethyl) hydrogen phosphate. By elucidating their distinct chemical properties, biological roles, and relevant experimental methodologies, this document serves as a critical resource for researchers and professionals in the field.

O-Phosphoethanolamine (also known as 2-aminoethyl dihydrogen phosphate) is a naturally occurring phosphoethanolamine that plays a crucial role in the biosynthesis of glycerophospholipids and sphingolipids, which are essential components of cellular membranes. It is a metabolite in phospholipid metabolism and is involved in numerous enzymatic reactions within the human body.[1] Conversely, this compound is a synthetic compound, and while it shares a phosphate backbone with O-Phosphoethanolamine, the presence of a second aminoethyl group significantly alters its chemical nature and potential applications.

Physicochemical Properties: A Comparative Overview

The structural divergence between these two molecules directly translates to differences in their fundamental physicochemical properties. Understanding these distinctions is paramount for predicting their behavior in both in vitro and in vivo systems.

PropertyO-Phosphoethanolamine (Mono-phosphorylated)This compound (Di-substituted)Rationale for Difference
Molecular Formula C2H8NO4P[1]C4H13N2O4P[2]Addition of a second aminoethyl group (C2H7N).
Molecular Weight 141.06 g/mol [1]184.13 g/mol [2]The additional aminoethyl group increases the overall mass.
Chemical Structure Contains one aminoethyl group attached to a phosphate group.[1]Contains two aminoethyl groups attached to a central phosphate group.[2]The key structural difference defining the two molecules.
pKa Values pKa1 = 5.61, pKa2 = 10.39[3]Not experimentally determined, but expected to differ due to the presence of a second basic amino group.The additional amino group influences the charge distribution and protonation states of the molecule.
Solubility Soluble in water.[1]Expected to be soluble in water due to its polar nature.The presence of charged phosphate and amino groups facilitates interaction with polar solvents.

Diagram 1: Chemical Structures

Chemical_Structures cluster_0 O-Phosphoethanolamine cluster_1 This compound OPE HO-P(O)(O⁻)-O-CH₂-CH₂-NH₃⁺ BAP (H₃N⁺-CH₂-CH₂-O)₂-P(O)(O⁻)

Caption: Comparative structures of O-Phosphoethanolamine and this compound.

Biological Roles and Potential Applications

The distinct structural and chemical properties of O-Phosphoethanolamine and this compound give rise to divergent biological functions and therapeutic possibilities.

O-Phosphoethanolamine: A Key Player in Cellular Metabolism

As an endogenous metabolite, O-Phosphoethanolamine is integral to several key biological processes:

  • Phospholipid Biosynthesis: It is a precursor in the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine, a major component of cell membranes.[4][5][6]

  • Neurological Function: Altered levels of O-Phosphoethanolamine have been observed in neurodegenerative diseases such as Alzheimer's and Huntington's disease, suggesting its importance in maintaining neuronal health.[1][4]

  • Cancer Research: While controversially promoted as a cancer treatment, some studies are exploring its potential synergistic and pro-apoptotic effects in certain cancer models when combined with other drugs.[3][7]

This compound: A Synthetic Molecule with Untapped Potential

The synthetic nature of this compound opens the door to a range of applications where its unique structure can be leveraged:

  • Chelation Therapy: The presence of two amino groups and a phosphate group could make it an effective chelating agent for heavy metals, a potential avenue for treating metal toxicity.

  • Drug Delivery and Synthesis: The two primary amine groups provide reactive sites for conjugation, making it a candidate as a linker molecule in drug delivery systems or as a synthon for the preparation of more complex biorelevant compounds.

  • Material Science: Its structure may lend itself to the development of novel polymers and materials with specific properties.

Experimental Protocols for Characterization and Analysis

Accurate and reproducible characterization is fundamental to understanding and utilizing these compounds. The following are standard protocols for their analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure and assess the purity of the compounds.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.75 mL of a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. For O-Phosphoethanolamine, expect characteristic signals for the two methylene groups. For this compound, the spectrum will be more complex due to the two equivalent aminoethyl chains.

  • ³¹P NMR Spectroscopy: Acquire a phosphorus NMR spectrum. A single resonance is expected for each compound, but their chemical shifts will differ due to the different electronic environments of the phosphorus nucleus.

  • ¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum to further confirm the carbon backbone of each molecule.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structures.

Diagram 2: Experimental Workflow for NMR Analysis

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in D₂O) B ¹H NMR Acquisition A->B C ³¹P NMR Acquisition A->C D ¹³C NMR Acquisition A->D E Data Analysis (Chemical Shift, Integration, Coupling) B->E C->E D->E F Structural Confirmation & Purity Assessment E->F

Caption: A streamlined workflow for the structural elucidation of organophosphates using NMR spectroscopy.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of the synthesized compounds and quantify their presence in various matrices.

Methodology:

  • Instrumentation: Utilize an HPLC system equipped with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer).

  • Column: A reverse-phase C18 column is often suitable.[8]

  • Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic solvent like acetonitrile.[8]

  • Method Development: Optimize the mobile phase composition and gradient to achieve good separation of the analyte from any impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological samples, a protein precipitation and filtration step may be necessary.

  • Analysis: Inject the sample and integrate the peak area of the compound of interest. Purity is determined by the relative area of the main peak. For quantification, a calibration curve is constructed using standards of known concentrations.

Conclusion

References

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  • Human Metabolome Database. (n.d.). O-Phosphoethanolamine (HMDB0000224). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US20200291048A1 - Production process for phosphoethanolamine.
  • ResearchGate. (n.d.). Synthesis of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC).... Retrieved from [Link]

  • PubMed. (n.d.). Kinetic characterization of the human O-phosphoethanolamine phospho-lyase reveals unconventional features of this specialized pyridoxal phosphate-dependent lyase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural characterization of human O-phosphoethanolamine phospho-lyase. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorylethanolamine. Retrieved from [Link]

  • PubMed. (2012, January 4). Experimental strategy for translational studies of organophosphorus pesticide neurotoxicity based on real-world occupational exposures to chlorpyrifos. Retrieved from [Link]

  • Google Patents. (n.d.). CN101974029B - Method for preparing phosphorylethanolamine compound.
  • PubChem. (n.d.). Ethanol, 2-amino-, phosphate (1:?). National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024, January 4). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Retrieved from [Link]

  • PhytoBank. (2015, June 24). Showing 2-aminoethyl dihydrogen phosphate (PHY0023951). Retrieved from [Link]

  • ResearchGate. (2020, August 9). In silico Approaches for the detection of organophosphate pesticides by OPH-Enzyme based biosensors. Retrieved from [Link]

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A Researcher's Guide to Assessing the Synergistic Effects of Bis(2-aminoethyl) hydrogen phosphate with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic combination of therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comprehensive framework for researchers to assess the synergistic potential of Bis(2-aminoethyl) hydrogen phosphate (B2AHP), a novel investigational compound, in combination with established chemotherapeutic drugs. We delve into the scientific rationale for synergy, provide detailed, step-by-step protocols for the checkerboard assay, and explain the quantitative analysis of drug interactions using the Combination Index (CI) and isobologram methods. A case study featuring B2AHP and the DNA-damaging agent Cisplatin is presented to illustrate the practical application of these principles.

Introduction to this compound (B2AHP)

This compound (B2AHP), also known as 2-aminoethyl dihydrogen phosphate (2-AEH2P), is a phosphate-containing organic compound. While its direct therapeutic applications are still under investigation, recent studies have highlighted its potential as a pro-apoptotic and immunomodulatory agent.[1][2] Research indicates that B2AHP can modulate the expression of key cellular markers involved in apoptosis, such as Bcl2, Caspase 3, and p53.[1] Its structural similarity to endogenous signaling molecules and the observed bioactivity suggest that B2AHP may interfere with critical cellular pathways, making it a compelling candidate for combination therapies.

Hypothesized Mechanism of Action: For the context of this guide, we hypothesize that B2AHP acts as an inhibitor of DNA damage repair (DDR) pathways. Many cancer cells develop resistance to DNA-damaging agents like cisplatin by upregulating their DDR mechanisms.[3][4][5] By inhibiting these repair processes, B2AHP could sensitize cancer cells to the cytotoxic effects of such drugs, creating a powerful synergistic interaction.

The Rationale for Synergistic Combination Therapy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[6][7][8] This principle is pivotal in oncology for several reasons:

  • Enhanced Efficacy: Achieving a greater therapeutic effect with lower doses of each compound.[7]

  • Reduced Toxicity: Lowering the doses of individual drugs can mitigate adverse side effects, a common limitation of chemotherapy.[9]

  • Overcoming Drug Resistance: Combining drugs with different mechanisms of action can target multiple cellular pathways simultaneously, making it harder for cancer cells to develop resistance.[10][11]

The quantitative assessment of drug interactions is crucial to distinguish true synergy from simple additive effects or antagonism (where the combined effect is less than the sum).[6][12][13]

Experimental Design for Synergy Assessment

A robust experimental design is the foundation for accurately quantifying drug interactions. The checkerboard assay is a widely used in vitro method for this purpose.[9][14][15]

Selection of Candidate Drugs and In Vitro Model
  • Known Drug: Cisplatin is selected for this guide. It is a cornerstone of chemotherapy that exerts its anticancer effects by forming DNA adducts, which block replication and trigger apoptosis.[3][16] Its efficacy is often limited by acquired resistance, frequently linked to enhanced DNA repair.[3][4]

  • Investigational Drug: this compound (B2AHP).

  • In Vitro Model: A549 human lung carcinoma cell line. This is a well-characterized and commonly used cell line in cancer research, known for its response to cisplatin.

The Checkerboard Assay: A Step-by-Step Protocol

The checkerboard assay involves a two-dimensional titration of two drugs in a 96-well plate to test a wide range of concentration combinations.[15][17]

Materials:

  • A549 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (B2AHP) stock solution

  • Cisplatin stock solution

  • 96-well flat-bottom microtiter plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Determine Single-Agent IC50: First, perform separate dose-response assays for B2AHP and Cisplatin to determine the concentration of each drug that inhibits 50% of cell growth (IC50). This is critical for selecting an appropriate concentration range for the combination study.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of Cisplatin (Drug A) in culture medium, typically at 2x the final desired concentrations.

    • Prepare serial dilutions of B2AHP (Drug B) in culture medium, also at 2x the final desired concentrations.

  • Plate Setup (The "Checkerboard"):

    • Add 50 µL of the 2x Cisplatin dilutions across the columns of the plate.

    • Add 50 µL of the 2x B2AHP dilutions down the rows of the plate.

    • The final volume in each well will be 200 µL. This design creates a matrix of every possible drug combination.

    • Include controls: wells with cells and no drugs (growth control), and wells with each drug alone.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and drug mechanism (e.g., 72 hours).

  • Assess Cell Viability: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Data Normalization: Express the viability of treated wells as a percentage relative to the untreated growth control wells.

Quantifying Synergy: The Chou-Talalay Method

The Chou-Talalay method is a robust and widely accepted approach for quantifying drug interactions.[12][13][18] It uses the median-effect equation to calculate a Combination Index (CI).

Interpretation of CI Values: [12][19][20]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Data Visualization: The Isobologram

An isobologram is a graphical representation of drug interactions.[6][21][22] It plots the concentrations of two drugs required to produce a specific effect level (e.g., 50% inhibition).

  • The concentrations of Drug A and Drug B that produce the effect alone are plotted on the x and y axes, respectively.

  • A straight line connecting these two points is the "line of additivity."

  • Data points for combinations that fall below this line indicate synergy, as lower concentrations of both drugs were needed to achieve the same effect.[23][24]

  • Points falling above the line indicate antagonism.

Case Study: B2AHP and Cisplatin in A549 Cells

Here we present illustrative data from a hypothetical experiment following the described protocol.

Single-Agent Dose-Response

First, the IC50 values were determined for each drug individually.

DrugIC50 (µM)
Cisplatin10 µM
B2AHP50 µM
Combination Data and CI Calculation

A checkerboard assay was performed using concentrations ranging from 0.1x to 2x the IC50 of each drug. The fraction of cells affected (Fa) was determined for each combination, and the CI was calculated using specialized software (e.g., CompuSyn).

Cisplatin (µM)B2AHP (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
5.025.00.750.65 Synergism
2.525.00.500.72 Synergism
5.012.50.550.81 Synergism
1.2512.50.250.95 Nearly Additive
10.050.00.920.58 Strong Synergism

Table 1: Hypothetical Combination Index (CI) values for Cisplatin and B2AHP combinations in A549 cells. CI values less than 1 indicate a synergistic interaction.

Visualizing the Interaction

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Determine Single Agent IC50 Values B Seed A549 Cells in 96-Well Plate A->B C Prepare 2x Serial Dilutions of Drugs B->C D Create Checkerboard (Add Drug Combinations) C->D E Incubate Plate (72 hours) D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Normalize Data to Growth Control F->G H Calculate Combination Index (CI) G->H I Generate Isobologram H->I J J I->J Synergy/Antagonism Conclusion

Caption: Experimental workflow for assessing drug synergy.

Hypothesized Synergistic Mechanism:

G Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA Induces B2AHP B2AHP (Investigational) DDR DNA Damage Repair (DDR) Pathways B2AHP->DDR Inhibits Adducts DNA Adducts/ Cross-links DNA->Adducts Adducts->DDR Activates Apoptosis Apoptosis (Cell Death) Adducts->Apoptosis Triggers DDR->DNA Repairs

Caption: Hypothesized mechanism of synergy between Cisplatin and B2AHP.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the quantitative assessment of drug synergy. The case study illustrates a synergistic relationship between Cisplatin and the investigational compound this compound, where B2AHP potentiates the cytotoxic effects of Cisplatin, likely through the inhibition of DNA repair mechanisms. Such findings are highly encouraging and warrant further investigation, including validation in other cell lines, exploration in in vivo models, and detailed mechanistic studies to confirm the hypothesized mode of action. By systematically applying these principles, researchers can effectively identify and validate promising new combination therapies for clinical development.

References

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  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. AACR Journals. [Link]

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  • Czajkowski, M., et al. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Annals of Agricultural and Environmental Medicine, 30(4), 549-555. [Link]

  • Chou, T. C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059-2080. [Link]

  • Tallarida, R. J. (2006). An Overview of Drug Combination Analysis with Isobolograms. ResearchGate. [Link]

  • Zhang, N., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PMC. [Link]

  • A. C. (2016). Schematic of Chou-Talalay method to determine the combination index. ResearchGate. [Link]

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  • He, X., et al. (2018). Evaluation for Synergistic Effects by Combinations of Photodynamic Therapy (PDT) with Temoporfin (mTHPC) and Pt(II) Complexes Carboplatin, Cisplatin or Oxaliplatin in a Set of Five Human Cancer Cell Lines. PubMed Central. [Link]

  • da Silva, C. A. P., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. MDPI. [Link]

  • da Silva, C. A. P., et al. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. PubMed. [Link]

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A Comparative Analysis of the Cytotoxicity of Bis(2-aminoethyl) hydrogen phosphate Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against cancer cells and minimal impact on healthy tissues is paramount. Bis(2-aminoethyl) hydrogen phosphate, also referred to in scientific literature as 2-aminoethyl dihydrogen phosphate (2-AEH2P), has emerged as a promising candidate in this arena. As a phospholipid analogue, its involvement in the turnover of membrane phospholipids suggests a unique mechanism of action that leverages the distinct metabolic and structural properties of cancer cells.[1] This guide provides an in-depth comparison of the cytotoxic effects of 2-AEH2P across various cell lines, supported by experimental data and protocols to aid researchers in their evaluation of this compound.

Selective Cytotoxicity: A Tale of Two Cell Types

A significant body of evidence points towards the selective antiproliferative and pro-apoptotic action of 2-AEH2P on tumor cells, while exhibiting a notably lower cytotoxic profile against normal, healthy cells. This selectivity is a critical attribute for any potential antineoplastic agent, as it suggests a wider therapeutic window and a reduction in off-target effects. Studies have consistently demonstrated that while 2-AEH2P induces significant morphological changes and cytotoxicity in various cancer cell lines, it does not cause these effects in normal cells such as fibroblasts and endothelial cells.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for 2-AEH2P have been determined across a range of cell lines, primarily through the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The data, compiled from multiple studies, are summarized below.

Cell LineCell TypeExposure TimeIC50 Value (mM)Assay Method
MCF-7 Human Breast Adenocarcinoma24 h37.2MTT
48 h25.8MTT
72 h1.8MTT
MDA-MB-231 Triple-Negative Human Breast AdenocarcinomaNot SpecifiedIC50 value reported to be 30 times higher for tumor cells compared to normal cells.Not Specified
Ehrlich Ascites Tumor (EAT) Murine Mammary Carcinomatosis24 h45.6MTT
L929 Normal Murine Fibroblasts24 h54.9MTT

This table summarizes IC50 values as reported in the cited literature. Experimental conditions may vary between studies.[1][2]

The data clearly illustrates the differential sensitivity of cancer and normal cell lines to 2-AEH2P. For instance, the IC50 for the Ehrlich Ascites Tumor cells is lower than that for the normal murine fibroblasts, indicating a degree of selective toxicity.[2] Furthermore, the time-dependent increase in cytotoxicity observed in MCF-7 cells suggests that longer exposure to the compound leads to greater cell death.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust and widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment. The optimal seeding density will vary depending on the cell line's growth characteristics.

  • Compound Treatment: Prepare serial dilutions of 2-AEH2P in a suitable cell culture medium. Following the initial incubation, replace the existing medium with the medium containing the various concentrations of 2-AEH2P. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with 2-AEH2P Concentrations seed->treat 24h Adhesion incubate 3. Incubate for 24-72h treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize 3-4h Incubation read 6. Read Absorbance solubilize->read calculate 7. Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The selective cytotoxicity of 2-AEH2P is rooted in its ability to induce apoptosis, or programmed cell death, in cancer cells. Research indicates that 2-AEH2P primarily triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria.[1] This compound has been shown to cause structural and distributional changes in mitochondria, leading to a decrease in the mitochondrial electrical potential.[3]

The proposed mechanism involves the modulation of key proteins in the apoptotic pathway. For instance, in MCF-7 breast cancer cells, which are deficient in caspase-3, 2-AEH2P was able to induce its activation.[4] Furthermore, studies have observed an increased expression of pro-apoptotic proteins like Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the activation of the caspase cascade that ultimately executes apoptosis.[4][5]

In addition to inducing apoptosis, 2-AEH2P also affects the cell cycle. It has been observed to cause an arrest in the G0/G1 or G2/M phases of the cell cycle in different cancer cell lines, thereby inhibiting their proliferation.[5]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound Bis(2-aminoethyl) hydrogen phosphate (2-AEH2P) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes cyto_c Cytochrome c bcl2->cyto_c Blocks bax->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by 2-AEH2P.

Conclusion

This compound demonstrates significant potential as a selective anticancer agent. Its ability to induce apoptosis in a variety of cancer cell lines while sparing normal cells makes it a compelling subject for further investigation in drug development. The data and protocols presented in this guide offer a foundational understanding for researchers looking to explore the cytotoxic properties of this compound. Future studies should aim to further elucidate the precise molecular targets of 2-AEH2P and to evaluate its efficacy in more complex in vivo models.

References

  • David Publishing. (n.d.). The Antiproliferative and Pro-apoptotic Role of 2-aminoethyl dihydrogen Phosphate in Triple-negative Breast Tumor Cells.
  • David Publishing. (2021). The Antiproliferative and Pro-apoptotic Role of 2-aminoethyl dihydrogen Phosphate in Triple-negative Breast Tumor Cells. Journal of Pharmacy and Pharmacology, 9(4), 160-173.
  • ResearchGate. (2024). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines.
  • SIELC Technologies. (2018). This compound.
  • National Institutes of Health. (n.d.). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives.
  • David Publishing. (2021). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines. Journal of Pharmacy and Pharmacology, 9(3), 83-97.
  • PubMed. (2022). The BR2 peptide associated with 2-aminoethyl dihydrogen phosphate is a formulation with antiproliferative potential for a triple-negative breast cancer model. Biomedicine & Pharmacotherapy, 153, 113398.
  • Current Issues in Molecular Biology. (n.d.). Cytotoxic effect of Andrographis paniculata associated with 2-aminoethyl dihydrogen phosphate in triple-negative breast cells.
  • PubMed. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. Biomedicines, 12(1), 109.
  • MDPI. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor.
  • National Institutes of Health. (2024). 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor.
  • David Publishing. (n.d.). 2-aminoethyl Dihydrogen Phosphate as a Modulator of Proliferative and Apoptotic Effects in Breast Cancer Cell Lines.

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A Senior Scientist’s Guide to Reagent Cross-Validation: Ensuring Experimental Reproducibility with Bis(2-aminoethyl) hydrogen phosphate as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental reagents, a critical process for ensuring the accuracy, reproducibility, and integrity of scientific research. While the principles discussed are broadly applicable, we will use Bis(2-aminoethyl) hydrogen phosphate as a case study to illustrate the validation of a novel or less-characterized component against established standards in a sensitive biological application: an enzyme kinetics assay.

For researchers in drug development and other scientific fields, the choice of reagents is not trivial. Components of a reaction mixture, such as buffers, can significantly influence experimental outcomes.[1] Even subtle shifts in pH, ionic strength, or unforeseen interactions with an enzyme can alter kinetic parameters, leading to misinterpretation of data.[2][3] This guide outlines a systematic approach to qualify a new reagent, ensuring that results are robust and comparable across different labs and methods.[4]

Part 1: The Rationale for Reagent Validation

Before incorporating any new component into a critical assay, a rigorous validation process is paramount. The goal of cross-validation is to compare data generated using a new method or reagent against a well-established one to determine if the results are comparable.[4][5] This process is built on the principles established by pioneers like Norman Good, who defined the ideal characteristics for biological buffers.[6][7] These criteria, while developed for buffers, provide an excellent framework for evaluating any reagent intended for biological systems.

Key Validation Criteria Inspired by Good's Buffers:

  • pKa and pH Stability: The reagent should have a pKa value near the desired experimental pH (typically 6-8 for biological assays) to provide adequate buffering capacity.[6][8]

  • Solubility and Purity: Must be highly soluble in aqueous systems and free from contaminants.[8][9]

  • Biochemical Inertness: Should not interfere with or participate in the biological reaction being studied. This includes avoiding chelation of essential metal ions or inhibition of the enzyme.[10][11]

  • Chemical Stability: Must be stable and resist degradation under experimental conditions.[9]

  • Low UV/Vis Absorbance: Should not absorb light in the range used for spectrophotometric measurements.[10]

  • Membrane Impermeability: For cell-based assays, the reagent should not readily cross cell membranes.[6][8]

The following sections detail a workflow to systematically test our reagent of interest, this compound, against two industry-standard buffers, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane), in the context of an enzyme kinetics assay.

Workflow for Reagent Cross-Validation

Below is a generalized workflow for qualifying a new experimental reagent.

G start Start: Identify New Reagent physchem Step 1: Physicochemical Characterization (pKa, Solubility, Purity) start->physchem protocol_dev Step 2: Protocol Development (Titration & Enzyme Assay) physchem->protocol_dev buffer_cap Step 3A: Determine Buffering Capacity protocol_dev->buffer_cap enzyme_kinetics Step 3B: Perform Comparative Enzyme Kinetics Assay protocol_dev->enzyme_kinetics data_analysis Step 4: Data Analysis & Cross-Validation buffer_cap->data_analysis enzyme_kinetics->data_analysis decision Decision: Is Reagent Performance Comparable? data_analysis->decision implement Implement in Assays & Document SOP decision->implement  Yes re_evaluate Re-evaluate Application or Reject Reagent decision->re_evaluate  No

Fig. 1: Experimental workflow for reagent cross-validation.

Part 2: Experimental Protocols for Cross-Validation

This section provides detailed methodologies for comparing this compound against HEPES and Tris.

Protocol 2.1: Determination of Buffering Capacity by Titration

The buffering capacity (β) is the measure of a buffer's resistance to pH change upon the addition of an acid or base.[12][13] It is determined experimentally by titrating the buffer with a strong base or acid.[14][15]

Objective: To determine and compare the effective buffering range and capacity of this compound, HEPES, and Tris.

Materials:

  • This compound, HEPES, Tris powders

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

Methodology:

  • Prepare Buffer Stocks: Prepare 50 mL of 0.1 M solutions of this compound, HEPES, and Tris.

    • For each, dissolve the required mass of powder in ~40 mL of deionized water.

    • Adjust the pH of each solution to the lower end of its expected buffering range (e.g., pH 7.0 for HEPES) using 0.1 M HCl.

    • Bring the final volume to 50 mL with deionized water.

  • Setup Titration: Place the beaker with one of the buffer solutions on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.[16]

  • Record Initial pH: Allow the pH reading to stabilize and record the initial value.

  • Titrate with NaOH: Begin the titration by adding 0.5 mL increments of 0.1 M NaOH from the burette.[16]

  • Record pH Changes: After each increment, allow the pH to stabilize and record the reading and the total volume of NaOH added.

  • Continue Titration: Continue the process until the pH has risen at least 2-3 units above the starting pH, ensuring you pass through the pKa of the buffer.

  • Plot Data: For each reagent, plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The flattest region of the curve represents the effective buffering range, and the midpoint of this region is the experimental pKa.

Protocol 2.2: Comparative Analysis of Enzyme Kinetics

The choice of buffer can significantly impact measured enzyme activity.[2] Some buffer components can chelate metal ions required by metalloenzymes or interact directly with the enzyme, affecting its conformation and catalytic efficiency.[11] This protocol uses a model metalloenzyme to compare its kinetic parameters in each of the three buffer systems.

Objective: To cross-validate the influence of this compound, HEPES, and Tris on the kinetic parameters (Kₘ and k_cat) of a model enzyme.

Materials:

  • Model metalloenzyme (e.g., Carbonic Anhydrase)

  • Appropriate substrate (e.g., p-Nitrophenyl Acetate)

  • Buffer stock solutions (0.1 M this compound, HEPES, Tris), all adjusted to pH 7.4

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Methodology:

  • Prepare Reagents:

    • Prepare a series of substrate dilutions in deionized water, ranging from 0.1x to 10x the expected Michaelis constant (Kₘ).

    • Prepare a working solution of the enzyme in each of the three buffer systems (final buffer concentration in-assay should be consistent, e.g., 25 mM).

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for each substrate concentration in each of the three buffer conditions.

    • To each well, add the buffer solution.

    • Add the substrate solution.

    • Initiate the reaction by adding the enzyme solution. The final reaction volume should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C). Measure the absorbance of the product at the correct wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time plot. Convert this rate from Abs/min to M/s using the Beer-Lambert law.

  • Determine Kinetic Parameters: For each buffer system, plot the initial velocity (V₀) against substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

  • Calculate k_cat: Calculate the turnover number (k_cat) by dividing Vₘₐₓ by the final enzyme concentration in the assay. The catalytic efficiency is then determined as k_cat/Kₘ.[2]

Part 3: Data Interpretation and Cross-Validation

The data from the protocols above must be systematically compared to validate the performance of this compound.

Physicochemical Properties Comparison

The results from the titration experiment can be summarized to compare the fundamental properties of each reagent.

PropertyThis compoundHEPESTris
Experimental pKa (at 25°C) [Data from Titration]~7.5~8.1
Effective Buffering Range [Data from Titration]6.8 - 8.27.5 - 9.0
Temperature Dependence (ΔpKa/°C) To be determined-0.014-0.028
Potential for Metal Chelation To be determinedLowModerate[11]
Enzyme Kinetics Cross-Validation

The primary goal is to determine if this compound provides a biochemically inert environment. Significant deviations in kinetic parameters compared to the established "gold standard" (often HEPES for its inertness) would be a red flag.[2][11]

Kinetic ParameterThis compoundHEPES (Control)Tris (Control)
Kₘ (mM) [Data from Assay][Data from Assay][Data from Assay]
k_cat (s⁻¹) [Data from Assay][Data from Assay][Data from Assay]
Catalytic Efficiency (k_cat/Kₘ, M⁻¹s⁻¹) [Data from Assay][Data from Assay][Data from Assay]

Interpretation of Results:

  • Comparable Kinetics: If the Kₘ and k_cat values in the this compound buffer are statistically similar to those in the HEPES buffer, it suggests the reagent is biochemically inert for this specific enzyme and can be considered a valid alternative.[11]

  • Divergent Kinetics:

    • A significant increase in Kₘ might suggest that the buffer is interfering with substrate binding.

    • A significant decrease in k_cat could indicate the buffer is acting as an inhibitor.[3]

    • Conversely, an increase in k_cat might suggest the buffer is somehow stabilizing the enzyme's active conformation, a non-neutral effect that must be understood.

Decision Framework for Reagent Adoption

Based on the cross-validation data, a decision can be made.

G start Start: Cross-Validation Data (Physicochemical & Kinetic) q1 Are physicochemical properties (pKa, solubility) suitable for the application? start->q1 q2 Are enzyme kinetic parameters (Km, kcat) statistically comparable to the inert control (HEPES)? q1->q2 Yes reject Decision: Reject Reagent. Results are not comparable. Document findings. q1->reject No q3 Are there any practical advantages (cost, stability, purity)? q2->q3 Yes approve_conditional Decision: Conditional Approval. Use with caution, noting potential interactions. Further study needed. q2->approve_conditional No, but effect is understood and consistent approve Decision: Approve Reagent for specified application. Develop SOP. q3->approve Yes q3->approve_conditional No, but performance is equivalent

Fig. 2: Decision-making framework for adopting a new reagent.

Conclusion

The process of cross-validating a new reagent like this compound is an essential exercise in scientific diligence. It moves beyond simply assuming a component is inert and instead demands empirical evidence. By systematically characterizing a reagent's physicochemical properties and quantifying its impact on a sensitive biological system, researchers can build a foundation of trust in their experimental setup. This methodical approach not only prevents costly errors and retractions but also upholds the highest standards of scientific integrity, ensuring that the data generated today is reliable and reproducible tomorrow.

References

  • Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (n.d.). NIH. Retrieved from [Link]

  • Good's buffers. (2023, November 16). In Wikipedia. Retrieved from [Link]

  • Good's buffers (biological buffers). (n.d.). Interchim. Retrieved from [Link]

  • Fiorito, J. A., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. Retrieved from [Link]

  • What are the common characteristics of Good's buffering agents. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

  • Good's buffers. (n.d.). Grokipedia. Retrieved from [Link]

  • Lab Manual - Practical 5 - Determination of Buffer Capacity. (n.d.). Scribd. Retrieved from [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays?. (2024, May 9). Patsnap Synapse. Retrieved from [Link]

  • Buffer Titration/buffering Capacity. (2023, February 6). Medicine LibreTexts. Retrieved from [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2024, May 9). Patsnap Synapse. Retrieved from [Link]

  • Virtual Buffers Lab: Measuring Buffer Capacity (Mission #1 with 0.2 M HCl). (2024, May 28). YouTube. Retrieved from [Link]

  • pH buffers. Buffer capacity and buffering range. (n.d.). Silesian University of Technology. Retrieved from [Link]

  • PART IV: Evaluating Buffer Effectiveness. (n.d.). Purdue University - College of Science. Retrieved from [Link]

  • Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. (2025, February 11). Nature. Retrieved from [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]

  • How we validate new laboratory reagents. (2023, March 7). Ambar Lab. Retrieved from [Link]

  • Cross validation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Separation of this compound on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Cross-validation (analytical chemistry). (2022, December 2). In Wikipedia. Retrieved from [Link]

  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods. (2024, June 20). MDPI. Retrieved from [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. (2024, January 4). MDPI. Retrieved from [Link]

  • 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor. (2024, January 4). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Statistical Analysis of Aminoalkyl Phosphates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Quantitative Techniques for Bis(2-aminoethyl) hydrogen phosphate and Related Compounds

For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the statistical analysis of data related to this compound (CAS 6094-81-1), a polar, phosphorus-containing organic molecule.[1][2][3][4] While specific literature on this exact compound is sparse, its structural features—namely the phosphate group and primary amine functionalities—place it within the class of aminoalkyl phosphates. Therefore, this guide will draw upon established methodologies for analogous compounds, such as phosphoethanolamine, to provide a robust framework for experimental design and statistical validation.[5][6][7][8][9]

The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring that the described methods are fit for their intended purpose in a research and development or quality control setting.[10][11][12][13][14]

Section 1: A Comparative Overview of Analytical Methodologies

The quantification of polar, phosphorus-containing compounds like this compound presents unique analytical challenges. These molecules are often not retained well on conventional reversed-phase liquid chromatography columns and may require specialized techniques for sensitive detection.[15] This section compares three distinct, yet powerful, analytical platforms: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy, and a classic colorimetric assay, the Molybdenum Blue method.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

HILIC is a chromatographic technique that utilizes a polar stationary phase to enhance the retention of polar metabolites, making it an ideal choice for separating compounds like this compound from complex biological matrices.[15][16][17][18] When coupled with tandem mass spectrometry (MS/MS), this method offers exceptional sensitivity and selectivity, allowing for precise quantification even at low concentrations.[19]

Causality of Experimental Choices: The selection of a HILIC column is critical for retaining the highly polar analyte. The use of MS/MS allows for the creation of a specific Multiple Reaction Monitoring (MRM) method, which isolates the parent ion of the analyte and detects a specific fragment ion. This high degree of specificity minimizes interference from other matrix components, a common challenge in biological samples.[19]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a non-destructive analytical technique that provides both quantitative and structural information about phosphorus-containing compounds.[20] Given that the ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, it is one of the easier nuclei to study by NMR.[21][22][23] This technique is particularly valuable for purity assessments and for distinguishing between different phosphate species in a sample.[21][24]

Causality of Experimental Choices: ³¹P NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei. The use of an internal standard with a known concentration and a distinct chemical shift allows for accurate quantification without the need for a calibration curve.[22] This method is advantageous when a certified reference standard of the analyte is unavailable.

Molybdenum Blue Colorimetric Assay

The Molybdenum Blue method is a well-established and cost-effective technique for the quantification of orthophosphates.[25] The method involves the reaction of orthophosphate with an acidic molybdate reagent to form a phosphomolybdate complex, which is then reduced to produce a characteristic blue color.[25][26] The intensity of the blue color, measured spectrophotometrically, is proportional to the phosphate concentration.

Causality of Experimental Choices: This method is chosen for its simplicity and high throughput. However, it is a measure of total inorganic phosphate. Therefore, to quantify an organic phosphate like this compound, a digestion step (e.g., acid hydrolysis with persulfate) is required to liberate the orthophosphate group.[26] This makes the method susceptible to interference from other phosphorus sources in the sample.[27]

Section 2: Experimental Design and Protocols

A robust comparison of these analytical methods requires a carefully designed experiment. The following protocols are designed to be self-validating by incorporating essential validation parameters as defined by ICH guidelines, such as specificity, linearity, accuracy, and precision.[10][12][13]

Experimental Workflow for Method Comparison

The overall workflow for comparing the analytical methods is depicted below. This process ensures that data from each technique is generated from the same sample set, allowing for a direct and statistically valid comparison.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Statistical Analysis A Prepare Stock Solution of Analyte B Create Calibration Standards (e.g., 0.1 - 100 µg/mL) A->B C Spike Matrix Samples (e.g., Plasma, Urine) B->C D HILIC-LC-MS/MS Analysis C->D E ³¹P NMR Analysis C->E F Colorimetric Assay (with/without digestion) C->F G Construct Calibration Curves D->G E->G F->G H Calculate Concentrations in Spiked Samples G->H I Perform Statistical Comparison (e.g., Bland-Altman, ANOVA) H->I G start Start: Have Data from Multiple Methods q1 How many methods are being compared? start->q1 two_methods Two Methods q1->two_methods Two more_than_two > Two Methods q1->more_than_two More than Two bland_altman Perform Bland-Altman Analysis two_methods->bland_altman anova Perform ANOVA more_than_two->anova regression Assess Linearity with Linear Regression bland_altman->regression q2 Is ANOVA p-value significant? anova->q2 post_hoc Perform Post-Hoc Test (e.g., Tukey's HSD) q2->post_hoc Yes end_no_diff Conclusion: No significant difference between methods q2->end_no_diff No end_diff Conclusion: Significant difference exists between specific methods post_hoc->end_diff

Sources

Safety Operating Guide

Mastering the Disposal of Bis(2-aminoethyl) hydrogen phosphate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use at the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1), a compound utilized in various biochemical and synthetic applications. Our objective is to move beyond simple checklists, offering a procedural and logical framework that ensures safety and compliance.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before addressing disposal, we must understand the inherent risks associated with this compound. While some safety data sheets (SDS) may classify it as non-hazardous under GHS, others indicate it can be harmful if swallowed and may cause skin and serious eye irritation.[1] The primary risks stem from its chemical structure: an amine component and a phosphate group. Upon improper disposal or environmental release, these can have detrimental effects. Phosphates can contribute to eutrophication in aquatic environments, while amine compounds can exhibit varying levels of toxicity.

Therefore, the guiding principle for disposal is complete chemical destruction or secure, licensed containment . Under no circumstances should this compound be disposed of via sanitary sewer systems or in regular solid waste.

Table 1: Hazard and Handling Summary for this compound

ParameterGuidelineSource
Primary Hazards Harmful if swallowed. Causes skin and serious eye irritation.[1]
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid dust formation.[1][2]
Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place.[1][2]
Incompatible Materials Strong oxidizing agents.[2]
Environmental Risk Prevent product from entering drains; phosphates pose an aquatic risk.[3]

Personnel Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable. The required equipment directly correlates with the compound's hazard profile, protecting against the primary exposure routes of ingestion, inhalation (of dust), and skin/eye contact.

  • Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing, such as a lab coat, to prevent skin exposure.[1][2]

  • Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[2]

  • Hygiene: Always wash hands thoroughly after handling.[1]

On-Site Waste Management: Segregation and Accumulation

Proper disposal begins at the point of generation. Adherence to a structured waste accumulation protocol prevents accidental mixing of incompatible chemicals and ensures the safety of personnel handling the waste downstream.

Step-by-Step Waste Collection Protocol:

  • Designate a Container: Use a clearly labeled, leak-proof container for the waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[4][5] This area must be under the control of laboratory personnel.[4]

  • Incompatibility Prevention: Crucially, ensure the waste stream for this compound is not mixed with incompatible wastes, particularly strong oxidizing agents, strong acids, or strong bases.[2][6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4][5] This prevents the release of vapors and protects the contents from contamination.

Validated Disposal Pathway: The Gold Standard

The universally accepted and most environmentally sound method for the disposal of this compound is through a licensed hazardous waste disposal company. The preferred terminal treatment is high-temperature incineration .

Why Incineration? High-temperature incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide, water, and oxides of nitrogen and phosphorus, which are then "scrubbed" from the exhaust stream. This method provides the highest degree of certainty that the chemical will not persist in the environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generated: This compound identify Identify Waste Stream: Pure Compound or Mixture? start->identify container Select Compatible Container (e.g., HDPE) identify->container label Label Container: 'Hazardous Waste' 'this compound' container->label segregate Store in Designated Satellite Accumulation Area (SAA) label->segregate full Is Container >90% Full? segregate->full contact_ehs Contact Institutional EHS for Pickup full->contact_ehs  Yes hold Continue Accumulation in SAA full->hold No   incinerate Final Disposal via Licensed Facility (High-Temperature Incineration) contact_ehs->incinerate

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[7]

  • Don PPE: At a minimum, wear the PPE outlined in Section 2.

  • Containment & Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]

    • Use an inert absorbent material like vermiculite or sand for solutions.

    • Place all contaminated materials (absorbent, PPE, cleaning tools) into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy. All materials used for cleanup must be disposed of as hazardous waste.[7]

Regulatory Imperative

All disposal activities must comply with local, state, and federal regulations.[1][5] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] Your institution's EHS office is your primary resource for ensuring compliance with these complex regulations.[4][5] Engaging with them is not just a recommendation; it is a requirement for lawful and safe laboratory operation.

By adhering to these scientifically grounded procedures, you ensure that the lifecycle of this compound in your laboratory concludes safely, responsibly, and in full compliance with regulatory standards, protecting both your personnel and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • What You Need to Know: Safety & Handling of Phosphates. Carus, LLC via YouTube. [Link]

  • SAFETY DATA SHEET - 2-Aminoethyl hydrogen sulfate. Chem Service. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety (EHS). [Link]

  • Phosphate Fertilizer Production Plants and Phosphoric Acid Manufacturing Plants: National Emission Standards for Hazardous Air Pollutants (NESHAP). US EPA. [Link]

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Princeton University. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

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Navigating the Uncharted: A Guide to Safely Handling Bis(2-aminoethyl) hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a procedural, step-by-step guide for the safe handling and disposal of Bis(2-aminoethyl) hydrogen phosphate.

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure, this compound is presumed to be a corrosive organophosphate. Organophosphates can be absorbed through the skin, inhaled, or ingested, and are known to affect the nervous system.[3][4] Corrosive materials can cause severe damage to skin, eyes, and the respiratory tract upon contact.[5] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecifications and RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with a potentially corrosive and absorbable substance.
Eye and Face Protection Chemical splash goggles are the minimum requirement. A full-face shield must be worn over the goggles when there is a risk of splashing.[6]To protect the eyes and face from severe and irreversible damage from splashes of a potentially corrosive chemical.
Body Protection A lab coat is required for all handling procedures. For tasks with a higher risk of splashing or contamination, a chemical-resistant apron or coveralls should be worn.[6]To protect the skin from contact with the chemical.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.To prevent the inhalation of any potentially harmful vapors or aerosols.
PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[7][8]

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Goggles d1->d2 d3 3. Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (Outer Pair if Double-gloved) f2 2. Face Shield f1->f2 f3 3. Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Gloves (Inner Pair) f4->f5

Caption: A workflow for the correct sequence of donning and doffing PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Confirm that a chemical spill kit is readily available.

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of this compound within the fume hood.

    • Use compatible labware (e.g., glass or other resistant materials).

    • When transferring the substance, do so carefully to avoid splashing.

    • Keep containers of this compound tightly sealed when not in use.[9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all waste as detailed in the disposal plan below.

    • Remove PPE following the correct doffing procedure to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.

Safe Handling Workflow

Handling_Workflow start Start prep Preparation: - Verify fume hood and safety showers - Assemble materials - Confirm spill kit availability start->prep don_ppe Don Appropriate PPE prep->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle decon Decontaminate Surfaces and Equipment handle->decon dispose Dispose of Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and Disposal Plan

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.

Spill Response

For a minor spill within a fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., sand or vermiculite).[2][14]

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area. For organophosphates, a solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can be effective, but always consult with your institution's safety officer first.[15]

  • Wipe the area with soap and water.[16]

  • All materials used for cleanup must be disposed of as hazardous waste.[16]

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and compatible container.[17]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[18]

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. Retrieved from [Link]

  • Penn State Extension. (2023, March 9). First Aid for Pesticide Poisoning. Retrieved from [Link]

  • Emergency Medicine Kenya Foundation. (n.d.). Organophosphate Poisoning. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Average removal of organophosphate pesticides (OPs) observed in the.... Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Storemasta. (2023, October 4). Handling Corrosive Substances in the Workplace. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • WorkSafe New Zealand. (2025, June 4). Using insecticides safely. Retrieved from [Link]

  • Ground Rules. (2023, September 15). Working safely with organophosphates. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). This compound - Substance Information. Retrieved from [Link]

  • Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Donning and doffing PPE SOP. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • American Chemical Society. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • BigHomeProjects.com. (2025, December 23). Legacy Organophosphate Residue Cleanup Safety Guide [Video]. YouTube. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). PI-18/PI010: Proper Disposal of Pesticide Waste. Retrieved from [Link]

  • HEROES Program. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning [Video]. YouTube. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.